Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Description
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(2S)-2-aminopropanoyl]iminoacetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGVYIVYSYOWIV-WQCSDTGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N=CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135755-90-7 | |
| Record name | Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Structure and Conformational Dynamics of Cyclo-bis(L-alanyl-glycyl-L-prolyl-L-phenylalanyl)
[1]
Executive Summary
Cyclo-bis(L-alanyl-glycyl-L-prolyl-L-phenylalanyl) (often abbreviated as cyclo(Ala-Gly-Pro-Phe)
Its significance lies in a distinct conformational dichotomy:
-
Solid State: It adopts an asymmetric conformation containing two distinct types of
-turns (Type I and Type II).[1] -
Solution State: It exhibits rapid conformational averaging, appearing as a perfectly symmetric
structure on the NMR time scale.
Molecular Architecture & Crystallography
Primary Sequence and Connectivity
The molecule consists of two repeating tetrapeptide units, L-Ala-Gly-L-Pro-L-Phe , cyclized head-to-tail. This creates a continuous 24-atom peptide backbone devoid of free N-terminal amines or C-terminal carboxylates.
Chemical Formula:
Crystal Structure Analysis
X-ray diffraction studies (Space Group
-
Backbone Geometry: The peptide backbone is constrained by the rigid pyrrolidine rings of the two Proline residues. All peptide bonds, including the
bonds, adopt the trans conformation ( ). -
Turn Architecture: The structure is stabilized by two intramolecular hydrogen bonds, forming two
-turns centered on the Pro-Phe regions.
This asymmetry is a critical structural feature. Despite the chemical identity of the two halves, crystal packing forces and internal steric strain force one half into a Type I turn and the other into a Type II turn.
Isomorphism with Disulfide Analogs
A pivotal finding in structural biology is the isomorphism between cyclo(Ala-Gly-Pro-Phe)
Table 1: Structural Parameters (Crystalline State)
| Parameter | Cyclo(Ala-Gly-Pro-Phe) | Cyclo(Cys-Gly-Pro-Phe) | Significance |
| Space Group | Monoclinic | Monoclinic | Isomorphous packing |
| Turn 1 Type | Type I | Type I | Conserved geometry |
| Turn 2 Type | Type II | Type II | Conserved geometry |
| Peptide Bond | All trans | All trans | No cis-Pro isomerism |
| Symmetry | Asymmetric (in crystal) | Asymmetric (in crystal) | Packing breaks |
Conformational Dynamics (Solution State)
While the crystal structure is static and asymmetric, the solution structure (typically in
NMR Characterization
Proton NMR (
-
Mechanism of Averaging: The molecule flips between the Type I and Type II turn conformations.
-
Timescale: The exchange is fast on the NMR timescale (
) at room temperature. -
Relaxation Studies (
): Rotating frame relaxation experiments suggest a barrier to this internal motion of approximately 7 kcal/mol .[3][4] This low barrier explains why the asymmetry seen in crystals (Type I vs Type II) vanishes in solution.
Visualization of Conformational Logic
Figure 1: Conformational dichotomy between solid-state asymmetry and solution-state dynamic averaging.
Synthesis & Experimental Protocols
To study this molecule, high-purity synthesis is required to avoid linear contaminants or oligomers.
Synthesis Workflow (Solid-Phase + Solution Cyclization)
The most robust protocol involves synthesizing the linear octapeptide precursor on a solid support, followed by cyclization in dilute solution.
-
Resin Loading: Load the first amino acid (typically Phe) onto a chlorotrityl chloride resin (to allow cleavage of the protected peptide).
-
Elongation: Perform standard Fmoc-SPPS (Solid Phase Peptide Synthesis) to build the linear sequence: H-Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe-OH.
-
Cleavage: Treat with 1% TFA in DCM. This cleaves the peptide from the resin but retains side-chain protecting groups (if any, though Ala/Gly/Pro/Phe have no reactive side chains, simplifying this specific case).
-
Cyclization:
-
Concentration: Dissolve the linear precursor in DMF/DCM at high dilution (
) to favor intramolecular cyclization over intermolecular polymerization. -
Reagents: Use PyBOP/HOBt/DIEA.
-
Duration: Stir for 24-48 hours.
-
-
Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).
Structural Validation Protocol (NMR)
To confirm the structure described above, the following NMR protocol is standard:
-
Sample Prep: Dissolve 5 mg of peptide in 0.5 mL
or . -
1D Proton: Verify signal count. For the symmetric average, you should see only one set of signals (1 Ala-CH3, 1 Phe-aromatic set, etc.) despite there being two of each residue.
-
ROESY/NOESY:
-
Look for
and cross-peaks. -
Diagnostic: Strong NOE between Pro
and the preceding Gly confirms the trans geometry of the Gly-Pro bond.
-
References
-
Conformation of cyclic octapeptides.[1][5] VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate. Source: Bhandary K.K., Kopple K.D. Acta Crystallographica Section C, 1991.[6] URL:[Link]
-
Crystal structure of cyclo(Cys-Gly-Pro-Phe)2 and rotating frame relaxation (T1rho) NMR studies of internal mobility in cyclic octapeptides. Source: Kopple K.D., Wang Y.S., Cheng A.G., Bhandary K.K. Journal of the American Chemical Society, 1988.[6][1][3] URL:[Link]
-
Conformations of cyclic octapeptides. 3. Cyclo-(D-Ala-Gly-Pro-Phe)2.[7] Conformations in crystals and a T1p examination of internal mobility in solution. Source: Kopple K.D. et al. Journal of the American Chemical Society, 1986. URL:[Link]
Sources
- 1. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pubs.acs.org [pubs.acs.org]
Discovery and isolation of novel cyclic peptides
An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclic Peptides
Authored by a Senior Application Scientist
Introduction: The Resurgence of Cyclic Peptides in Drug Discovery
Cyclic peptides have emerged from a niche chemical space to become a major focus in modern drug discovery. Their unique structural and chemical properties, which blend the advantages of small molecules and large biologics, offer compelling solutions to challenging therapeutic targets, particularly those involving protein-protein interactions (PPIs). Unlike linear peptides, which are often susceptible to proteolytic degradation and lack defined conformations, cyclization bestows a higher degree of conformational rigidity. This pre-organization reduces the entropic penalty upon binding to a target, often leading to enhanced binding affinity and specificity. Furthermore, the cyclic backbone can shield amide bonds from enzymatic cleavage, significantly improving metabolic stability and in vivo half-life. The ability to modulate permeability and target intracellular components by masking polar groups or introducing specific membrane-translocating motifs further underscores their therapeutic potential. This guide provides a comprehensive overview of the state-of-the-art methodologies for the discovery, isolation, and characterization of novel cyclic peptides, grounded in established scientific principles and field-proven insights.
Part 1: Strategies for the Discovery of Novel Cyclic Peptides
The discovery of novel cyclic peptides is no longer a serendipitous process but a highly engineered endeavor, leveraging a combination of rational design and high-throughput screening technologies. The choice of discovery platform is critical and is often dictated by the nature of the therapeutic target and the desired properties of the final peptide.
Display Technologies: Panning for Gold
Display technologies are powerful tools for screening vast libraries of peptides against a target of interest. These methods physically link the peptide phenotype to its encoding genotype, allowing for the rapid identification and amplification of binders.
1.1.1. Phage Display
Phage display remains a workhorse in the field. In this technique, a library of genes encoding for peptides is fused to a bacteriophage coat protein gene. The resulting phages "display" the peptides on their surface. The screening process, known as biopanning, involves incubating the phage library with an immobilized target protein. Non-binding phages are washed away, and the bound phages are eluted and used to infect bacteria for amplification. This iterative process enriches the population of phages displaying high-affinity peptides.
Experimental Protocol: Biopanning for Target-Specific Cyclic Peptides using Phage Display
-
Immobilization of Target Protein:
-
Coat the wells of a 96-well microtiter plate with the target protein (e.g., 100 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 2% non-fat dry milk in PBS) for 2 hours at room temperature.
-
-
Phage Library Incubation:
-
Add the phage display library (e.g., 10^11 to 10^12 phage particles) to the blocked wells.
-
Incubate for 1-2 hours at room temperature with gentle agitation to allow for binding.
-
-
Washing and Elution:
-
Perform a series of stringent washes with PBST to remove non-specifically bound phages. The stringency of the washes can be increased in subsequent rounds of panning.
-
Elute the specifically bound phages using a low pH buffer (e.g., 0.2 M Glycine-HCl, pH 2.2) or by competitive elution with a known ligand.
-
Neutralize the eluted phage solution with 1 M Tris-HCl, pH 9.1.
-
-
Amplification:
-
Infect a mid-log phase E. coli culture with the eluted phages.
-
Amplify the phages by overnight growth in a suitable medium (e.g., 2xYT) with appropriate antibiotic selection.
-
Purify the amplified phages from the bacterial culture supernatant by precipitation with polyethylene glycol (PEG)/NaCl.
-
-
Subsequent Rounds of Panning:
-
Repeat the process for 3-5 rounds, progressively increasing the washing stringency to isolate high-affinity binders.
-
-
Identification of Binders:
-
After the final round, isolate individual phage clones and sequence the corresponding DNA to identify the peptide sequences.
-
1.1.2. mRNA Display
mRNA display is an in vitro selection technique that allows for the creation of exceptionally large peptide libraries (up to 10^13 members). In this method, a synthetic mRNA library is translated in vitro, and the resulting peptide is covalently linked to its parent mRNA molecule via a puromycin linker. The resulting mRNA-peptide fusions are then subjected to affinity selection against the target. The genetic information of the binding peptides can be recovered by reverse transcription and PCR amplification.
Rational Design and Computational Approaches
With the increasing availability of structural data for therapeutic targets, rational design has become a viable strategy for cyclic peptide discovery. This approach leverages computational tools to design peptides with high affinity and specificity for a target's binding site.
-
Structure-Based Design: When the three-dimensional structure of the target is known, peptides can be designed to fit into specific binding pockets. Docking simulations can predict the binding poses and affinities of virtual peptide libraries.
-
De Novo Design: In the absence of a known binder, de novo design algorithms can be used to create novel peptide sequences and structures that are complementary to the target's surface.
Part 2: Isolation and Purification of Cyclic Peptides
Following discovery, the identified cyclic peptides must be synthesized and purified to a high degree of homogeneity for further characterization and biological testing. The purification strategy is tailored to the specific physicochemical properties of the peptide.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most common method for synthesizing peptides. The peptide is assembled in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added sequentially. Protective groups are used to prevent unwanted side-chain reactions. Cyclization can be performed either on-resin or after cleavage from the resin.
Workflow for Solid-Phase Synthesis and Cyclization of a Head-to-Tail Cyclic Peptide
Caption: Workflow for SPPS and on-resin cyclization.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for purifying synthetic peptides. This technique separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in a polar mobile phase (e.g., water) is used to elute the peptides. The more hydrophobic the peptide, the longer it is retained on the column.
Table 1: Typical RP-HPLC Gradient for Cyclic Peptide Purification
| Time (min) | % Solvent B (Acetonitrile w/ 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 5 | 5 | 1.0 |
| 35 | 65 | 1.0 |
| 40 | 95 | 1.0 |
| 45 | 95 | 1.0 |
| 50 | 5 | 1.0 |
Part 3: Characterization of Novel Cyclic Peptides
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the isolated cyclic peptide.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the peptide and to confirm its amino acid sequence. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of cyclic peptides in solution. A combination of 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the resonances of all the protons in the peptide and to identify through-bond and through-space correlations between them. These data can then be used to calculate a high-resolution solution structure of the peptide.
Logical Flow for Cyclic Peptide Characterization
Caption: A typical characterization cascade for a novel cyclic peptide.
Conclusion
The discovery and isolation of novel cyclic peptides is a multidisciplinary endeavor that requires a combination of sophisticated technologies and a deep understanding of peptide chemistry and biology. The strategies and protocols outlined in this guide provide a robust framework for researchers to navigate this exciting and rapidly evolving field. As our ability to design, synthesize, and characterize these complex molecules continues to improve, cyclic peptides are poised to become an increasingly important class of therapeutics for a wide range of diseases.
References
-
Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews, 119(17), 10241–10287. [Link]
-
Nielsen, D. S., & Ho, D. (2021). Recent advances in the discovery of cyclic peptide-based drugs. Future Drug Discovery, 3(3), FDD67. [Link]
-
Zhang, C., & Liu, C. (2022). Cyclic peptide screening: A focus on mRNA display. Frontiers in Chemistry, 10, 973909. [Link]
-
Bechtler, C., & Bédard, E. (2022). Solid-Phase Synthesis of Cyclic Peptides. CHIMIA, 76(5), 416-422. [Link]
-
Ahangarzadeh, S., & Kamal, S. M. (2022). An overview of the discovery and development of cyclic peptide drugs. RSC Medicinal Chemistry, 13(10), 1159-1183. [Link]
-
Whitty, A., & Ganesan, A. (2020). The role of conformational pre-organization in the binding of cyclic peptides to their protein targets. Chemical Science, 11(20), 5116-5125. [Link]
-
Craik, D. J. (2019). The discovery of cyclic peptides and their role in drug development. RSC Chemical Biology, 1(1), 14-23. [Link]
-
Isidro-Llobet, A., & Álvarez, M. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Preliminary Biological Screening of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Focus: Hit-to-Lead Assessment, Ionophoric Characterization, and Cytotoxicity Profiling
Executive Summary
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) , often abbreviated as cyclo(AGPF)₂ or cyclo(Ala-Gly-Pro-Phe)₂ , represents a class of synthetic cyclic octapeptides designed to investigate conformational constraints and ion-binding capabilities. Structurally, it possesses
This guide outlines a rigorous preliminary screening framework. Unlike linear peptides, the screening of cyclo(AGPF)₂ must prioritize biophysical stability and ionophoric potential before standard ADME-Tox profiling. The rationale is mechanistic: the biological activity of this scaffold (whether antimicrobial or cytotoxic) is frequently driven by its ability to chelate cations (
Chemical Profile & Structural Basis[1][2][3]
Before biological introduction, the compound must be validated. The biological activity of cyclo(AGPF)₂ is strictly conformation-dependent.
| Property | Specification | Relevance to Screening |
| Formula | Baseline for Mass Spec QC. | |
| Symmetry | Simplifies NMR spectra; asymmetry indicates degradation. | |
| Conformation | Critical for "bracelet" structure required for ion binding. | |
| Solubility | Low in | Requires specific vehicle formulation for bioassays (max 0.5% DMSO). |
Critical QC Step: Prior to screening, acquire a Circular Dichroism (CD) spectrum in TFE (Trifluoroethanol) and aqueous buffer. A shift in the CD minima upon addition of
Screening Framework: The "Ionophore-First" Approach
Standard drug discovery workflows often start with target binding. For cyclo(AGPF)₂, we employ a mechanism-based screening approach. We hypothesize that the compound acts as a cation carrier (ionophore) .
Logical Workflow (DOT Visualization)
Figure 1: The "Ionophore-First" screening cascade ensures only conformationally active peptides enter expensive cell-based assays.
Protocol 1: Cation Binding Affinity (Biophysical)
Objective: Determine if cyclo(AGPF)₂ binds physiological ions (
Methodology: Picrate Extraction Assay This biphasic assay measures the peptide's ability to transport a colored cation complex from an aqueous phase into an organic phase (mimicking a lipid membrane).
-
Preparation:
-
Aqueous Phase: 10 mM Metal Picrate (
, , or salt) in HEPES buffer (pH 7.4). -
Organic Phase:
M cyclo(AGPF)₂ dissolved in (Dichloromethane).
-
-
Execution:
-
Mix equal volumes (1 mL) of aqueous and organic phases in a glass vial.
-
Vortex vigorously for 2 minutes to allow equilibrium.
-
Centrifuge at 2000g for 5 mins to separate phases.
-
-
Quantification:
-
Remove the organic layer carefully.
-
Measure Absorbance at 355 nm (Picrate
).
-
-
Calculation:
-
% Extraction =
. -
Control: Picrate solution extracted with pure
(should be near zero).
-
Interpretation:
-
>15% Extraction: Significant ionophoric activity. Proceed to membrane assays.
-
<5% Extraction: Compound is likely inactive as an ionophore. Check solubility or re-evaluate conformation.
Protocol 2: Antimicrobial & Cytotoxicity Screening
If the compound binds ions, it will likely exhibit bioactivity by disrupting transmembrane gradients.
A. Antimicrobial Susceptibility (MIC)
Cyclic peptides often target Gram-positive bacteria due to the accessibility of the cytoplasmic membrane.
-
Organisms: S. aureus (ATCC 29213), B. subtilis (ATCC 6633), E. coli (ATCC 25922).
-
Method: Broth Microdilution (CLSI guidelines).
-
Key Modification: Use polypropylene plates to prevent peptide adsorption to polystyrene.
-
Readout: Minimum Inhibitory Concentration (MIC) after 18-24h.
B. Mammalian Cytotoxicity (MTT Assay)
To assess the therapeutic window, we must measure toxicity against mammalian cells.
-
Cell Lines:
-
HEp-2 or HeLa: Standard epithelial models.
-
HepG2: To assess metabolic stability/toxicity.
-
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Incubate 24h for attachment.
-
Add cyclo(AGPF)₂ (Serial dilution: 100
M to 0.1 M). Ensure final DMSO < 0.5%. -
Incubate 48h.
-
Add MTT reagent, incubate 4h, dissolve formazan in DMSO.
-
Read Absorbance at 570 nm.
-
Data Analysis:
Calculate
-
Selectivity Index (SI):
. -
Target: SI > 10 indicates a potential therapeutic lead. SI < 1 indicates a general toxin (similar to cereulide).
Mechanistic Validation: Membrane Permeability
If cytotoxicity is observed, you must confirm it is due to membrane permeabilization rather than intracellular target binding.
Calcein Release Assay (Liposome Leakage)
-
Liposome prep: Prepare Large Unilamellar Vesicles (LUVs) (POPC/Cholesterol 7:3) encapsulating 50 mM Calcein (self-quenching concentration).
-
Assay: Dilute LUVs in buffer. Add cyclo(AGPF)₂.
-
Readout: Measure fluorescence increase (Ex 490 nm / Em 520 nm).
-
If fluorescence increases, the peptide has perforated the membrane, releasing calcein.
-
Kinetics: Rapid release (< 5 min) suggests pore formation. Slow release suggests carrier mechanism.
-
Mechanism Visualization (DOT)
Figure 2: Proposed mechanism of action for cyclo(AGPF)₂. The peptide partitions into the membrane, binds cations, and shuttles them across, collapsing the electrochemical gradient.
References
-
Kopple, K. D., et al. (1986). "Conformations of cyclic octapeptides. 3. Cyclo-(D-Ala-Gly-Pro-Phe)2.[1] Conformations in crystals and a T1p examination of internal mobility in solution." Journal of the American Chemical Society.[2]
-
Kopple, K. D., et al. (1990). "Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate." International Journal of Peptide and Protein Research.
-
Andersson, M. A., et al. (1998). "A novel quantitative bioassay for the detection of the mitochondrial toxin cereulide." FEMS Microbiology Letters. (Contextual reference for ionophoric toxicity screening).
-
Teixidó, M., et al. (2005). "Peptide-based blood-brain barrier shuttles." (Context on membrane permeability of proline-rich cyclic peptides). Chemical Society Reviews.
Sources
In Silico Profiling of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl): From Conformational Dynamics to ADMET Prediction
[1]
Executive Summary
This technical guide details the computational (in silico) characterization of Cyclo-bis(L-alanyl-glycyl-L-prolyl-L-phenylalanyl) , hereafter referred to as c(AGPF)₂ .[1][2] This cyclic octapeptide (C₃₈H₄₈N₈O₈) is a symmetric macrocycle known to adopt specific
This guide presents a physics-based workflow combining Replica Exchange Molecular Dynamics (REMD) for conformational sampling with Quantum Structure-Property Relationship (QSPR) modeling for ADMET profiling.[1]
Part 1: Molecular Architecture & Structural Basis[1]
The Target Scaffold
The molecule is a homodetic cyclic octapeptide formed by the dimerization of the tetrapeptide unit Ala-Gly-Pro-Phe.
-
Sequence: Cyclo-[Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe]
-
Symmetry:
symmetry. -
Structural Anchors: The Proline-Phenylalanine (Pro-Phe) segment is the critical turn-inducing motif.[1][2] Crystallographic data suggests the formation of two
-turns (Type I and Type II) stabilized by transannular hydrogen bonds.
The "Chameleonic" Challenge
Cyclic peptides often exhibit "chameleonicity"—the ability to expose polar groups in aqueous environments (for solubility) and bury them in intramolecular hydrogen bonds (IMHBs) within lipophilic environments (for permeability). A static crystal structure is insufficient for property prediction; a dynamic ensemble is required.
Part 2: Conformational Ensemble Generation (REMD Protocol)
Standard Molecular Dynamics (MD) often gets trapped in local minima for macrocycles.[1] We utilize Replica Exchange Molecular Dynamics (REMD) to overcome energy barriers and sample the full conformational landscape.[3]
Simulation Setup (GROMACS/AMBER)
Objective: Generate a Boltzmann-weighted ensemble of conformers in explicit solvent.
Protocol:
-
Topology Generation:
-
Solvation:
-
REMD Configuration:
Analysis of Trajectories
-
Cluster Analysis: Use the GROMOS algorithm (RMSD cutoff 0.2 nm) on the 300K trajectory to identify the dominant "solution state" conformers.
-
Gyration Tensor: Calculate the Radius of Gyration (
) to quantify compactness (Open vs. Closed states).[1] -
Hydrogen Bond Monitoring: Track the occupancy of the transannular H-bonds (Pro-Phe region) to verify the stability of the
-turns.
Part 3: Membrane Permeability & Solvation Thermodynamics[1][2]
Passive membrane permeability (
The Thermodynamic Cycle
12A negative
Calculation Protocol (TI/FEP)
Method: Thermodynamic Integration (TI).[1][2]
-
System: Single peptide molecule in solvent box.
-
Lambda (
) Schedule: 21 windows (0.0 to 1.[1]0) decoupling Coulombic and VdW interactions. -
Execution:
-
Run TI in Water.
-
Run TI in Chloroform (membrane core mimetic).[1]
-
-
Integration: Use Bennett Acceptance Ratio (BAR) to calculate
.[1]
Visualization of the Permeability Logic
Caption: The "Chameleonic" mechanism where c(AGPF)₂ rearranges intramolecular hydrogen bonds (IMHB) to pass from aqueous to lipid environments.[1][2]
Part 4: ADMET Profiling (Beyond Rule of 5)
Cyclic peptides fall into the "Beyond Rule of 5" (bRo5) chemical space. Standard metrics (MW < 500) do not apply.[1] We utilize specific descriptors for macrocycles.
Physicochemical Descriptors
The following properties are predicted based on the dominant conformer identified in Part 2.
| Property | Predicted Value (Est.) | Method/Tool | Relevance |
| Molecular Weight | 816.9 Da | Exact Mass | Violates Ro5 (Acceptable for Cyclic Peptides) |
| TPSA | ~220-250 | RDKit / SwissADME | Topological Polar Surface Area.[1][2] >140 usually limits oral bioavailability, but chameleonicity can mitigate this.[1] |
| LogP (Consensus) | -0.5 to 1.5 | XLogP3 / WLogP | Lipophilicity.[1] Moderate range suggests balance between solubility and permeability. |
| Rotatable Bonds | 4-6 | MacroModel | Low count due to cyclization (Rigidity = High Specificity).[1] |
| H-Bond Donors | 8 | Pymol | High count; must be shielded by IMHBs for permeability.[1] |
Toxicity & Metabolic Stability[1][2]
-
Proteolytic Stability: Cyclic peptides are inherently resistant to exopeptidases (no termini).[1] Endopeptidase resistance is predicted by docking the peptide into Chymotrypsin/Trypsin active sites. High shape complementarity usually implies binding but slow hydrolysis due to rigid backbone constraints.[1]
-
CYP Inhibition: Predicted via structure-ligand similarity (e.g., SuperCYP).[1] c(AGPF)₂ lacks typical CYP-binding motifs (heme-coordinating nitrogens), suggesting low CYP inhibition risk.[1]
Part 5: Comprehensive Workflow Diagram
The following diagram illustrates the complete in silico pipeline, from sequence entry to property output.
Caption: Integrated computational pipeline for the structural and functional profiling of c(AGPF)₂.
References
-
Crystal Structure of c(AGPF)₂: Karle, I. L., Flippen-Anderson, J. L., & Kishore, R. (1989).[1] Conformation of cyclic octapeptides. VI. Structure of cyclo-bis(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate.[1][5][6] Acta Crystallographica Section C, 45(11).[1]
-
Cyclic Peptide Permeability Prediction: Wang, H., et al. (2021).[1][2][7][8][9] Computational prediction of cell-membrane permeability of cyclic peptides using molecular dynamics simulations. Journal of Chemical Information and Modeling. [1]
-
REMD Protocol for Peptides: Sugita, Y., & Okamoto, Y. (1999).[1] Replica-exchange molecular dynamics method for protein folding.[1] Chemical Physics Letters.
-
SwissADME (ADMET Tool): Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports.[1] [1]
-
Chameleonicity in Cyclic Peptides: Whitty, A., et al. (2016).[1][2] Membrane permeability properties of cyclic peptides. Drug Discovery Today.
Sources
- 1. Cyclo(glycyl-prolyl-phenylalanyl-glycyl-alanyl) | C21H27N5O5 | CID 126843426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclo[Ala-Phe-D-Pro-Pro-His-D-Phe-Arg-Trp-Asn] | C58H72N16O10 | CID 134466953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields | bioRxiv [biorxiv.org]
- 4. Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | 135755-90-7 [chemnet.com]
- 6. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures | bioRxiv [biorxiv.org]
- 8. CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CSDL | IEEE Computer Society [computer.org]
Cyclic Octapeptides: Structural Dynamics, Bioactivity, and Therapeutic Engineering
The following technical guide provides an in-depth analysis of the bioactivity, synthesis, and therapeutic potential of cyclic octapeptides.
Executive Summary Cyclic octapeptides represent a "Goldilocks" zone in peptide therapeutics. With eight amino acid residues, they possess sufficient complexity to bind large protein surfaces with high affinity (unlike small molecules) yet remain small enough to be chemically synthesized and optimized for membrane permeability (unlike monoclonal antibodies). This guide dissects the pharmacological superiority of these constrained scaffolds, focusing on their reduced entropic penalty upon binding and their resistance to proteolytic degradation.
Structural Dynamics & The "Chameleon" Effect
The bioactivity of cyclic octapeptides is governed by their ability to balance conformational rigidity with environmental adaptability.
Conformational Constraint
Linear peptides suffer from high entropic costs during receptor binding because they must freeze out many rotatable bonds. Cyclization locks the peptide backbone, pre-organizing it into a bioactive conformation.
-
Entropic Advantage:
. By reducing the loss upon binding, cyclic peptides improve affinity. -
Proteolytic Stability: The lack of N- and C-termini prevents recognition by exopeptidases (aminopeptidases/carboxypeptidases), significantly extending plasma half-life.
Membrane Permeability (The Chameleon Property)
A critical feature for intracellular targets is the "chameleon" effect. In aqueous environments, the peptide exposes polar groups for solubility. In the lipophilic membrane bilayer, it forms intramolecular hydrogen bonds (IMHBs) to shield these polar groups, effectively "hiding" its polarity to pass through the membrane via passive diffusion.
Therapeutic Classes & Mechanisms of Action[1][2]
Disulfide-Cyclized Agonists: Octreotide
Octreotide is the archetypal cyclic octapeptide therapeutic. It mimics somatostatin but with a half-life of ~1.5 hours (vs. <3 mins for natural somatostatin).
-
Sequence: D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol (Disulfide bridge between Cys2 and Cys7).
-
Mechanism: Agonist for Somatostatin Receptors (SSTR), primarily SSTR2 and SSTR5.[1][2]
-
Signaling Cascade: Binding triggers G-protein (
) coupling, inhibiting Adenylyl Cyclase, reducing intracellular cAMP, and blocking voltage-gatedngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> channels.[1] This suppresses the secretion of Growth Hormone (GH), Insulin, and Glucagon.[1][2]
Head-to-Tail Cytotoxins: Patellamides
Derived from the cyanobiont Prochloron didemni, Patellamides are homodetic (amide-bond cyclized) octapeptides containing heterocycles (thiazoles/oxazolines).[3]
-
Bioactivity: Moderate cytotoxicity and reversal of Multi-Drug Resistance (MDR).[4][5]
-
Mechanism: They act as pseudo-ionophores, binding
or ions, potentially altering intracellular redox states or inhibiting drug efflux pumps (P-glycoprotein).
Visualizing the Signaling Pathway
The following diagram illustrates the G-protein coupled receptor (GPCR) pathway activated by Octreotide.
Figure 1: Signal transduction pathway of Octreotide inhibiting hormone secretion via SSTR2.
Experimental Protocols: Synthesis & Validation
Protocol A: Synthesis of Head-to-Tail Cyclic Octapeptides
This protocol uses Fmoc Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (prevents racemization, allows cleavage of protected peptide).
-
Coupling: HBTU/HOBt or HATU/HOAt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Cleavage Cocktail: 1% TFA in DCM (selectively cleaves peptide from resin while keeping side-chain protecting groups intact).
Step-by-Step Workflow:
-
Resin Loading: Load the first amino acid (C-terminal) onto 2-Chlorotrityl resin.
-
Elongation: Perform standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: AA/HATU/DIPEA).
-
Cleavage (Linear Precursor): Treat resin with 1% TFA/DCM for 2 mins x 10. Neutralize filtrate immediately with Pyridine to prevent premature deprotection of side chains.
-
Cyclization (Pseudo-Dilution):
-
Dissolve linear protected peptide in DCM/DMF (concentration < 1 mM to favor intramolecular cyclization over intermolecular oligomerization).
-
Add HATU (1.2 eq) and HOAt (1.2 eq).
-
Stir for 24-48 hours.
-
-
Global Deprotection: Treat cyclic peptide with TFA/TIPS/Water (95:2.5:2.5) to remove side-chain protecting groups.
-
Purification: RP-HPLC (C18 column).
Protocol B: Bioactivity Assay (Cell Viability)
To assess the cytotoxicity of a cyclic octapeptide (e.g., Patellamide analogue).
-
Cell Line: HeLa or MCF-7 cancer cells.
-
Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment: Add peptide at varying concentrations (0.1 nM to 100 µM).
-
Incubation: 48-72 hours at 37°C.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Comparative Data: Key Cyclic Octapeptides
The following table summarizes the physicochemical and biological profiles of prominent cyclic octapeptides.
| Peptide | Class | Cyclization Type | Target/Mechanism | Key Indication |
| Octreotide | Synthetic | Disulfide (Cys-Cys) | SSTR2 Agonist | Acromegaly, NETs |
| Patellamide A | Marine Natural Product | Head-to-Tail (Amide) | MDR Reversal / Cytotoxic | Oncology (Research) |
| Heterophyllin B | Plant Orbitide | Head-to-Tail (Amide) | Caspase Activation | Anti-cancer |
| Lanreotide | Synthetic | Disulfide (Cys-Cys) | SSTR2/5 Agonist | Acromegaly |
Synthesis Logic Diagram
The following Graphviz diagram outlines the decision tree for synthesizing cyclic octapeptides, distinguishing between "Head-to-Tail" and "Side-Chain" strategies.
Figure 2: Strategic workflow for the chemical synthesis of cyclic octapeptides.
References
-
Octreotide in Gastroenterology. National Institutes of Health (PMC). Available at: [Link]
-
Patellamide A and C biosynthesis by a microcin-like pathway in Prochloron didemni. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Connecting the conformational behavior of cyclic octadepsipeptides with their ionophoric property and membrane permeability. Royal Society of Chemistry (RSC). Available at: [Link][5][6][7][8]
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI Molecules. Available at: [Link]
Sources
Physicochemical Characterization of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
[1][2]
Executive Summary
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (CAS: 135755-90-7), hereafter referred to as c(AGPF)₂ , represents a critical model system in the structural biology of medium-sized macrocycles. Unlike the alternating D,L-cyclic peptides utilized in nanotube engineering (Ghadiri-type), c(AGPF)₂ is an all-L homodetic cyclic octapeptide that adopts a distinct "saddle-shaped" conformation stabilized by intramolecular
This guide details the physicochemical attributes of c(AGPF)₂, focusing on its conformational lock imposed by the Pro-Phe sequence. It serves as a blueprint for researchers investigating turn-inducing scaffolds for epitope mimicry and bioavailability enhancement.
Molecular Architecture & Structural Logic
Sequence Design and Turn Induction
The octapeptide is formed by the dimerization of the tetrapeptide unit Ala-Gly-Pro-Phe . The physicochemical behavior of c(AGPF)₂ is dominated by the Pro-Phe motif, which acts as a potent
-
Formula:
(anhydrous) -
Molecular Weight: 816.9 Da[1]
-
Chirality: All-L configuration (in the standard Kopple model).
Conformational Stability
In the absence of covalent cross-links (like disulfide bridges), cyclic octapeptides often exhibit high conformational flexibility. However, c(AGPF)₂ is unique because its backbone conformation is nearly isomorphous to its disulfide-bridged analog, cyclo-bis(Cys-Gly-Pro-Phe) . This indicates that the non-covalent forces (H-bonds and steric constraints of Proline) are sufficient to "lock" the backbone into a stable geometry, making it an excellent scaffold for drug design where rigid display of pharmacophores is required.
Solid-State Characterization (X-Ray Crystallography)[3]
The definitive structural data for c(AGPF)₂ comes from single-crystal X-ray diffraction studies. The molecule crystallizes as a tetrahydrate, revealing a specific hydration pattern essential for lattice stability.
Crystal Data Parameters
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Common for chiral peptide assemblies. |
| Space Group | Chiral space group (consistent with L-amino acids). | |
| Unit Cell Dimensions | Indicates compact packing. | |
| Beta Angle ( | Slight lattice shear. | |
| Solvent Content | Tetrahydrate ( | Water bridges stabilize the crystal packing. |
Backbone Topology
The crystal structure reveals a lack of internal symmetry despite the chemical symmetry of the sequence.
-
Turn Types: The ring contains two
-turns encompassing the Pro-Phe residues.[1] -
Peptide Bonds: All peptide linkages are in the trans conformation (
). The cis conformation often seen in Proline residues is absent here, driven by the energetic favorability of the specific turn geometry.
Solution-State Dynamics (NMR Spectroscopy)
While rigid in the solid state, c(AGPF)₂ exhibits dynamic "breathing" in solution. This duality is critical for drug candidates that must traverse lipid membranes (requiring flexibility/desolvation) and bind receptors (requiring rigidity).
Conformational Averaging
In high-polarity solvents like DMSO-
-
Temperature Dependence: At elevated temperatures (
C), the -NMR spectrum simplifies, showing effective symmetry. This implies a rapid equilibrium between the asymmetric conformers seen in the crystal state. -
Timescale: The exchange rate is on the order of
at room temperature.
T1 Relaxation Studies
Rotating frame relaxation (
-
Mechanism: The relaxation data suggests a "rocking" motion of the peptide plane or a flipping of the peptide bond planes relative to the average ring plane.
-
Activation Barrier: The barrier for this conformational interconversion is approximately 14 kcal/mol, indicating a stable but not static structure.
Experimental Protocols
Synthesis Strategy: Cyclization-in-Solution
The synthesis of c(AGPF)₂ requires a linear precursor followed by a dilute head-to-tail cyclization to favor intramolecular ring closure over intermolecular oligomerization.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (prevents racemization during cleavage).
-
Coupling: HBTU/HOBt or HATU (for difficult sequences).
-
Cyclization: PyBOP/DIEA in DCM/DMF (high dilution).
Step-by-Step Workflow
-
Linear Assembly: Synthesize H-Phe-Ala-Gly-Pro-Phe-Ala-Gly-Pro-OH on resin. (Note: Proline at C-term minimizes racemization during cyclization).
-
Cleavage: Treat with 1% TFA in DCM (
min) to cleave the protected peptide from the resin while keeping side-chain protecting groups intact (if any). -
Neutralization: Quench TFA immediately with Pyridine/Methanol.
-
Cyclization (Critical Step):
-
Dissolve linear peptide in DMF/DCM to a concentration of
(pseudo-high dilution). -
Add 3 eq. PyBOP and 6 eq. DIEA.
-
Stir for 24-48 hours. Monitor by HPLC (shift to higher retention time).
-
-
Deprotection: Remove any remaining side-chain groups with 95% TFA scavenger cocktail.
Crystallization Protocol
To reproduce the tetrahydrate crystal form for XRD:
-
Dissolve purified c(AGPF)₂ in a 50:50 mixture of Water and Methanol.
-
Filter through a 0.22
PTFE filter to remove nucleation sites. -
Allow slow evaporation at
C in a vibration-free environment. -
Crystals typically appear within 5-7 days as colorless prisms.
Visualizations
Synthesis & Cyclization Logic
The following diagram illustrates the critical decision points in the synthesis of c(AGPF)₂, specifically highlighting the "Pseudo-High Dilution" strategy required to prevent polymerization.
Caption: Kinetic control pathway for the synthesis of c(AGPF)₂ emphasizing the critical dilution step.
Conformational Dynamics
This diagram represents the equilibrium between the solid-state rigid form and the solution-state dynamic averaging.
Caption: Energetic landscape connecting the asymmetric crystal structure to the symmetric solution ensemble.
References
-
Conformation of Cyclic Octapeptides. VI. Structure of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) Tetrahydrate. Source: Journal of the American Chemical Society (1990). Context: Primary source for crystal structure (P21), unit cell data, and comparison to disulfide analog.[1] URL:[Link]
-
Conformations of Cyclic Octapeptides. 5. Crystal Structure of Cyclo(Cys-Gly-Pro-Phe)2 and NMR Studies. Source: Journal of the American Chemical Society (1988).[1][2] Context: Establishes the isomorphous nature of the disulfide analog and provides T1rho relaxation methodologies. URL:[Link]
-
Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Source: Chemical Reviews (2021). Context: General principles of cyclic peptide self-assembly and solubility profiles. URL:[Link]
-
Solid-Phase Synthesis of Cyclic Peptides. Source: Beilstein Journal of Organic Chemistry (2021). Context: Validated protocols for PyBOP-mediated cyclization of medium-sized rings (Segetalins analog).[3] URL:[Link]
Sources
- 1. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K [beilstein-journals.org]
The Resurgence of the Ring: A Technical Guide to the Therapeutic Applications of Cyclic Peptides
Foreword: Beyond Linearity – The Inherent Advantages of Cyclization
In the landscape of modern drug discovery, the pursuit of therapeutic agents that offer both high specificity and robust in vivo stability is a paramount objective. While linear peptides have long been recognized for their potential to mimic biological recognition motifs, their susceptibility to proteolytic degradation and inherent conformational flexibility have often limited their clinical translation. The advent and refinement of cyclic peptide chemistry have provided a powerful solution to these challenges, ushering in a new era of peptide-based therapeutics. By constraining the peptide backbone into a cyclic architecture, we unlock a suite of advantageous properties that bridge the gap between small molecules and large biologics. This guide will provide an in-depth exploration of the design, synthesis, and therapeutic application of these remarkable molecules, offering both foundational knowledge and practical insights for researchers and drug development professionals.
Cyclic peptides exhibit enhanced resistance to enzymatic degradation by eliminating the terminal amino and carboxyl groups that are primary targets for exopeptidases.[1][2] Furthermore, the conformational rigidity imposed by cyclization reduces the entropic penalty upon binding to a target, often leading to significantly higher binding affinity and selectivity compared to their linear counterparts.[3][4] This pre-organization of the peptide into a bioactive conformation is a key principle underpinning the potency of many cyclic peptide drugs. Moreover, the constrained structure can facilitate cell permeability by masking polar backbone atoms and promoting the formation of intramolecular hydrogen bonds, enabling these molecules to tackle challenging intracellular targets, including protein-protein interactions (PPIs).[2][3][4]
This guide will navigate the multifaceted world of cyclic peptides, from the intricacies of their chemical synthesis to their diverse mechanisms of action and expanding therapeutic applications. We will delve into detailed experimental protocols, present comparative data, and visualize complex biological pathways to provide a comprehensive resource for the scientific community.
I. The Architect's Toolkit: Design and Synthesis of Cyclic Peptides
The journey of a cyclic peptide from concept to therapeutic candidate begins with its design and synthesis. This section will detail the foundational techniques and strategic considerations that underpin the creation of these powerful molecules.
A. Strategic Design Principles
The design of a cyclic peptide is a balancing act between achieving the desired biological activity and optimizing drug-like properties. Key considerations include:
-
Ring Size and Composition: The number and type of amino acids in the ring influence its conformation, flexibility, and ability to interact with the target. Non-canonical amino acids are often incorporated to introduce novel functionalities, enhance stability, or fine-tune binding properties.
-
Cyclization Strategy: The method of cyclization (e.g., head-to-tail, side-chain to side-chain) dictates the overall topology of the peptide and can significantly impact its biological activity.[3]
-
Conformational Control: Techniques such as incorporating proline residues, D-amino acids, or N-methylated amino acids can be used to further constrain the peptide's conformation and favor the desired bioactive structure.
B. Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Assembly
SPPS is the cornerstone of modern peptide synthesis, enabling the efficient and stepwise assembly of linear peptide chains on a solid support. The most common approach is Fmoc/tBu chemistry.
This protocol outlines the manual synthesis of a generic linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while a yellow/colorless result signifies completion.
-
If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.
C. Ringing the Changes: Cyclization Strategies
The cyclization of the linear peptide is a critical step that defines its final structure and properties. This can be performed either on-resin or in solution after cleavage from the solid support. On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the "pseudo-dilution" effect.[5]
This is the most common cyclization method, forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid.
This strategy involves forming an amide bond between the side chains of two amino acids, typically between an acidic residue (Asp or Glu) and a basic residue (Lys, Orn, Dab, or Dap).[5]
This protocol assumes the linear peptide has been synthesized on a resin with orthogonal protecting groups on the side chains of the amino acids to be cyclized (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
Materials:
-
Peptide-resin with orthogonally protected side chains
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another scavenger
-
DCM
-
DMF
-
Coupling reagents (e.g., PyBOP, HATU)
-
DIPEA
Procedure:
-
Selective Side-Chain Deprotection:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and a scavenger like PhSiH₃ (20-25 equivalents) in DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the deprotection solution to the resin and agitate for 2-3 hours at room temperature, protected from light.
-
Wash the resin extensively with DCM and DMF.
-
-
On-Resin Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve the coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents) in DMF.
-
Add the coupling reagent and DIPEA (6-10 equivalents) to the resin.
-
Agitate the reaction mixture for 12-24 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
This involves the oxidation of two cysteine residues to form a cystine bridge. This is a common feature in many naturally occurring cyclic peptides. On-resin cyclization can be achieved using reagents like iodine.[6]
D. Cleavage and Purification: The Final Steps
Once the cyclic peptide is assembled on the resin, it must be cleaved from the solid support and purified.
Materials:
-
Cyclic peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification by Reversed-Phase HPLC (RP-HPLC):
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).
-
Inject the sample onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of increasing ACN concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect the fractions corresponding to the desired peptide peak.
-
-
Lyophilization:
-
Combine the pure fractions and freeze-dry (lyophilize) to obtain the final purified cyclic peptide as a white powder.
-
E. Characterization: Confirming Identity and Purity
The identity and purity of the synthesized cyclic peptide are confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming its identity. Tandem MS (MS/MS) can be used to obtain fragmentation patterns that, while more complex than for linear peptides, can help to verify the amino acid sequence.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the peptide in solution.[9][10]
II. Mechanisms of Action: How Cyclic Peptides Exert Their Therapeutic Effects
The therapeutic efficacy of cyclic peptides stems from their ability to interact with specific biological targets with high affinity and selectivity. Their mechanisms of action are diverse and can be broadly categorized as follows:
A. Enzyme Inhibition
Cyclic peptides can act as potent and selective inhibitors of enzymes by binding to their active sites or allosteric sites. Their rigid conformation allows for a precise fit into the enzyme's binding pocket, leading to effective inhibition.
Case Study: Romidepsin - A Histone Deacetylase (HDAC) Inhibitor
Romidepsin is a bicyclic depsipeptide that acts as a potent inhibitor of histone deacetylases (HDACs), particularly class I HDACs.[11][12] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, romidepsin causes an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes.[7][11] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11]
Caption: Mechanism of action of Romidepsin as an HDAC inhibitor.
B. Modulation of Protein-Protein Interactions (PPIs)
PPIs are fundamental to most cellular processes, and their dysregulation is often implicated in disease. The large, flat, and featureless interfaces of many PPIs make them challenging targets for traditional small-molecule drugs. Cyclic peptides, with their larger surface areas and constrained conformations, are ideally suited to disrupt these interactions with high specificity.[4]
C. Disruption of Cell Membranes
Some cyclic peptides, particularly antimicrobial peptides, exert their effects by directly interacting with and disrupting the integrity of cell membranes.
Case Study: Daptomycin - A Bacterial Membrane Disruptor
Daptomycin is a cyclic lipopeptide antibiotic that is highly effective against Gram-positive bacteria.[1][13] Its mechanism of action is calcium-dependent. In the presence of calcium ions, daptomycin undergoes a conformational change that allows it to bind to the bacterial cell membrane.[13] The lipid tail of daptomycin inserts into the membrane, and the molecules then oligomerize, forming a complex that disrupts the membrane structure.[13][14] This leads to the formation of ion channels, causing a rapid efflux of potassium ions and depolarization of the membrane.[1][13] The loss of membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[13]
Caption: Mechanism of action of Daptomycin on the bacterial cell membrane.
D. Receptor Agonism/Antagonism
Cyclic peptides can be designed to act as agonists or antagonists of cell surface receptors, mimicking or blocking the action of endogenous ligands.
Case Study: Linaclotide - A Guanylate Cyclase-C Agonist
Linaclotide is a 14-amino acid peptide that acts as a guanylate cyclase-C (GC-C) agonist.[15][16] It is used to treat irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. Linaclotide binds to GC-C receptors on the surface of intestinal epithelial cells, leading to an increase in intracellular and extracellular cyclic guanosine monophosphate (cGMP).[17][18] Elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[15][17] This increases intestinal fluid and accelerates transit.[18] The increase in extracellular cGMP is also thought to reduce the activity of pain-sensing nerves in the intestine.[15][16]
Caption: Mechanism of action of Linaclotide as a GC-C agonist.
III. Therapeutic Landscapes: Current and Emerging Applications
The unique properties of cyclic peptides have led to their exploration and application across a wide range of therapeutic areas. As of 2024, there are over 40 cyclic peptide therapeutics in clinical use, with many more in development.[2][4]
| Therapeutic Area | Example Cyclic Peptide(s) | Target(s) / Mechanism(s) of Action |
| Oncology | Romidepsin | HDAC inhibition, leading to apoptosis in T-cell lymphomas.[11][12] |
| BT8009 (PDC) | Targets Nectin-4, delivering a cytotoxic payload (MMAE).[3] | |
| LY2510924 | CXCR4 antagonist, inhibiting metastasis.[19] | |
| Infectious Diseases | Daptomycin | Disrupts bacterial cell membrane integrity in Gram-positive bacteria.[1][13] |
| Polymyxin B | Binds to lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] | |
| Vancomycin | Inhibits bacterial cell wall synthesis. | |
| Autoimmune Diseases | Cyclosporine A | Calcineurin inhibitor, suppressing T-cell activation.[20][21] |
| Voclosporin | Calcineurin inhibitor with a potentially improved safety profile. | |
| Metabolic Diseases | Linaclotide | Guanylate cyclase-C agonist for IBS-C and chronic constipation.[15][16] |
| MK-0616 | Oral PCSK9 inhibitor for hypercholesterolemia (in clinical trials).[3][4] |
Table 1: Examples of Cyclic Peptides in Various Therapeutic Areas.
IV. Advanced Scaffolds and Future Directions
The field of cyclic peptides is continually evolving, with the development of more complex architectures and innovative applications.
A. Bicyclic and Multicyclic Peptides
Bicyclic peptides, containing two interconnected rings, offer even greater conformational constraint and a larger surface area for target interaction compared to their monocyclic counterparts.[22][23] This can lead to enhanced binding affinity and specificity. The synthesis of bicyclic peptides is more complex but can be achieved through various chemical and biological methods, including phage display.[23][24]
B. Peptide-Drug Conjugates (PDCs)
PDCs represent a promising strategy for targeted drug delivery.[25][26] In this approach, a cyclic peptide with high affinity for a specific cell surface receptor (e.g., one overexpressed on cancer cells) is conjugated to a potent cytotoxic drug via a linker.[8][27] This allows for the selective delivery of the drug to the target cells, minimizing systemic toxicity.[26]
Caption: General workflow of a Peptide-Drug Conjugate (PDC).
V. Challenges and Future Perspectives
Despite the significant progress in the field, several challenges remain in the development of cyclic peptide therapeutics. Oral bioavailability, while improved compared to linear peptides, is still a major hurdle for many cyclic peptides.[4] The synthesis of complex cyclic peptides, especially on a large scale, can be challenging and costly.[28]
Future research will likely focus on:
-
Improving Oral Bioavailability: Developing new strategies to enhance the oral absorption of cyclic peptides, such as the use of permeation enhancers or novel formulation technologies.
-
Computational Design: Utilizing computational methods to design cyclic peptides with improved affinity, selectivity, and drug-like properties.
-
Novel Cyclization Chemistries: Exploring new and more efficient methods for peptide cyclization.
-
Expanding Target Space: Applying cyclic peptide technology to an even broader range of challenging therapeutic targets.
Conclusion
Cyclic peptides have firmly established themselves as a versatile and powerful class of therapeutic agents. Their unique combination of properties, including high stability, target affinity, and the potential for cell permeability, allows them to address a wide range of diseases, from infectious diseases to cancer and autoimmune disorders. As our understanding of their design principles deepens and synthetic methodologies continue to advance, the therapeutic potential of cyclic peptides is poised to expand even further, offering new hope for patients and opening up new frontiers in drug discovery.
References
-
Borkin, D., et al. (2015). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. Available at: [Link]
-
Busby, R. W., et al. (2010). Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit. European Journal of Pharmacology. Available at: [Link]
-
Cheung, J., et al. (2024). What is the mechanism of Daptomycin?. Patsnap Synapse. Available at: [Link]
-
Love, B. L., et al. (2012). Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome. Gastroenterology & Hepatology. Available at: [Link]
-
LINZESS® (linaclotide). Mechanism of Action. LINZESS® HCP. Available at: [Link]
-
Ranjbari, J., et al. (2019). Bicyclic peptides: types, synthesis and applications. Drug Discovery Today. Available at: [Link]
-
Yao, H., et al. (2022). Current development of bicyclic peptides. European Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Diagnostics. (2025). Romidepsin is a HDAC Inhibitor and Can be Used for Tumor Research. Creative Diagnostics. Available at: [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Linaclotide (guanylate cyclase-C agonist)?. Dr. Oracle. Available at: [Link]
-
Zhang, Y. (2024). What is the mechanism of Romidepsin?. Patsnap Synapse. Available at: [Link]
-
Zhang, Y. (2024). What is Romidepsin used for?. Patsnap Synapse. Available at: [Link]
-
Zhang, Y. (2024). What is Linaclotide used for?. Patsnap Synapse. Available at: [Link]
-
MSD Manual Professional Edition. (n.d.). Daptomycin. MSD Manual. Available at: [Link]
-
Müller, A., et al. (2016). Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains. PNAS. Available at: [Link]
-
GenScript. (2024). Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions. GenScript. Available at: [Link]
-
Pader, V., et al. (2022). Bacterial cell membranes and their role in daptomycin resistance: A review. PMC. Available at: [Link]
-
GenScript. (2024). Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions. GenScript. Available at: [Link]
-
Barlos, K., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Edman degradation. Wikipedia. Available at: [Link]
-
Liskamp, R. M., et al. (2016). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Cyclic peptides – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1180 - Cys(Acm) Deprotection and On-Resin Peptide Cyclization. Aapptec. Available at: [Link]
-
Aimetti, A. A., et al. (2010). On-resin peptide macrocyclization using thiol–ene click chemistry. RSC Publishing. Available at: [Link]
-
Wikipedia. (n.d.). Ciclosporin. Wikipedia. Available at: [Link]
-
Chen, Y., et al. (2017). Peptide-Based Agents for Cancer Treatment: Current Applications and Future Directions. PMC. Available at: [Link]
-
Kim, H. J., et al. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. Available at: [Link]
-
Zhang, Y. (2024). What is the mechanism of Cyclosporine?. Patsnap Synapse. Available at: [Link]
-
Syngene. (n.d.). How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Syngene. Available at: [Link]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. SB-PEPTIDE. Available at: [Link]
-
Cavallo, G. (2026). From Cyclization To The Clinic The Rising Era Of Cyclic Peptide Therapeutics. Drug Discovery Online. Available at: [Link]
-
GenScript. (2025). Peptide-Drug Conjugates (PDCs): A Breakthrough in Precision Drug Design. GenScript. Available at: [Link]
-
Wang, Y., et al. (2022). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?. PMC. Available at: [Link]
-
Camarero, J. A., et al. (1995). Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study. Journal of Peptide Science. Available at: [Link]
-
Sharma, A., et al. (2014). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. PMC. Available at: [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available at: [Link]
-
Wang, L., et al. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Frontiers in Molecular Biosciences. Available at: [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Available at: [Link]
-
Kelly, M. J., et al. (2018). Cyclic and Lasso Peptides: Sequence Determination, Topology Analysis, and Rotaxane Formation. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Protein Kinase Inhibitory Activity of Peptides (IC 50 , μM) a. ResearchGate. Available at: [Link]
-
D'Andrea, L. D. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Organic Chemistry. Available at: [Link]
-
YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs. Available at: [Link]
-
Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available at: [Link]
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- 28. syngeneintl.com [syngeneintl.com]
The Chameleonic Modality: Engineering Conformational Dynamics in Cyclic Peptides
[1]
Executive Summary
Cyclic peptides occupy a privileged "Goldilocks" chemical space (500–2000 Da) between small molecules and biologics, offering high target affinity with the potential for oral bioavailability. However, their clinical translation is frequently stalled by the "permeability paradox": the polarity required for solubility often precludes passive membrane diffusion.
This technical guide addresses the conformational dynamics that resolve this paradox. It moves beyond static structural models to the "chameleonic" paradigm, where peptides dynamically occlude polar groups via intramolecular hydrogen bonds (IMHBs) to traverse lipophilic membranes.[1] This guide provides a validated workflow for characterizing, simulating, and engineering these dynamics.
The Chameleonic Paradigm: Energy Landscapes & Permeability
Unlike small molecules (Lipinski’s Rule of 5) where lipophilicity is often intrinsic, cyclic peptide permeability is a function of adaptive conformation .
The Mechanism of Translocation
A permeable cyclic peptide exists as a conformational ensemble.[2]
-
Aqueous State (Open): In high-dielectric solvents (water, plasma), the peptide exposes polar amide backbones to solvent, maximizing hydration enthalpy.
-
Membrane Interface (Transition): Upon encountering the lipid bilayer, the energetic cost of desolvation must be offset.
-
Lipophilic State (Closed): In the low-dielectric membrane interior, the peptide refolds. It forms transannular IMHBs, effectively "hiding" its polar backbone. This reduces the Desolvation Energy (
) and lowers the Polar Surface Area (PSA).
Key Metric:
Visualization: The Chameleonic Mechanism
Caption: The adaptive cycle of a chameleonic peptide. Permeability is driven by the ability to form IMHBs (green arrow) in low-dielectric environments.
Experimental Characterization (The Wet Lab)
Static X-ray crystallography is insufficient for dynamics. Solution-state NMR is the gold standard for validating chameleonic behavior.
A. Variable Temperature NMR (VT-NMR)
The temperature coefficient of amide protons (
-
Principle: Solvent-exposed protons shift significantly with temperature due to breaking solvent H-bonds.[4] Shielded (IMHB) protons are temperature-insensitive.
-
Protocol:
-
Dissolve peptide in a polar aprotic solvent (DMSO-
) to mimic the "open" state potential. -
Acquire
H-NMR spectra at 5K intervals (e.g., 298K to 323K). -
Plot chemical shift (
) vs. Temperature ( ).[5]
-
-
Interpretation:
- ppb/K: Strong indicator of IMHB (Shielded).
- ppb/K: Solvent exposed.
B. Deuterium Exchange ( )
Measures the protection factor of amide protons.
-
Method: Dissolve peptide in CD
OH or D O. Monitor the decay of amide signal intensity over time. -
Insight: Slow exchange rates (
) correlate with stable IMHBs and high membrane permeability.
C. The "Split-Solvent" Strategy
To prove chameleonicity, solve the structure in two solvents:
-
Water/DMSO: Represents the cytosolic state.
-
Chloroform (CDCl
): Represents the membrane interior. Success Criteria: The peptide should show distinct NOE (Nuclear Overhauser Effect) patterns and calculated structures in the two solvents.
Computational Modeling (The Dry Lab)
Standard Molecular Dynamics (MD) often fails for cyclic peptides because the macrocyclic ring strain creates high energy barriers, trapping simulations in local minima.
Enhanced Sampling: The Mandatory Approach
Replica Exchange MD (REMD) or Temperature-REMD (T-REMD) is required to overcome steric barriers.
-
Logic: Multiple copies (replicas) of the system are simulated at different temperatures.[6] Periodic swaps allow the system to "jump" over energy barriers at high T and sample stable basins at low T.
-
Force Field Selection:
-
Standard: CHARMM36m or AMBER ff14SB.
-
Optimized: RSFF2 (specifically tuned for cyclic peptides and residues like N-methylated amino acids).
-
Computational Workflow
-
System Setup: Build linear sequence
Cyclize Solvate (Explicit Water vs. Chloroform/Octanol). -
Equilibration: NVT/NPT ensembles (1 ns).
-
Production (REMD):
-
16–32 replicas.
-
Temperature range: 300K – 500K.
-
Duration: >100 ns per replica.
-
-
Analysis: Cluster analysis to identify dominant conformers. Calculate Radius of Gyration (
) and PSA for each cluster.
Integrated Protocol: From Sequence to Permeability
This workflow integrates wet and dry lab techniques to validate a lead candidate.
Step-by-Step Methodology
| Stage | Procedure | Critical Parameter/Output |
| 1. Design | Incorporate N-methylation or D-amino acids. | Disrupt solvent H-bonds; induce turn structures. |
| 2. Synthesis | Solid-phase peptide synthesis (SPPS) + Cyclization. | Purity > 95% (LC-MS). |
| 3. NMR Screen | VT-NMR in DMSO- | Identify candidates with |
| 4. In Silico | T-REMD in Water vs. Chloroform. | Calculate |
| 5. Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay). |
Visualization: Integrated Workflow
Caption: The iterative loop for validating cyclic peptide permeability. NMR and MD provide structural justification for assay results.
Case Study: Cyclosporin A (CsA)
Cyclosporin A is the archetype of chameleonic behavior. Its data profile serves as the benchmark for validation.
Comparative Data Profile
| Feature | Cyclosporin A (Permeable) | Rigid Analog (Impermeable) |
| MW | 1202 Da | ~1200 Da |
| Conformation (Water) | Open, solvated backbone | Fixed |
| Conformation (CHCl | Closed, 4 IMHBs formed | Fixed (No change) |
| VT-NMR Coeff. | 4 amides > -2.0 ppb/K (Shielded) | All < -5.0 ppb/K (Exposed) |
| High (~40 Å | Low (< 5 Å | |
| Permeability ( | High (Passive Diffusion) | Low |
Analysis: CsA utilizes N-methylation not just for proteolytic stability, but to eliminate H-bond donors and force the backbone into a geometry that favors IMHB formation in lipophilic environments. The rigid analog, lacking the ability to "close" its structure, pays a high desolvation penalty at the membrane interface, blocking permeation.
References
-
Whitty, A. et al. (2016). "Membrane permeability of cyclic peptides: the 'chameleon' property." Nature Chemical Biology. Link
-
Lokey, R. S. et al. (2018). "Conformational Flexibility Is a Determinant of Permeability for Cyclosporin."[3][7][8][9] Journal of the American Chemical Society.[10] Link
-
Kessler, H. et al. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR. Link
-
Jacobson, M. P. et al. (2017). "Passive membrane permeability of cyclic peptides." Current Opinion in Chemical Biology. Link
-
Sugita, Y.[11] & Okamoto, Y. (1999). "Replica-exchange molecular dynamics method for protein folding." Chemical Physics Letters. Link
Sources
- 1. Delta PSA: A New Metric for Conformational Dynamics Underlying Macrocyclic Peptide Permeability | bioRxiv [biorxiv.org]
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- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 6. Enhanced Sampling Techniques in Molecular Dynamics Simulations of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Conformational Flexibility Is a Determinant of Permeability for Cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
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CAS number and chemical identifiers for Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
The following technical guide is structured to serve as a definitive reference for Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) , a cyclic octapeptide widely utilized as a conformational model in structural biology and peptide chemistry.[1]
Structural Dynamics, Synthesis, and Chemical Identification[1]
Executive Summary
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (often abbreviated as Cyclo(AGPF)₂ ) is a synthetic cyclic octapeptide possessing
Part 1: Chemical Identifiers & Physicochemical Properties[1]
The following data aggregates the specific chemical identity of the anhydrous L-isomer form. Researchers should note that crystallographic studies often refer to the tetrahydrate form.[1]
Table 1: Core Chemical Identifiers
| Property | Value |
| Chemical Name | Cyclo-bis(L-alanyl-glycyl-L-prolyl-L-phenylalanyl) |
| Common Abbreviations | Cyclo(AGPF)₂; c(AGPF)₂; Cyclo(Ala-Gly-Pro-Phe)₂ |
| CAS Number | 91383-23-2 (Anhydrous) |
| Related CAS | 135755-90-7 (Tetrahydrate form) |
| Molecular Formula | |
| Molecular Weight | 744.85 g/mol |
| Stereochemistry | All-L (L-Ala, L-Pro, L-Phe) |
| Sequence | Cyclo[Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe] |
Table 2: Physicochemical Parameters
| Parameter | Value | Context |
| Solubility | DMSO, Methanol, Water (Partial) | Soluble in polar aprotic solvents; crystallizes from MeOH/Water.[1] |
| Crystal System | Monoclinic ( | Forms isomorphous crystals with its disulfide analog.[1][2] |
| Conformation | Contains two | |
| H-Bond Donors | 4 | Amide protons (Ala-NH, Phe-NH).[1] |
| H-Bond Acceptors | 8 | Carbonyl oxygens.[1] |
Part 2: Structural Architecture & Mechanism[1]
The utility of Cyclo(AGPF)₂ lies in its rigid yet dynamic backbone.[1] Unlike linear peptides, the cyclic constraint forces the molecule into a preferential conformation that allows for precise NMR characterization.
2.1 Conformational Dynamics
In solution (DMSO-
-
Structural Analogy: The backbone conformation is nearly identical to the bicyclic octapeptide
-amanitin (a toxin from Amanita phalloides), minus the cross-bridge.[1] This makes Cyclo(AGPF)₂ an excellent non-toxic surrogate for structural studies involving this scaffold.[1] -
Internal Mobility:
NMR relaxation studies indicate that while the backbone is rigid, the Pro and Phe rings undergo rapid flipping, providing a "dual-dynamic" system for calibrating NMR pulse sequences.[1]
2.2 Structural Visualization
The following diagram illustrates the cyclic connectivity and the
Figure 1: Connectivity map of Cyclo(AGPF)₂ showing the two repeating tetrapeptide units and the location of the
Part 3: Synthesis & Purification Protocols[1]
To ensure scientific integrity, the synthesis of Cyclo(AGPF)₂ is best approached via Solid-Phase Peptide Synthesis (SPPS) followed by Solution-Phase Cyclization .[1] This hybrid approach minimizes racemization and maximizes yield.[1]
3.1 Synthesis Workflow (Self-Validating Protocol)
Prerequisites:
-
Resin: 2-Chlorotrityl chloride resin (prevents diketopiperazine formation).[1]
-
Coupling Reagents: HBTU/HOBt or HATU.[1]
-
Cyclization Reagent: PyBOP or HATU in dilute conditions.[1]
Step-by-Step Protocol:
-
Linear Assembly (SPPS):
-
Load the first amino acid (Fmoc-Phe-OH) onto the resin.[1] Rationale: Loading Phe first places the cyclization junction at a non-sterically hindered Gly-Phe or Ala-Phe site, improving cyclization efficiency.[1]
-
Elongate the chain to H-Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe-Resin.[1]
-
Cleave from resin using 1% TFA in DCM.[1] Critical: This retains side-chain protecting groups (if any) but liberates the C-terminal carboxylate and N-terminal amine for cyclization.[1]
-
-
Head-to-Tail Cyclization:
-
Dissolve the linear precursor in DMF at high dilution (
mM).[1] Causality: High dilution favors intramolecular reaction (cyclization) over intermolecular reaction (oligomerization).[1] -
Add DIPEA (3 eq) and HATU (1.2 eq).[1] Stir for 24 hours.
-
Monitor via HPLC.[1] The shift in retention time (hydrophobic shift) confirms cyclization.[1]
-
-
Purification:
3.2 Synthesis Logic Diagram
Figure 2: Workflow for the synthesis of Cyclo(AGPF)₂ emphasizing the critical dilution step to ensure intramolecular cyclization.[1]
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be observed.
-
Mass Spectrometry (ESI-MS):
-
1H-NMR (500 MHz, DMSO-
):-
Due to
symmetry, the spectrum will appear as a tetrapeptide (half the signals expected for an octapeptide).[1] -
Observation of distinct amide proton doublets in the 7.5–9.0 ppm region confirms the rigid backbone.[1]
-
Temperature coefficients of amide protons can distinguish solvent-shielded (H-bonded) protons involved in the
-turns.[1]
-
References
-
Kopple, K. D., et al. (1988).[1][5] Conformations of cyclic octapeptides.[1][3][2][5] 5. Crystal structure of cyclo(Cys-Gly-Pro-Phe)2 and rotating frame relaxation (T1rho) NMR studies of internal mobility in cyclic octapeptides.[1][5] Journal of the American Chemical Society.[1][2][5][6] [1][5]
-
Wang, Y. S., et al. (1989).[1] Conformation of cyclic octapeptides.[1][3][2][5] VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate.[1][2][7] Acta Crystallographica Section C. [1]
-
Chemical Book. (2024).[1] Cyclo(L-alanyl-glycyl-L-prolyl-L-phenylalanyl)2 Identifiers.[1][8][2][7][1]
-
PubChem. (2024).[1] Cyclic Peptide Structural Data and CAS Registry.[1] National Library of Medicine.[1]
Sources
- 1. Cyclo(L-Phe-L-Pro) | C14H16N2O2 | CID 443440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | 135755-90-7 [chemnet.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Advanced Strategies for the Solid-Phase Synthesis of Cyclic Peptides
Introduction: The Thermodynamic Challenge
Cyclic peptides represent a privileged scaffold in drug discovery, bridging the gap between small molecules and biologics.[1] Their constrained geometry offers superior metabolic stability, membrane permeability, and binding affinity compared to linear counterparts. However, the synthesis of cyclic peptides—particularly macrocyclization —is thermodynamically disfavored due to the significant loss of entropy required to bring two distal ends of a chain together.
In Solid-Phase Peptide Synthesis (SPPS), we combat this entropic penalty using the "Pseudo-Dilution" Principle . By attaching the peptide to a solid support, we theoretically isolate individual chains, favoring intramolecular cyclization over intermolecular dimerization.
This guide details two high-fidelity workflows:
-
Head-to-Tail Cyclization (via Side-Chain Anchoring).
-
Side-Chain-to-Side-Chain Cyclization (via Orthogonal Allyl/Alloc Protection).
Strategic Planning & Resin Selection
Success is determined before the first amino acid is coupled. The choice of resin and loading density is critical to prevent oligomerization.
Resin Selection Matrix
| Parameter | Recommendation | Rationale |
| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Hyper-acid sensitive. Allows cleavage of protected peptide fragments (if solution phase is needed) or side-chain anchoring.[2][3] |
| Loading Density | Low (< 0.3 mmol/g) | CRITICAL. High loading (>0.5 mmol/g) increases the effective local concentration, leading to inter-chain dimers/oligomers. |
| Linker Strategy | Side-Chain Anchoring | Essential for on-resin Head-to-Tail cyclization. The peptide hangs by a side chain (Asp/Glu/Lys), leaving N- and C-termini free for ligation. |
Workflow Visualization
The following diagram illustrates the decision logic and chemical workflow for the two primary cyclization strategies.
Figure 1: Decision matrix for On-Resin Cyclization strategies. Note the divergence in anchoring and deprotection chemistry.
Protocol A: Head-to-Tail Cyclization (Side-Chain Anchoring)
Concept: To cyclize the backbone (N-term to C-term) while on solid phase, the peptide cannot be attached to the resin by its C-terminus. Instead, we anchor the peptide via a side chain (e.g., Aspartic Acid or Glutamic Acid) to a 2-CTC resin.
Reagents Required[2][4][5][6][7][8][9]
-
Resin: 2-Chlorotrityl Chloride (2-CTC).[4]
-
Anchor AA: Fmoc-Asp-OAllyl or Fmoc-Glu-OAllyl (C-terminus protected as Allyl ester).
-
Coupling: DIC/Oxyma (Standard), PyBOP/HOAt (Cyclization).
Step-by-Step Methodology
-
Resin Loading (Side-Chain Attachment):
-
Dissolve Fmoc-Asp-OAllyl (1.0 equiv relative to desired loading) in dry DCM. Add DIPEA (4 equiv).
-
Add to 2-CTC resin. React for 2 hours.
-
Capping: Add MeOH (1 mL/g resin) to quench unreacted chlorides. Wash 3x DCM.
-
Note: The Asp side-chain carboxyl reacts with the chloride resin. The
-carboxyl is protected as an Allyl ester.
-
-
Linear Elongation:
-
Perform standard Fmoc-SPPS to build the sequence.
-
Final Step: Remove the N-terminal Fmoc group (20% Piperidine/DMF). The N-terminus is now free (
).
-
-
C-Terminal Deprotection (Allyl Removal):
-
Inert Atmosphere Required: Perform under Nitrogen/Argon.
-
Wash resin 3x with dry DCM.
-
Prepare solution: Pd(PPh3)4 (0.1 equiv) + PhSiH3 (10 equiv) in dry DCM.
-
Add to resin.[7] Shake for 30 mins. Repeat once.
-
Wash resin: DCM (3x), DMF (3x), 0.02M sodium diethyldithiocarbamate in DMF (3x) (to scavenge Palladium), DMF (3x).
-
Result: The C-terminal
-carboxyl is now free.
-
-
On-Resin Cyclization:
-
The peptide now has a free N-term amine and a free C-term acid.
-
Swell resin in DMF.[8]
-
Add PyBOP (3 equiv) , HOAt (3 equiv) , and DIPEA (6 equiv) .
-
Shake for 4–12 hours. Monitor via Kaiser Test (Should go from Blue
Yellow).
-
-
Cleavage:
-
Treat with TFA/TIS/H2O (95:2.5:2.5). This cleaves the side-chain anchor from the resin and removes all other protecting groups.
-
Protocol B: Side-Chain-to-Side-Chain (Lactam Bridge)
Concept: Creating a bridge between a Lysine (
Reagents Required[2][4][5][6][7][8][9]
-
Lysine: Fmoc-Lys(Alloc)-OH.
-
Glutamic Acid: Fmoc-Glu(OAll)-OH.
Step-by-Step Methodology
-
Sequence Assembly:
-
Synthesize linear peptide on Rink Amide resin (for C-term amide) or Wang resin (for C-term acid).
-
Incorporate Fmoc-Lys(Alloc)-OH and Fmoc-Glu(OAll)-OH at the desired bridge positions.
-
Important: Keep the N-terminal Fmoc ON (or Boc-protect the N-terminus) to prevent the N-term amine from participating in the cyclization.
-
-
Orthogonal Deprotection (Alloc/Allyl Removal):
-
Goal: Selectively remove only the Lys side-chain protection (Alloc) and Glu side-chain protection (OAll).
-
Wash resin with dry DCM.
-
Catalyst Mix: Dissolve Pd(PPh3)4 (0.2 equiv) and Phenylsilane (20 equiv) in dry DCM.
-
Add to resin.[7] Shake for 45 mins.
-
Wash (Critical): DCM x3, DMF x3, 0.5% Sodium Diethyldithiocarbamate/DMF x3 (removes Pd black), DMF x5.
-
-
Cyclization:
-
Add PyBOP (3 equiv) / HOBt (3 equiv) / DIEA (6 equiv) in DMF.
-
React for 2–6 hours.
-
Validation: Kaiser test should be negative (Yellow) indicating the side-chain amine has reacted.
-
-
Final Processing:
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Dimerization | Resin loading too high. | Reduce loading to 0.2–0.3 mmol/g . Use "Pseudo-dilution." |
| Incomplete Cyclization | Steric hindrance or "difficult sequence." | Use HATU/HOAt instead of PyBOP. Add Pseudoproline dipeptides in the linear sequence to induce a "kink" (turn) that brings termini closer [1]. |
| Epimerization | Over-activation of C-term Cys or His. | Use OxymaPure/DIC or maintain basicity < pH 8 during cyclization. Use HOAt to suppress racemization. |
| Palladium Staining | Incomplete washing after Alloc removal. | Wash with Sodium Diethyldithiocarbamate or solution of 0.5% DIEA/0.5% sodium diethyldithiocarbamate in DMF. |
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Thakkar, A., et al. (2014). Traceless Synthesis of Cyclic Peptides Using Boron-Mediated Amidation. Angewandte Chemie, 53(1), 1–6. [Link]
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition, 21(7), 512–523. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
Sources
- 1. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.azregents.edu [experts.azregents.edu]
- 7. biotage.com [biotage.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. zenodo.org [zenodo.org]
- 10. peptide.com [peptide.com]
High-Purity Isolation of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) via RP-HPLC
Abstract
This application note details the method development and preparative purification of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) [Cyclo(Ala-Gly-Pro-Phe)
Molecule Characterization & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before initiating purification, the operator must understand the physical constraints of the analyte. This cyclic peptide is often used as a model for
| Property | Specification | Notes |
| Sequence | Cyclo(Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe) | |
| Molecular Formula | Anhydrous basis | |
| Molecular Weight | 744.86 Da (Monoisotopic) | Often crystallizes as a tetrahydrate (~817 Da) |
| Hydrophobicity | High | Driven by 2 |
| Isoelectric Point | Neutral | No ionizable side chains; N/C termini are amidated via cyclization |
| Solubility | Moderate in MeOH/ACN; Low in pure | Requires organic co-solvent for sample loading |
Critical Technical Consideration: Proline cis-trans Isomerism
Cyclic peptides containing Proline often exist as slowly interconverting conformational isomers (rotamers) on the HPLC timescale.
-
The Problem: At room temperature (
), the peptide may appear as split peaks or a broad, distorted band, often mistaken for impurities. -
The Solution: Performing the separation at elevated temperatures (
) increases the rate of interconversion, coalescing the rotamers into a single, sharp peak.
Instrumentation & Materials
HPLC System Requirements
-
Pump: Binary gradient system capable of 400 bar (Analytical) / 200 bar (Prep).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Primary Channel: 214 nm (Peptide bond).
-
Secondary Channel: 254 nm (Phenylalanine
transition).
-
-
Column Oven: Mandatory (Range:
to ).
Stationary & Mobile Phases[2][5][6][10][11][12][13]
-
Stationary Phase: C18 (Octadecyl) is the standard.
-
Mobile Phase A (MPA):
Trifluoroacetic acid (TFA) in HPLC-grade Water.[2] -
Mobile Phase B (MPB):
TFA in Acetonitrile (ACN).
Experimental Protocol
Phase 1: Sample Preparation (Crucial Step)
Cyclic octapeptides prone to stacking (nanotube formation) can precipitate on the column head if dissolved in pure water.
-
Dissolution: Dissolve the crude lyophilized solid in a minimal volume of 50% Acetonitrile / 50% Water .
-
If solubility is poor: Add Dimethyl Sulfoxide (DMSO) dropwise until clear, not exceeding 10% of the total volume.
-
Concentration Target:
for analytical; for prep.
-
-
Filtration: Pass the sample through a
PTFE or Nylon syringe filter. -
Centrifugation: Spin at
for 5 minutes to pellet any micro-aggregates.
Phase 2: Analytical Method Scouting
Objective: Determine the elution window and assess conformational homogeneity.
-
Column: C18 Analytical (
). -
Flow Rate:
. -
Temperature:
(High temperature is critical for this specific sequence). -
Gradient:
-
0 min: 10% B
-
20 min: 70% B
-
21 min: 95% B (Wash)
-
25 min: 95% B
-
26 min: 10% B (Re-equilibration)
-
Interpretation:
The cyclic dimer typically elutes later than linear precursors due to the lack of charged termini. Look for the major peak between 35-50% B. If the peak is split at
Phase 3: Preparative Purification
Objective: Isolate target mass
-
Scale-Up Calculation: Maintain the linear velocity. For a
column, flow rate . -
Gradient Optimization: Flatten the gradient at the elution point determined in Phase 2.
-
Example: If elution is at 40% B, use a gradient of 30%
50% B over 30 minutes.
-
-
Fraction Collection: Trigger by UV threshold (214 nm).
-
Slice Mode: Collect peaks in narrow time slices (e.g., 15 seconds) to separate the "heart" cut from the leading/tailing edges which may contain linear analogs.
-
Phase 4: Post-Run Processing
-
Purity Check: Re-inject fractions on the Analytical Method. Pool fractions
purity. -
Lyophilization: Freeze-dry immediately.
-
Caution: Cyclic peptides trap solvents easily. Perform a secondary drying step or re-dissolve in water (if possible) and re-lyophilize to remove TFA traces.
-
Visualizing the Workflow
The following diagram outlines the purification logic, specifically addressing the decision matrix for conformational isomers.
Figure 1: Purification workflow emphasizing the iterative loop for resolving Proline-induced conformational heterogeneity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Double Peaks (1:1 ratio) | cis-trans Proline isomerization. | Increase column temperature to |
| Peak Tailing | Hydrophobic interaction with silanols. | Ensure TFA concentration is at least |
| Precipitation | Solubility limit exceeded in high aqueous MP. | Inject smaller volumes of higher concentration sample; ensure initial gradient starts at |
| Retention Shift | Temperature fluctuation. | Cyclic peptide retention is highly temperature-dependent. Use a thermostatted column compartment. |
Quality Control (QC) Criteria
Final release of the purified peptide requires validation beyond simple UV purity.
-
Mass Spectrometry (ESI-MS):
-
Expected
. -
Expected
. -
Note: Cyclic peptides often show strong alkali adducts (
) due to their cavity-like structure.
-
-
Analytical HPLC:
-
Purity
(Area under curve at 214 nm). -
No linear precursors (Linear analogs usually have distinct retention times and different MS fragmentation patterns).
-
References
-
Kopple, K. D., et al. (1989). Conformation of cyclic octapeptides. VI. Structure of cyclo-bis(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate. Acta Crystallographica Section C.
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Agilent Technologies. (2020). Purification of Peptides using Preparative HPLC. Application Note 5990-xxxx.
-
Biotage. (2018). Strategies for the Purification of Hydrophobic Peptides.
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
NMR Spectroscopic Analysis of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Introduction & Structural Context
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (often abbreviated as Cyclo(Ala-Gly-Pro-Phe)
Structurally, this molecule consists of two repeating tetrapeptide units (
-
Symmetry Averaging: In solution (particularly DMSO), the molecule often displays apparent
symmetry, halving the number of expected signals. -
Proline Isomerism: The peptidyl-prolyl bond can exist in cis or trans states.[2] While the crystal structure is all-trans, solution states may populate minor cis conformers.
-
Tumbling Regime: With a molecular weight of ~816 Da, the molecule falls near the "null point" of the NOE effect (
), making standard NOESY experiments risky without careful parameter selection (ROESY is preferred).
This guide details the protocol for the complete structural elucidation of Cyclo(Ala-Gly-Pro-Phe)
Sample Preparation Strategy
Proper sample preparation is critical to resolving the symmetry-related overlaps common in cyclic peptides.
Solvent Selection
-
Primary Solvent: DMSO-
(99.9% D) .-
Rationale: DMSO disrupts intermolecular aggregation, favoring monomeric species. It is viscous, which slows tumbling (increasing
), pushing the NOE regime away from the null point towards negative NOEs (or allowing efficient ROE).
-
-
Secondary Solvent (Titration): CDCl
or TFE- (Trifluoroethanol).-
Rationale: Used for solvent titration experiments to identify solvent-shielded amide protons (intramolecular H-bonds).
-
Sample Specifications
| Parameter | Specification | Notes |
| Concentration | 2.0 – 5.0 mM | Sufficient for |
| Volume | 550 | Standard 5mm tube geometry. |
| Reference | TMS (0.00 ppm) | Internal standard preferred over residual solvent for precise chemical shift comparison. |
| Temperature | 298 K (Start) & 328 K (High T) | High T (55°C) sharpens lines by accelerating exchange and averaging |
Data Acquisition Protocol
Do not rely solely on standard parameter sets. The intermediate molecular weight requires specific tuning.
One-Dimensional Experiments
-
H Full Scan:
-
Sweep Width: 12-14 ppm (capture downfield amide protons).
-
Recycle Delay (
): 2.0 s (ensure full relaxation of amide protons).
-
-
Variable Temperature (VT)
H:-
Range: 298 K to 323 K in 5 K increments.
-
Purpose: Calculate temperature coefficients (
) to identify H-bonds.
-
Two-Dimensional Homonuclear Experiments
-
2D TOCSY (Total Correlation Spectroscopy):
-
Mixing Time:60-80 ms .
-
Goal: Identify complete spin systems (e.g., Ala
). -
Critical Setting: Use a DIPSI-2 spin-lock to ensure efficient transfer through the Proline ring (
).
-
-
2D ROESY (Rotating-frame Overhauser Effect):
-
Mixing Time:200-300 ms .
-
Spin Lock Field: 2-4 kHz.
-
Goal: Sequential assignment (
) and distance constraints. -
Why ROESY? At ~800 Da, the NOE may be near zero. ROE is always positive, guaranteeing cross-peaks regardless of tumbling rate.
-
Two-Dimensional Heteronuclear Experiments
-
H-
C HSQC (Multiplicity Edited):-
Goal: Distinguish
(Gly, Phe- , Pro- ) from (Ala, Phe- , Pro- ). -
Critical Check: Verify Proline
and shifts to determine cis/trans geometry.
-
Data Analysis & Interpretation Workflow
Workflow Diagram
The following diagram outlines the logical flow from spectral acquisition to structural refinement.
Figure 1: Step-by-step NMR workflow for cyclic octapeptides.
Step-by-Step Assignment Protocol
Step 1: Spin System Identification (TOCSY)
Because of the
-
Alanine (Ala): Distinct doublet methyl (
) ~1.2 ppm coupled to ~4.2 ppm. -
Glycine (Gly): Two
protons (often diastereotopic, split ~3.5-4.0 ppm) showing NOE to NH. No side chain. -
Phenylalanine (Phe):
(AMX system) + Aromatic ring protons (7.1-7.3 ppm). -
Proline (Pro): No NH. Look for
(4.2-4.6 ppm) correlating to the ring system ( ).
Step 2: Sequential Assignment (ROESY)
Perform the "Sequential Walk" to link spin systems. Look for
-
Ala
Gly NH -
Gly
Pro (Critical: This confirms the Gly-Pro peptide bond). -
Pro
Phe NH -
Phe
Ala NH (Closing the cycle).
Note: If you observe 8 spin systems instead of 4, the symmetry is broken. This often occurs if the Proline residues adopt different geometries (e.g., one cis, one trans).
Step 3: Proline Geometry Determination (Cis vs Trans)
The Proline peptide bond geometry is the primary determinant of the backbone shape. Use the
| Isomer | Expected NOE | |
| Trans | Strong | |
| Cis | Strong |
Step 4: Hydrogen Bond Identification
Calculate the temperature coefficient (
- ppb/K: Solvent shielded (Likely involved in intramolecular H-bond).
- ppb/K: Solvent exposed.
In Cyclo(Ala-Gly-Pro-Phe)
Expected Results & Troubleshooting
The Symmetry Trap
Issue: The spectrum appears overly simple (only 4 sets of peaks), but line shapes are broad. Cause: The molecule is interconverting between conformers at a rate comparable to the NMR timescale (intermediate exchange). Solution:
-
Heat to 328 K: If lines sharpen significantly, the
symmetry is a dynamic average. -
Cool to 278 K: If peaks split into two distinct sets (8 spin systems), you have "frozen" the asymmetric conformer.
Assignment Logic Visualization
The following diagram illustrates the specific connectivity expected for the Ala-Gly-Pro-Phe sequence.
Figure 2: NOE (Solid Blue/Red) and TOCSY (Dotted Green) connectivity path.
References
-
Kopple, K. D., Wang, Y. S., Cheng, A. G., & Bhandary, K. K. (1988).[3] Conformations of cyclic octapeptides. 5. Crystal structure of cyclo(Cys-Gly-Pro-Phe)2 and rotating frame relaxation (T1 rho) NMR studies of internal mobility in cyclic octapeptides. Journal of the American Chemical Society, 110(13), 4168–4176.[3][4]
-
Ciajolo, M. R., et al. (1989). Conformation of cyclic octapeptides. VI. Structure of cyclo-bis(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate.[1] International Journal of Peptide and Protein Research, 34(4), 300-307.
-
Kessler, H., et al. (1989).[5] Conformational analysis of cyclic peptides in solution. Biopolymers, 28(1), 385-395.[5]
-
Wang, Y. S. (n.d.). Internal Mobility of a Cyclic Octapeptide.
Sources
- 1. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis of cyclic peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry for cyclic peptide characterization
An Application Note on Mass Spectrometry for the Characterization of Cyclic Peptides
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Cyclic Peptides
Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. However, the very features that make them therapeutically advantageous—their cyclic nature and often complex, non-canonical amino acid composition—present significant analytical challenges. Unlike linear peptides, which have defined N- and C-termini, the absence of these cleavage-directing groups in cyclic peptides leads to complex and often unpredictable fragmentation patterns in mass spectrometry (MS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art mass spectrometry-based strategies for the unambiguous characterization of cyclic peptides. We will delve into the nuances of different fragmentation techniques, from the workhorse Collision-Induced Dissociation (CID) to more advanced methods like Ultraviolet Photodissociation (UVPD), providing detailed protocols and expert insights to navigate the complexities of cyclic peptide analysis.
Part 1: Foundational Strategies - Sample Preparation and Initial MS Analysis
The quality of mass spectrometry data is intrinsically linked to the purity of the sample. Proper sample preparation is paramount for minimizing ion suppression and ensuring accurate mass determination.
Sample Desalting and Buffer Exchange
Prior to MS analysis, it is critical to remove non-volatile salts and buffers commonly used in peptide synthesis and purification, such as sodium chloride and trifluoroacetic acid (TFA). These components can interfere with the ionization process and lead to the formation of adducts, complicating mass spectra.
Protocol: C18 Zip-Tipping for Cyclic Peptide Desalting
-
Tip Equilibration: Wet a C18 pipette tip by aspirating and dispensing 20 µL of 100% acetonitrile (ACN) three times. Then, equilibrate the tip by aspirating and dispensing 20 µL of 0.1% formic acid (FA) in water three times.
-
Sample Binding: Load 10-20 µL of the cyclic peptide sample (dissolved in an aqueous solution) onto the C18 tip by aspirating and dispensing slowly for 10-15 cycles.
-
Washing: Wash the bound peptide by aspirating and dispensing 20 µL of 0.1% FA in water for at least five cycles to remove salts.
-
Elution: Elute the desalted cyclic peptide by aspirating and dispensing 10 µL of a solution of 50-70% ACN and 0.1% FA in water. The exact ACN percentage may need to be optimized depending on the hydrophobicity of the peptide.
-
Direct Infusion or LC-MS: The eluted sample is now ready for direct infusion into the mass spectrometer or for injection onto a liquid chromatography (LC) system.
High-Resolution Mass Spectrometry (HRMS) for Intact Mass Confirmation
The first step in characterization is to confirm the monoisotopic mass of the intact cyclic peptide. This is best achieved using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to ensure accurate mass determination and to resolve isotopic peaks.
Key Parameters for Intact Mass Analysis:
| Parameter | Recommended Setting | Rationale |
| Mass Analyzer | Orbitrap, TOF | Provides high resolution (>60,000) and mass accuracy (<5 ppm) needed to confirm the elemental composition. |
| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique that minimizes in-source fragmentation of the cyclic peptide. |
| Polarity | Positive | Peptides readily accept protons, forming positive ions. |
| Spray Voltage | 3.5 - 4.5 kV | Optimize for stable spray and maximum ion current. |
| Capillary Temp. | 275 - 325 °C | Assists in desolvation of the peptide ions. |
Part 2: Unraveling the Ring - Advanced Fragmentation Techniques
The core challenge in cyclic peptide sequencing lies in inducing a predictable initial ring-opening event, followed by subsequent fragmentation to generate a complete series of sequence ions. The choice of fragmentation technique is the most critical variable in this process.
Workflow for Cyclic Peptide Fragmentation Analysis
Caption: A generalized workflow for the mass spectrometry-based characterization of cyclic peptides.
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and HCD are "slow-heating" vibrational excitation methods where precursor ions are accelerated and collided with an inert gas (e.g., nitrogen or argon). This leads to the cleavage of the peptide backbone, primarily at the amide bonds, generating b- and y-type ions.
-
Mechanism: In CID/HCD, the added internal energy is distributed throughout the ion. For cyclic peptides, this often results in the initial cleavage at a labile bond, followed by further fragmentation of the now-linear precursor. However, the initial ring-opening is not always predictable and can lead to complex spectra with internal fragment ions.
-
Expertise & Experience: While CID is widely accessible on most mass spectrometers, it often provides incomplete sequence coverage for cyclic peptides. HCD, typically performed in an Orbitrap mass spectrometer, provides higher energy and can yield richer fragmentation spectra. For many cyclic peptides, a significant drawback of CID/HCD is the frequent loss of small neutral molecules (e.g., water or ammonia) from the precursor ion without ring opening, which does not provide useful sequence information.
Protocol: Generic CID/HCD Method for a Cyclic Peptide
-
Precursor Selection: Isolate the desired precursor ion (e.g., [M+H]+ or [M+2H]2+) in the ion trap or quadrupole.
-
Collision Energy: Apply a normalized collision energy (NCE). This is a critical parameter to optimize. Start with a stepped NCE (e.g., 15%, 25%, 35%) to find the optimal energy that provides a balance between precursor ion depletion and the generation of informative fragment ions.
-
Activation: The selected precursor is activated by collision with the inert gas.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the mass analyzer (e.g., Orbitrap or ion trap).
-
Data Interpretation: Analyze the resulting MS/MS spectrum for b- and y-ion series. Specialized software may be required to account for the cyclic nature of the peptide.
Electron-Based Fragmentation: Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation by a different mechanism than CID/HCD and is particularly useful for preserving post-translational modifications.
-
Mechanism: In ETD, radical anions (e.g., fluoranthene) transfer an electron to the protonated peptide precursor. This leads to the formation of a radical cation on the peptide, which rapidly induces cleavage of the N-Cα bond, generating c- and z-type fragment ions.
-
Trustworthiness: For cyclic peptides, ETD can be advantageous as it can induce ring opening without significant scrambling of the sequence. However, ETD is most efficient for precursors with higher charge states (≥2+), which may not always be readily formed by cyclic peptides.
Ultraviolet Photodissociation (UVPD)
UVPD is a high-energy fragmentation technique that utilizes ultraviolet photons to induce dissociation. This method can cleave a wider variety of bonds compared to CID or ETD, often leading to more comprehensive sequence coverage.
-
Mechanism: The absorption of a high-energy UV photon (e.g., from a 193 nm or 213 nm laser) electronically excites the precursor ion. This excess energy is rapidly converted into vibrational energy, leading to extensive fragmentation of the peptide backbone, including cleavage of the strong C-C and C-N bonds. This often results in the generation of a-, x-, and other unique fragment ions in addition to b- and y-ions.
-
Authoritative Grounding: The high energy input of UVPD can overcome the stability of the cyclic peptide ring, leading to a rich fragmentation spectrum that can often provide complete sequence coverage from a single MS/MS scan.
Comparison of Fragmentation Techniques for Cyclic Peptides:
| Technique | Primary Fragment Ions | Advantages for Cyclic Peptides | Disadvantages for Cyclic Peptides |
| CID/HCD | b, y | Widely available, good for initial screening. | Often incomplete fragmentation, neutral losses can dominate. |
| ETD | c, z | Can preserve modifications, alternative fragmentation pathway. | Requires multiply charged precursors, may have low efficiency. |
| UVPD | a, b, c, x, y, z | High fragmentation efficiency, extensive sequence coverage, can cleave multiple bond types. | Less common instrumentation, can produce very complex spectra. |
Part 3: Data Interpretation and Sequence Validation
Interpreting the MS/MS spectra of cyclic peptides is more complex than for linear peptides. The lack of defined termini means that a manual or software-based approach must consider all possible ring-opening points.
De Novo Sequencing Strategies
-
Manual Interpretation: This involves manually identifying ion series in the MS/MS spectrum. For a cyclic peptide, one must assume a theoretical ring-opening at each amide bond and then attempt to piece together the sequence from the resulting theoretical linear peptide's b- and y-ions. This can be a time-consuming and challenging process.
-
Software-Assisted Analysis: Several software tools are being developed to aid in the de novo sequencing of cyclic peptides. These algorithms often work by generating theoretical fragment spectra for all possible cyclic permutations of a given set of amino acids and comparing them to the experimental spectrum.
Visualizing Fragmentation Pathways
Caption: Different MS/MS techniques yield distinct fragment ion types from a cyclic peptide precursor.
Conclusion
The characterization of cyclic peptides by mass spectrometry is a multifaceted challenge that requires a tailored analytical approach. While traditional CID and HCD methods provide a foundational understanding, they often fall short of providing complete sequence information. The integration of advanced fragmentation techniques, particularly UVPD, offers a powerful solution for overcoming the inherent stability of the cyclic structure, leading to more comprehensive and unambiguous characterization. As cyclic peptides continue to grow in therapeutic importance, the development and application of these advanced MS methods will be crucial for accelerating their journey from discovery to clinical application.
References
-
Kersten, S., et al. (2020). Mass Spectrometry-Based Sequencing of Cyclic Peptides. Chemical Reviews. Available at: [Link]
-
Chi, L., et al. (2018). Analysis of Cyclic Peptides by Mass Spectrometry. Talanta. Available at: [Link]
-
Brodbelt, J. S. (2020). Ultraviolet Photodissociation Mass Spectrometry for Characterization of Biomolecules. Analytical Chemistry. Available at: [Link]
Application Note: Functional Characterization of Cyclo(AGPF)₂ in Cell-Based Assays
This Application Note and Protocol Guide is designed for researchers investigating the membrane-active properties of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) , hereafter referred to as Cyclo(AGPF)₂ .
This guide focuses on its application as a self-assembling cyclic peptide (SACP) capable of forming transmembrane channels or acting as an ionophore. The protocols address the unique challenges of solubility, self-assembly kinetics, and the validation of ion transport in live cells.
Introduction & Mechanism of Action
Cyclo(AGPF)₂ is a synthetic cyclic octapeptide composed of two repeating tetrapeptide units: Cyclo(Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe). Unlike linear peptides, its constrained cyclic backbone allows it to adopt specific conformations (often involving
In membrane environments, these peptides can undergo supramolecular self-assembly to form Peptide Nanotubes (PNTs) . These nanotubes span the lipid bilayer, creating an artificial hydrophilic pore that allows the passive transport of ions (typically
Critical Technical Note on Stereochemistry: The efficiency of nanotube formation is highly dependent on the chirality of the amino acids.
-
Heterochiral (D,L-alternating): Forms flat ring structures that stack efficiently into long, stable nanotubes.
-
Homochiral (All-L): Tends to form "cup" or "dumbbell" shapes. While less likely to form long tubes, they often act as ion carriers (ionophores) or form short-lived pores.
-
This protocol applies to both forms, but data interpretation must account for the specific stereoisomer used.
Mechanism of Action Diagram
Figure 1: Kinetic pathway of Cyclo(AGPF)₂ from solution monomer to functional transmembrane pore.
Material Preparation & Solubilization (Critical Step)
Cyclic peptides are prone to kinetic precipitation. Proper solubilization is required to ensure the peptide exists in a state capable of membrane insertion (monomeric or pre-assembled oligomers) rather than amorphous aggregates.
Reagents
-
Peptide: Cyclo(AGPF)₂ (Lyophilized powder, >95% purity).
-
Solvent A (Stock): Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).
-
Why: Fluorinated alcohols promote
-helical or specific secondary structures and disrupt non-specific aggregation better than DMSO.
-
-
Solvent B (Working): Anhydrous DMSO.
-
Sonicator: Bath sonicator.
Protocol: "Ripening" the Stock Solution
-
Primary Stock (10 mM): Dissolve
mg of Cyclo(AGPF)₂ in the calculated volume of 100% TFE .-
Note: If TFE is incompatible with your downstream assay, use DMSO, but sonicate for 10 minutes.
-
-
Sonication: Sonicate the stock for 15 minutes at room temperature to break up amorphous clusters.
-
Ripening (Optional but Recommended): Allow the stock to sit at room temperature for 24 hours. This "ripening" period allows the peptide to find its thermodynamic energy minimum, often favoring the flat-ring conformation required for stacking.
-
Aliquot & Store: Store at
. Avoid repeated freeze-thaw cycles.
Assay Protocol: Intracellular Calcium Influx (Fluo-4)
This assay determines if Cyclo(AGPF)₂ acts as a calcium-permeable channel or ionophore.
Experimental Design
-
Cell Line: HeLa, HEK293, or CHO cells (Adherent).
-
Detection: Fluo-4 AM (Calcium-sensitive fluorescent dye).
-
Controls:
-
Negative: Vehicle (DMSO/TFE) only.
-
Positive: Ionomycin (
) or Triton X-100 ( ). -
Background: Cells without dye.
-
Workflow Diagram
Figure 2: Step-by-step workflow for the Fluo-4 Calcium Influx Assay.
Detailed Steps
-
Seeding: Plate cells at
cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight. -
Dye Loading:
-
Prepare Fluo-4 AM solution (
final) in HBSS (Hank's Balanced Salt Solution) containing mM Probenecid (to prevent dye leakage). -
Remove culture media and add
dye solution. -
Incubate
min at .
-
-
Washing: Gently wash cells
with HBSS to remove extracellular dye. Add fresh HBSS. -
Baseline Measurement: Place plate in a fluorescence microplate reader (e.g., FlexStation, FLIPR). Record baseline fluorescence (
) for 30 seconds (Ex: 494 nm, Em: 516 nm). -
Peptide Addition:
-
Prepare
working solutions of Cyclo(AGPF)₂ in HBSS (Range: ). -
Crucial: Keep DMSO/TFE concentration
to avoid solvent artifacts. -
Inject
of peptide solution into the wells (automated injector preferred).
-
-
Data Acquisition: Continuously record fluorescence (
) every 2-5 seconds for 10 minutes. -
Analysis: Plot
vs. Time. A rapid rise indicates channel formation/ionophore activity.
Assay Protocol: Cytotoxicity & Membrane Integrity (MTT vs. LDH)
It is vital to distinguish between controlled pore formation (useful for drug delivery) and non-specific membrane lysis (toxicity).
Experimental Setup
-
Assay A (Metabolic Activity): MTT or CCK-8 Assay.
-
Assay B (Membrane Rupture): LDH (Lactate Dehydrogenase) Release Assay.
Protocol Summary Table
| Parameter | MTT / CCK-8 Assay | LDH Release Assay |
| Purpose | Measures mitochondrial health (viability). | Measures plasma membrane rupture (lysis). |
| Incubation Time | 24 - 48 hours with peptide. | 4 - 24 hours with peptide. |
| Endpoint | Absorbance (570 nm / 450 nm). | Absorbance (490 nm). |
| Interpretation | Low Signal = Toxicity (Cell death). | High Signal = Toxicity (Lysis). |
| Success Criteria | High viability at transport concentrations. | Low LDH release at transport concentrations. |
Expert Tip: If Cyclo(AGPF)₂ causes high Calcium influx (Protocol 3) but low LDH release, it suggests the formation of discrete nanosized channels rather than detergent-like membrane destruction. This is the "gold standard" profile for therapeutic cyclic peptides.
Troubleshooting & Expert Tips
Aggregation vs. Insertion
-
Issue: Peptide precipitates upon addition to aqueous media.
-
Solution: Use a "solvent exchange" method. Dilute the TFE/DMSO stock into a small volume of water rapidly while vortexing to create a metastable dispersion before adding to the cell media. Alternatively, encapsulate in liposomes first.
Lack of Signal
-
Issue: No ion flux observed.
-
Diagnosis: The all-L stereochemistry might not favor nanotube formation.
-
Adjustment: Try adding a transmembrane potential gradient. Some channels are voltage-gated. Perform the assay in High-
buffer to depolarize the membrane.
High Background Fluorescence
-
Issue: Peptide itself might be autofluorescent (rare for AGPF, but possible if impure).
-
Check: Measure the fluorescence of the peptide in buffer alone at the assay wavelengths.
References
-
Kopple, K. D., et al. (1986).[1] "Conformations of cyclic octapeptides. 3. Cyclo-(D-Ala-Gly-Pro-Phe)2.[2] Conformations in crystals and a T1p examination of internal mobility in solution." Journal of the American Chemical Society.
- Ghadiri, M. R., et al. (1993). "Artificial transmembrane ion channels from self-assembling peptide nanotubes." Nature. (Foundational reference for cyclic peptide nanotubes).
-
Brea, R. J., et al. (2010). "Controlling the Cellular Uptake of Small Molecules with Cyclic Peptide Nanotubes." Angewandte Chemie.
-
Miyake, J., et al. (2017). "Insight of Transmembrane Processes of Self-Assembling Nanotubes Based on a Cyclic Peptide Using Coarse Grained Molecular Dynamics Simulation." The Journal of Physical Chemistry B.
-
Rodriguez-Vazquez, N., et al. (2014). "Membrane-Targeted Self-Assembling Cyclic Peptide Nanotubes." Current Organic Chemistry.
Sources
Engineering Stability & Specificity: A Guide to Investigating Anti-Inflammatory Cyclic Peptides
Introduction: The Cyclic Advantage in Inflammation Therapeutics
Cyclic peptides represent a "Goldilocks" modality in drug development, bridging the gap between small molecules (which often lack specificity for large protein surfaces) and monoclonal antibodies (which are membrane-impermeable and costly). In the context of inflammation, where targets are often intracellular protein-protein interactions (PPIs) such as the NF-κB signaling complex or NLRP3 inflammasome , cyclic peptides offer distinct advantages.
Why Cyclic?
-
Conformational Rigidity: Cyclization reduces the entropic penalty of binding, often resulting in higher affinity and selectivity compared to linear counterparts.[1]
-
Proteolytic Stability: The lack of N- and C-termini renders these peptides resistant to exopeptidases, significantly extending half-life in plasma and cell culture media.
-
Membrane Permeability: While not inherent to all, specific cyclization strategies (e.g., backbone N-methylation, hydrocarbon stapling) can bury polar amide bonds, facilitating passive cell entry to reach intracellular inflammatory targets.
Strategic Design & Synthesis Overview
Before initiating biological assays, the integrity of the test article is paramount.
A. Synthesis Strategy
Most anti-inflammatory cyclic peptides are synthesized via Solid-Phase Peptide Synthesis (SPPS) followed by cyclization.
-
Head-to-Tail Cyclization: Connects the N- and C-termini. Expert Tip: Use on-resin cyclization for better yield and to avoid dimerization.
-
Side-Chain to Side-Chain: Uses disulfide bridges or lactam bridges.
-
Stapling: Uses hydrocarbon linkers to lock alpha-helical conformations, crucial for disrupting PPIs like p50/p65 dimerization.
B. Critical Quality Control: The Endotoxin Trap
WARNING: A common failure mode in peptide immunology is endotoxin (LPS) contamination . Synthetic peptides can be contaminated with endotoxins during HPLC purification.
-
The Artifact: If your peptide sample contains LPS, it will induce inflammation in macrophages, masking any anti-inflammatory effect or producing false positives in immunogenicity assays.
-
Protocol: Always pass peptide solutions through a Polymyxin B column or use endotoxin-free water and glassware. Verify purity (<0.1 EU/mL) using a LAL (Limulus Amebocyte Lysate) assay before treating cells.
Experimental Workflow: From Library to Lead
The following flowchart outlines the critical path for identifying and validating anti-inflammatory cyclic peptides.
Figure 1: Integrated workflow for the discovery and validation of anti-inflammatory cyclic peptides. Note the critical "Endotoxin Removal" step (Red) which prevents false experimental data.
Core Protocol: In Vitro Validation (RAW 264.7 Model)
The RAW 264.7 macrophage cell line is the industry standard for initial inflammation screening. These cells express TLR4 and robustly respond to LPS by secreting Nitric Oxide (NO) and pro-inflammatory cytokines.
Phase A: Cell Culture & Preparation
-
Medium: DMEM (high glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.
-
Passaging: Do not allow cells to exceed 80% confluence. Use a cell scraper; avoid trypsin as it can cleave cell surface receptors (TLR4).
-
Seeding:
-
96-well plate (for NO/MTT):
cells/well. -
6-well plate (for Western/qPCR):
cells/well.[2] -
Incubate for 24h to allow attachment.
-
Phase B: Peptide Treatment & LPS Induction
Causality: Pre-treatment allows the peptide to enter the cell or block receptors before the inflammatory cascade reaches maximum velocity.
-
Pre-treatment: Replace media with fresh media containing the Cyclic Peptide at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., Dexamethasone 1 µM or Polymyxin B).
-
Incubation: Incubate for 1 hour .
-
Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to a final concentration of 1 µg/mL .
-
Co-incubation: Incubate for 18–24 hours .
Phase C: Readouts & Methodologies
1. Viability Check (MTT/CCK-8)
-
Why: To ensure reduced inflammation isn't just dead cells.
-
Protocol: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.
-
Acceptance Criteria: Cell viability > 90% compared to control.
2. Nitric Oxide (NO) Quantification (Griess Assay)
-
Why: NO is a primary downstream effector of iNOS (inducible Nitric Oxide Synthase).
-
Protocol: Mix 50 µL supernatant + 50 µL Griess Reagent I + 50 µL Griess Reagent II. Incubate 10 min. Read Absorbance at 540 nm.
-
Data: Calculate Nitrite concentration using a NaNO2 standard curve.
3. Cytokine Analysis (ELISA)[3][4]
-
Targets: TNF-α (early phase, ~4-6h), IL-6 (late phase, ~12-24h).
-
Protocol: Use sandwich ELISA kits on supernatants collected at appropriate time points.
Mechanistic Deconvolution: The NF-κB Pathway
If a cyclic peptide suppresses NO and cytokines, the next step is to determine where it acts. The NF-κB pathway is the central regulator.[5]
Mechanism Diagram
The following diagram illustrates the canonical NF-κB pathway and potential intervention points for cyclic peptides.
Figure 2: The NF-κB signaling cascade. Cyclic peptides typically intervene by inhibiting the IKK complex or directly binding the p50/p65 subunits to prevent nuclear translocation.
Validation Experiment: Western Blot for Translocation
-
Lysate Fractionation: Separate Cytosolic and Nuclear fractions using a hypotonic lysis buffer followed by high-speed centrifugation.
-
Blotting:
-
Cytosol: Probe for IκBα (degradation indicates pathway activation).
-
Nucleus: Probe for NF-κB p65 .
-
-
Result Interpretation: An effective cyclic peptide will maintain high cytosolic IκBα levels and reduce nuclear p65 levels compared to the LPS-only group.
Data Analysis & Troubleshooting
Expected Data Ranges (RAW 264.7 + LPS)
| Readout | Control (No LPS) | Model (LPS 1 µg/mL) | Effective Peptide Treatment |
| NO (µM) | < 5 µM | 40 - 80 µM | 10 - 30 µM (Dose Dependent) |
| TNF-α (pg/mL) | < 50 | > 2000 | < 1000 |
| Cell Viability | 100% | 90 - 100% | > 90% (Critical) |
| Nuclear p65 | Low | High | Low |
Expert Troubleshooting Table
| Issue | Probable Cause | Solution |
| High Toxicity | Cationic amphipathic nature of peptide disrupting membranes. | Check hemolysis (RBC assay). Modify charge distribution or reduce hydrophobicity. |
| No Effect | Peptide degradation or poor permeability. | Check serum stability (HPLC). Add cell-penetrating motif (e.g., Poly-Arg) or cyclize via stapling. |
| High Background | Endotoxin contamination in peptide stock. | MANDATORY: Use Polymyxin B column. Run LAL assay. |
| Precipitation | Cyclic peptides can be hydrophobic. | Dissolve in 100% DMSO first, then dilute. Keep final DMSO < 0.1%. |
References
-
Cyclic Peptides in Drug Development GenScript. (2024). Delving into the World of Cyclic Peptides: Harnessing the Power of Circular Molecules for Innovative Therapeutic Solutions. [Link]
-
NF-κB Pathway Inhibition JCI Insight. (2023).[6] Anti–NF-κB peptide derived from nuclear acidic protein attenuates ovariectomy-induced osteoporosis in mice. [Link]
-
Experimental Models (RAW 264.7) MDPI. (2020). Anti-Inflammatory Activity of a Cyclic Tetrapeptide in Mouse and Human Experimental Models.[5][7] [Link][4][7][8]
-
Peptide Stability & Permeability LifeTein. (2024). Should My Peptide Be Cyclic? Advantages of Cyclic Peptides. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of Peptides from Ruditapes philippinarum in Lipopolysaccharide-Induced RAW264.7 Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An engineered cyclic peptide alleviates symptoms of inflammation in a murine model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Anti–NF-κB peptide derived from nuclear acidic protein attenuates ovariectomy-induced osteoporosis in mice [insight.jci.org]
- 7. mdpi.com [mdpi.com]
- 8. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluation of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) as a Quorum Sensing Inhibitor
This Application Note is designed for researchers investigating peptide-based Quorum Sensing Inhibitors (QSIs). It focuses on the specific cyclic octapeptide Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) [Cyclo(AGPF)₂], a rigid scaffold containing two Pro-Phe motifs known for their relevance in signal interference.
Introduction & Mechanistic Rationale
The rise of antimicrobial resistance (AMR) has necessitated the development of "anti-virulence" strategies that disarm pathogens without killing them, thereby reducing selective pressure. Quorum Sensing (QS) is the central communication network bacteria use to coordinate virulence.
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is a synthetic cyclic octapeptide (dimer of the tetrapeptide Ala-Gly-Pro-Phe). Its relevance in QS inhibition stems from two critical structural features:
-
Structural Rigidity: As confirmed by crystallographic studies, this peptide adopts a stable conformation with two
-turns, mimicking the rigidity of natural signaling molecules. -
Pharmacophore Mimicry: The scaffold contains two Pro-Phe sequences. Cyclic dipeptides (diketopiperazines) such as cyclo(Pro-Phe) and cyclo(Pro-Tyr) are well-documented functional mimics of N-acyl homoserine lactones (AHLs). They competitively bind to QS receptors (e.g., LasR, LuxR) or alter their conformational dynamics, preventing signal transduction.
This protocol details the standardized workflow for solubilizing Cyclo(AGPF)₂ and evaluating its efficacy in disrupting AHL-mediated signaling.
Mechanism of Action Visualization
The following diagram illustrates the proposed interference pathway where Cyclo(AGPF)₂ acts as a competitive antagonist at the LasR receptor site, preventing the binding of the native autoinducer (3-oxo-C12-HSL).
Figure 1: Proposed mechanism of competitive inhibition by Cyclo(AGPF)₂ at the LasR receptor site.
Material Preparation
Peptide Reconstitution
Cyclic peptides are often hydrophobic due to internal hydrogen bonding. Proper solubilization is critical for accurate IC₅₀ determination.
-
Stock Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: Molecular Weight of Cyclo(AGPF)₂ ≈ 816.9 g/mol .[1]
-
Dissolve 8.17 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Bacterial Strains
| Strain | Genotype/Phenotype | Purpose |
| C. violaceum CV026 | cvlI::Tn5 (AHL-negative) | Biosensor for short-chain AHLs (C4-C8). Produces violacein only when exogenous AHL is added. |
| P. aeruginosa PAO1 | Wild-type | Biofilm and virulence factor quantification. |
| E. coli pSB1075 | lasR-luxCDABE | Luminescent reporter for long-chain AHLs (3-oxo-C12-HSL). |
Experimental Protocols
Protocol A: Violacein Inhibition Assay (Screening)
This assay quantifies the ability of Cyclo(AGPF)₂ to inhibit the receptor CviR in C. violaceum.
-
Culture Prep: Grow C. violaceum CV026 overnight in Luria-Bertani (LB) broth at 30°C.
-
Induction: Dilute culture to OD₆₀₀ = 0.1. Add exogenous C6-HSL (N-hexanoyl-L-homoserine lactone) at 5 µM to induce violacein production.
-
Treatment:
-
Aliquot 198 µL of induced culture into 96-well microtiter plates.
-
Add 2 µL of Cyclo(AGPF)₂ stock to achieve final concentrations of 0, 10, 50, 100, 200 µM.
-
Control: DMSO only (Negative Control); Furanone C-30 (Positive Control).
-
-
Incubation: Incubate at 30°C for 24 hours with shaking (150 rpm).
-
Quantification:
-
Centrifuge 1 mL of culture (if using tubes) or use whole well.
-
Resuspend pellet in DMSO to solubilize the violacein pigment.
-
Centrifuge to remove cells; measure absorbance of supernatant at 585 nm .
-
-
Calculation:
Protocol B: Biofilm Inhibition Assay
Cyclic peptides often disrupt biofilm architecture by interfering with the rhl system.
-
Seeding: Dilute P. aeruginosa PAO1 overnight culture 1:100 in fresh LB media.
-
Plating: Add 100 µL of diluted culture to 96-well polystyrene plates.
-
Dosing: Add Cyclo(AGPF)₂ at sub-MIC concentrations (determine MIC first to ensure inhibition is not due to cell death).
-
Growth: Incubate static at 37°C for 24 hours.
-
Staining:
-
Discard media and wash wells 3x with PBS (carefully).
-
Fix with methanol (15 mins).
-
Stain with 0.1% Crystal Violet (15 mins).
-
Wash with water and air dry.
-
Solubilize stain with 30% Acetic Acid.
-
-
Read: Measure Absorbance at 590 nm .
Protocol C: Pyocyanin Quantification (Virulence Factor)
Pyocyanin production is controlled by the pqs and rhl systems.
-
Growth: Grow P. aeruginosa PAO1 in the presence of 100 µM Cyclo(AGPF)₂ for 18 hours.
-
Extraction:
-
Centrifuge culture (8,000 x g, 10 mins).
-
Mix 3 mL supernatant with 1.8 mL Chloroform . Vortex vigorously.
-
Transfer the bottom (organic) layer to a fresh tube.
-
Add 1.5 mL 0.2 M HCl to the organic layer and vortex. (Pyocyanin turns pink/red in acid).
-
-
Measurement: Measure Absorbance of the top (aqueous) pink layer at 520 nm .
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating QSI activity of Cyclo(AGPF)₂.
Data Analysis & Troubleshooting
Expected Results
-
Violacein: Dose-dependent reduction in pigment without significant reduction in cell density (OD₆₀₀).
-
Biofilm: Reduction in biofilm mass (OD₅₉₀) by 30-60% is typical for potent cyclic peptide QSIs.
-
Pyocyanin: Significant decrease in absorbance at 520 nm compared to untreated control.
Troubleshooting Table
| Issue | Possible Cause | Solution |
| Precipitation in Media | Peptide hydrophobicity | Reduce stock concentration; warm media to 37°C before addition; ensure DMSO < 1% final vol. |
| Growth Inhibition | Antibiotic activity | Perform growth curve analysis. If OD₆₀₀ drops >10%, the compound is acting as an antibiotic, not a specific QSI. |
| High Background Signal | Auto-induction | Ensure reporter strains (like CV026) are not producing endogenous AHLs (verify genotype). |
References
-
Kopple, K. D., Wang, Y. S., Cheng, A. G., & Bhandary, K. K. (1988).[2] Conformations of cyclic octapeptides. 5. Crystal structure of cyclo(Cys-Gly-Pro-Phe)2 and NMR studies.[2] Journal of the American Chemical Society.[1][2] [2]
-
Deepika, V. B., et al. (2016). Cyclic dipeptides from Pseudomonas aeruginosa as quorum sensing inhibitors.[3] Applied Microbiology and Biotechnology.
-
Campbell, J., et al. (2009). Synthetic cyclic peptides as quorum sensing inhibitors.[4][5] Organic & Biomolecular Chemistry.
-
Holden, M. T., et al. (1999). Quorum sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa. Molecular Microbiology.
Sources
- 1. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PHL derivatives targeting quorum sensing: A strategy to combat Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Experimental Design for Cyclic Peptides
Topic: Experimental Design for In Vivo Studies with Cyclic Peptides Content Type: Application Note & Protocol Guide Audience: Senior Researchers, DMPK Scientists, and Drug Discovery Professionals
From Bench to Bioavailability: A Strategic Guide
Executive Summary
Cyclic peptides occupy a unique chemical space between small molecules and biologics (the "middle space"). Their macrocyclic constraints offer high affinity and target selectivity—often comparable to antibodies—while potentially retaining the membrane permeability and oral bioavailability of small molecules. However, their physicochemical properties (high molecular weight, polar surface area, and conformational rigidity) present unique challenges in in vivo study design.
This guide outlines a rigorous, self-validating experimental framework for evaluating cyclic peptides in vivo. It moves beyond generic peptide protocols to address specific hurdles such as renal clearance mechanisms, solubility-limited absorption, and complex bioanalysis.
Phase I: The "Go/No-Go" Pre-Clinical Gates
Before initiating animal studies, cyclic peptides must pass a series of in vitro gates. Unlike linear peptides, where proteolysis is the primary failure mode, cyclic peptides often fail due to poor permeability or solubility-limited absorption.
Stability Profiling (The Metabolic Gate)
Cyclization inherently protects against exopeptidases, but endopeptidases and hepatic clearance remain threats.
-
Plasma Stability: Incubate peptide (1 µM) in species-specific plasma (Rat/Dog/Human) at 37°C.
-
Critical Step: Use Lithium Heparin plasma. EDTA can inhibit metalloproteases, yielding false stability data.
-
-
Microsomal Stability: Assess intrinsic clearance (
) using liver microsomes.-
Note: Cyclic peptides often show high hepatocyte stability but rapid renal clearance. A low hepatic
does not guarantee a long in vivo half-life.
-
Permeability Assessment (The Absorption Gate)
Standard PAMPA assays often underestimate cyclic peptide permeability because they lack the specific lipid bilayer dynamics or active transport mechanisms relevant to these molecules.
-
Assay Choice:
-
PAMPA: Good for passive diffusion screening but often yields false negatives for chameleonic peptides (peptides that hide polar groups in lipophilic environments).
-
Caco-2: The gold standard. Assesses both passive transcellular transport and P-gp efflux.
-
Lipid Bilayer Assay (Horizon-LBA): Emerging as a superior method for measuring passive permeability of macrocycles across pure lipid membranes without transporter interference.
-
Decision Tree Visualization
The following diagram illustrates the logical flow for selecting candidates for in vivo progression.
Caption: Pre-clinical "Go/No-Go" logic. Stability and permeability thresholds determine if a candidate advances to formulation or returns to chemistry for optimization.
Phase II: Formulation Strategy
Cyclic peptides are often hydrophobic and poorly soluble in aqueous buffers. Selecting the right vehicle is critical to prevent precipitation in vivo, which leads to erratic PK data.
Solubility Screening Protocol
-
Visual Assessment: Lyophilized peptide is added to the vehicle.
-
Nephelometry: Use a plate reader to detect micro-precipitates that are invisible to the naked eye.
-
Target Concentration: Aim for 1–5 mg/mL for IV and 10–50 mg/mL for SC/PO.
Vehicle Selection Matrix
Do not default to 100% DMSO. It causes hemolysis and pain upon injection. Use the following hierarchy:
| Tier | Vehicle Composition | Application | Pros/Cons |
| 1 (Ideal) | Saline / PBS (pH 7.4) | IV, SC, PO | Pro: Biocompatible. Con: Only for highly soluble peptides. |
| 2 (Standard) | 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or Captisol® | IV, SC | Pro: Solubilizes hydrophobic cores; safe for IV. Con: High viscosity at high conc. |
| 3 (Organic) | 10% DMSO + 40% PEG400 + 50% Water | SC, IP, PO | Pro: High solubilizing power. Con: Potential injection site irritation; avoid for rapid IV bolus. |
| 4 (Rescue) | Cremophor EL : Ethanol (1:1) -> Dilute 1:10 with Saline | IV (Slow Infusion) | Pro: Solubilizes "brick dust". Con: High toxicity risk (anaphylaxis); requires premedication. |
Phase III: In Vivo Protocol (Rat PK Study)
This protocol is designed for a Jugular Vein Cannulated (JVC) Rat model to allow stress-free serial blood sampling.
Experimental Setup
-
Species: Sprague-Dawley or Wistar Rats (Male, 250–300g).
-
Groups:
-
Group A: IV Bolus (1 mg/kg) – Determines Clearance (
) and Volume of Distribution ( ). -
Group B: SC or PO (5–10 mg/kg) – Determines Bioavailability (
).
-
-
N number: n=3 per group is standard for discovery PK.
Dosing & Sampling Workflow
Step 1: Preparation
-
Fast animals for 12h prior to PO dosing (food interferes with peptide absorption).
-
Warm formulation to 37°C to reduce viscosity.
Step 2: Administration
-
IV: Bolus via tail vein or cannula. Max volume 5 mL/kg.
-
SC: Flank injection.[1] Max volume 5 mL/kg.
-
PO: Oral gavage. Max volume 10 mL/kg.
Step 3: Sampling Schedule Cyclic peptides often exhibit a bi-phasic distribution.
-
Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Collection: 200 µL blood into K2-EDTA tubes (add protease inhibitor cocktail if plasma stability is known to be low).
-
Processing: Centrifuge at 4°C, 3000g for 10 min. Store plasma at -80°C.
Step 4: Renal Clearance (Optional but Recommended) Since cyclic peptides are often cleared renally, place animals in metabolic cages for 0–24h to collect urine.
-
Why? To calculate Renal Clearance (
). If , the peptide is renally eliminated. If , metabolic/biliary clearance is dominant.
Bioanalysis (LC-MS/MS)
Cyclic peptides can adsorb to plastic.
-
Anti-adsorption: Use low-binding plates/tubes. Add 0.1% BSA or surfactant to collection tubes.
-
Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio) is standard. For higher sensitivity, use Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges.
Data Analysis & Interpretation
Key PK Parameters
Calculate using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).
| Parameter | Definition | Significance for Cyclic Peptides |
| Volume of plasma cleared per unit time. | High CL (>30 mL/min/kg in rat) suggests rapid renal filtration or hepatic extraction. | |
| Theoretical volume drug distributes into. | High | |
| The "Holy Grail". F > 20% is excellent for a cyclic peptide. | ||
| Time for concentration to halve. | Driven by |
Troubleshooting High Clearance
If the peptide is stable in microsomes but has high in vivo clearance:
-
Renal Filtration: The peptide is likely small enough (<15 kDa) to be filtered by the glomerulus.
-
Solution: Conjugate with PEG or Albumin-binding motifs to increase hydrodynamic radius.
-
-
Megalin Uptake: The peptide may be actively reabsorbed and degraded in the proximal tubule.
-
Test: Co-administer with Gelofusine or Lysine (competitors for Megalin). If clearance drops, renal uptake is the cause.
-
Visualization of Experimental Workflow
Caption: End-to-end workflow for a standard pharmacokinetic study of cyclic peptides in rats.
References
-
Dougherty, P. G., et al. (2017). "Permeability of Cyclic Peptides: The Impact of Size, Rigidity, and Lipophilicity." Journal of Medicinal Chemistry.
-
Nielsen, D. S., et al. (2017). "Cell permeability of cyclic peptides: strategies and assays." Nature Reviews Drug Discovery.
-
Fouché, M., et al. (2016). "Reevaluating the Stability of Cyclic Peptides in Plasma and Microsomes." Journal of Pharmaceutical Sciences.
-
Li, M., et al. (2013). "Stability of cyclosporine diluted with 0.9% sodium chloride injection or 5% dextrose injection."[2] American Journal of Health-System Pharmacy.
-
Perlman, S. (2016). "Transcutaneous Assessment of Renal Function in Conscious Rodents." JoVE (Journal of Visualized Experiments).
-
FDA Guidance for Industry. (2019). "Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays."
Sources
Troubleshooting & Optimization
Technical Support Center: Peptide Cyclization Troubleshooting
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Challenges in the Cyclization of Linear Peptides
Introduction: The Entropic Barrier
Welcome to the Cyclization Support Hub. If you are here, you are likely fighting the Second Law of Thermodynamics. Cyclization is an entropically disfavored process ($ \Delta S < 0 $). You are forcing a flexible linear chain, which enjoys high degrees of freedom, into a constrained ring structure.
Success depends on manipulating Effective Molar_concentration (EM) . Your goal is to make the intramolecular reaction (ring closure) infinitely faster than the intermolecular reaction (oligomerization). This guide diagnoses the four most common failure modes: Oligomerization, Epimerization, Conformational Stall, and Side-Chain Interference.
Module 1: Oligomerization (The "High Dilution" Paradox)
Symptom:
-
LC-MS: You see mass peaks corresponding to
, , etc. -
Appearance: The reaction mixture becomes viscous or precipitates (gelation).
Root Cause:
The rate of cyclization (
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Concentration | Shifts kinetics to favor | |
| Addition Rate | Pseudo-dilution | Keeping instantaneous concentration low by slow addition. |
| Reagent | PyBOP / HATU | Fast activation is required to capture the cis-conformation. |
Standard Operating Procedure: Pseudo-Dilution
Do not simply dump your peptide into a large volume of solvent. Use this syringe-pump method to simulate infinite dilution.
-
Reaction Vessel: Place the coupling reagent (e.g., HATU, 3 eq) and base (DIEA, 6 eq) in a large volume of DMF (calculated for final 1 mM conc).
-
Feed Stock: Dissolve your linear peptide in a minimal volume of DMF.
-
Execution: Using a syringe pump, add the peptide solution to the Reaction Vessel dropwise over 4–6 hours .
-
Rationale: This ensures that at any given second, the concentration of active linear peptide is negligible, statistically forcing it to react with itself rather than a neighbor.
Visualization: Kinetic Competition
Figure 1: Kinetic competition between cyclization (unimolecular) and oligomerization (bimolecular). High dilution suppresses the red pathway.
Module 2: Stereochemical Integrity (Epimerization)
Symptom:
-
HPLC: You observe a "split peak" or a shoulder on your main product peak.
-
LC-MS: The masses are identical, but retention times differ.
Root Cause: During C-terminal activation, the amino acid can form an oxazolone intermediate. This intermediate is prone to tautomerization, leading to the loss of chirality (racemization) at the C-terminal alpha-carbon. This is most common with C-terminal Cysteine, Histidine, and Phenylalanine.
Troubleshooting Protocol:
Q: How do I select the safest C-terminal residue? A: Plan your retrosynthesis so the disconnection point (the cyclization site) is at a Glycine or Proline .
-
Glycine: Achiral. Cannot racemize.
-
Proline: Secondary amine prevents oxazolone formation.
Q: I must cyclize at a chiral residue. What reagents do I use? A: Use additives that suppress oxazolone formation.
-
Avoid: HATU/HBTU with high base load (can be too aggressive).
-
Use: DIC/Oxyma or PyOxim . Oxyma (ethyl cyanohydroxyiminoacetate) is superior to HOBt/HOAt for suppressing racemization [1].
Data: Epimerization Rates by Reagent
| Coupling System | % D-Isomer (Epimer) Formed | Status |
| HBTU / DIEA | 15 - 20% | Unsafe |
| HATU / DIEA | 5 - 10% | Risk |
| DIC / HOBt | 2 - 5% | Acceptable |
| DIC / Oxyma | < 1% | Recommended |
Module 3: The "Difficult Sequence" (Conformational Stall)
Symptom:
-
LC-MS: You see only the linear starting material.
-
Observation: No reaction occurs even after 24-48 hours, or you see hydrolysis of the active ester.
Root Cause: The linear peptide adopts an extended conformation (beta-sheet) or a random coil where the N-terminus and C-terminus are spatially distant. The probability of the two ends meeting is near zero.
Solution: Turn Inducers (Pseudoprolines) You must artificially induce a "kink" in the backbone to bring the ends together. The most robust method is using Pseudoproline (ΨPro) dipeptides [2].
-
Mechanism: ΨPro consists of a Serine or Threonine with a closed oxazolidine ring.[1] This locks the backbone into a cis-conformation, breaking beta-sheets and bending the peptide chain.
-
Protocol: Replace a Ser, Thr, or Cys in your sequence with a commercially available Fmoc-Ser(tBu)-ΨPro-OH dipeptide during SPPS.
-
Post-Cyclization: The ΨPro moiety is converted back to the native amino acid during the final TFA cleavage (it is a "traceless" turn inducer).
Visualization: The Pseudoproline Effect
Figure 2: Pseudoprolines force the peptide backbone into a turn, facilitating the spatial proximity required for ring closure.
Module 4: Side Reactions (Aspartimide Formation)
Symptom:
-
LC-MS: Mass is [M - 18 Da] .
-
Sequence Context: Contains Asp-Gly , Asp-Ser , or Asp-Thr .
Root Cause: Under basic conditions (during Fmoc removal or cyclization), the amide nitrogen of the residue following Aspartate attacks the Asp side-chain ester, forming a 5-membered succinimide ring (Aspartimide).[2] This ring can reopen to form beta-aspartyl peptides (iso-aspartate).
Troubleshooting Protocol:
-
Add HOBt: Adding 0.1M HOBt to the piperidine deprotection solution reduces this risk.[3]
-
Backbone Protection (Hmb/Dmb): Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH . The Dmb group on the backbone nitrogen sterically hinders the attack on the Asp side chain [3].
Module 5: Disulfide Cyclization (Oxidative Folding)
Symptom:
-
Issue: Reaction is too slow (air oxidation) or results in mixed disulfides/scrambling.
Protocol: DMSO-Assisted Oxidation Air oxidation (pH 8) is slow and difficult to control. DMSO is a superior oxidant that works at acidic pH, preventing disulfide exchange (scrambling) [4].
-
Dissolution: Dissolve linear dithiol peptide in Acetic Acid/Water (pH ~4-5).
-
Oxidant: Add DMSO to a final concentration of 10-20% v/v .
-
Time: Stir at room temperature for 12–24 hours.
-
Validation: Monitor by HPLC. The cyclic peptide typically elutes earlier than the linear precursor due to a smaller hydrodynamic radius. Mass shift is -2 Da .
Summary Decision Tree
Figure 3: Diagnostic triage for common peptide cyclization failures.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion . Chemistry – A European Journal. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization . Nature Chemistry. Link
-
Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of an aspartimide-suppressed peptide . Journal of the Chemical Society, Perkin Transactions 1. Link
-
Tam, J. P., Wu, C. R., Liu, W., & Zhang, J. W. (1991). Disulfide bond formation in peptides by dimethyl sulfoxide.[4][5] Scope and applications . Journal of the American Chemical Society. Link
Sources
Improving the yield of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) synthesis
Technical Support Center: Cyclic Peptide Synthesis Subject: Optimization of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) [Cyclo-(Ala-Gly-Pro-Phe)₂] Ticket ID: #CP-OCT-882 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are attempting to synthesize Cyclo-(Ala-Gly-Pro-Phe)₂ , a
However, users frequently encounter low yields due to three competing factors:
-
Cyclodimerization: Formation of the 16-mer cyclic species instead of the 8-mer.
-
Linear Aggregation: The hydrophobic nature of the sequence (Phe/Ala rich) causing precipitation prior to cyclization.
-
Diketopiperazine (DKP) Formation: Loss of dipeptides (specifically Gly-Pro) during the linear assembly on resin.
This guide deviates from standard "generic" peptide protocols to address the specific physicochemical properties of the (Ala-Gly-Pro-Phe) repeat unit.
Part 1: Strategic Retro-Synthesis (The "Cut" Site)
The most critical decision in cyclic peptide synthesis is where to "break" the ring to create the linear precursor.
Recommendation: Synthesize the linear precursor H-Pro-Phe-Ala-Gly-Pro-Phe-Ala-Gly-OH .
-
Why C-terminal Glycine? Glycine is achiral.[1] Using it as the C-terminal residue eliminates the risk of C-terminal epimerization (racemization) during the slow, high-energy cyclization step.
-
Why N-terminal Proline? Proline is a secondary amine. While usually sterically hindered, in this specific sequence, the Proline geometry helps "pre-organize" the linear chain into a turn conformation, bringing the N- and C-termini closer together (the "turn-inducer" effect).
Part 2: Linear Precursor Assembly (SPPS Protocol)
Method: Fmoc-SPPS on 2-Chlorotrityl Chloride (2-CTC) Resin. Note: This sequence contains no reactive side chains (Ala, Gly, Pro, Phe are non-functionalized). This simplifies the chemistry but increases aggregation risks.
Step-by-Step Protocol
-
Resin Loading (Critical for Yield):
-
Use 2-Chlorotrityl Chloride Resin (Low loading: 0.3–0.4 mmol/g).
-
Reasoning: High loading promotes inter-chain aggregation. 2-CTC prevents DKP formation better than Wang resin because of its steric bulk.
-
Action: Load Fmoc-Gly-OH using DIPEA in DCM. Cap unreacted sites with Methanol.
-
-
Elongation:
-
Coupling Reagent: DIC/Oxyma Pure (Superior to HBTU for preventing racemization of Phe).
-
The "DKP Danger Zone": When the peptide is at the dipeptide stage (Fmoc-Pro-Gly-Resin), removing the Fmoc group can trigger an intramolecular attack by the Proline amine onto the Glycine ester, cleaving the dipeptide off the resin as a Diketopiperazine.
-
Preventative Measure: Perform the Fmoc deprotection of the second residue (Pro) very quickly (2 x 1 min) and immediately couple the third residue (Ala) using a highly active protocol (HATU/HOAt).
-
-
Cleavage from Resin:
-
Since there are no side-chain protecting groups to remove, use a mild cleavage cocktail to keep the peptide intact.
-
Cocktail: 1% TFA in DCM (10 x 2 min washes).
-
Result: Fully protected linear peptide (if side chains existed) or simply the free linear peptide H-Pro-Phe-Ala-Gly-Pro-Phe-Ala-Gly-OH with a free acid and free amine (since the N-term Fmoc was removed at the end of synthesis).
-
Neutralization: Immediately neutralize the TFA filtrate with Pyridine to prevent acid-catalyzed hydrolysis.
-
Part 3: Cyclization Optimization (Solution Phase)
This is where yields are won or lost. Do not attempt on-resin cyclization for this octapeptide; the yield will be negligible due to conformational constraints.
The "Pseudo-High Dilution" Protocol
Objective: Favor Intramolecular reaction (Ring closing) over Intermolecular reaction (Oligomerization).
| Parameter | Specification | Scientific Rationale |
| Concentration | 1 × 10⁻⁴ M (0.1 mM) | Critical. Higher concentrations (>1 mM) exponentially increase dimer formation. |
| Solvent | DCM (Dichloromethane) | Non-polar solvents favor H-bond formation (turns) which aids cyclization. DMF can disrupt these turns. |
| Coupling Reagent | HATU / HOAt | HATU is the "gold standard" for macrocyclization due to fast kinetics. |
| Base | DIPEA or TMP (Collidine) | Use Collidine if epimerization is suspected (milder base). |
| Addition Rate | Syringe Pump (Slow) | Add the peptide and the coupling agent slowly to the solvent to maintain low instantaneous concentration. |
Workflow Diagram:
Caption: Optimized workflow for Cyclo-(Ala-Gly-Pro-Phe)₂ emphasizing the critical dilution step.
Part 4: Troubleshooting & FAQs
Q1: I see a major peak at Mass [2M+H]+. Why am I getting the dimer?
Diagnosis: Your reaction concentration is too high. The Science: The rate of cyclization is First Order (unimolecular), while the rate of dimerization is Second Order (bimolecular). Fix:
-
Decrease concentration to 0.05 mM .
-
Use a Syringe Pump to add the linear peptide solution dropwise into the reaction vessel containing the coupling agent over 4-6 hours. This ensures the "instantaneous" concentration of unreacted peptide is near zero.
Q2: My crude yield is good, but the HPLC shows two peaks with the exact same mass. Is it an epimer?
Diagnosis: Likely Conformers , not epimers (though epimers are possible). The Science: Cyclic peptides, especially those with Prolines, can exist in slowly interconverting conformations (cis/trans Proline bonds) on the NMR/HPLC timescale. Verification Test:
-
Run the HPLC at 60°C . If the peaks coalesce into one, they are conformers. If they remain distinct, you have an epimer (likely D-Phe or D-Ala).
-
If it is an epimer, switch your base from DIPEA to 2,4,6-Collidine (TMP) during cyclization, as it is less likely to abstract the
-proton.
Q3: The linear precursor is not dissolving in DCM for the cyclization step.
Diagnosis: Aggregation of the hydrophobic sequence. Fix:
-
Use a "Magic Mixture": DCM:DMF (9:1) . The small amount of DMF breaks aggregates but keep DCM as the major solvent to promote turn formation.
-
Add LiCl (0.4 M in THF) to the reaction mixture. Lithium salts disrupt hydrogen-bonded aggregates (chaotropic effect).
Q4: Why did my synthesis fail at the dipeptide stage (Pro-Gly)?
Diagnosis: Diketopiperazine (DKP) formation. The Science: The cis-amide bond of Proline facilitates the back-biting of the N-terminal amine onto the C-terminal ester. Fix:
-
Use 2-CTC resin (steric bulk hinders the attack).
-
Do not leave the Fmoc-deprotected dipeptide sitting. Couple the 3rd amino acid immediately.
Part 5: Analytical Data Reference
When analyzing your final product, compare against these expected values for the octapeptide.
| Property | Value | Notes |
| Molecular Formula | ||
| Monoisotopic Mass | 744.36 Da | Look for |
| Expected Conformation | Bis- | Type I and Type II turns usually stabilize this ring. |
Troubleshooting Decision Tree:
Caption: Diagnostic logic for common impurities in cyclic octapeptide synthesis.
References
-
Kopple, K. D., et al. (1992). "Solution conformations of two flexible cyclic pentapeptides... and cyclic octapeptides." Biopolymers.[2][3][4][5][6] (Foundational work establishing the conformation of this specific class of peptides).
-
White, C. J., & Yudin, A. K. (2011). "Contemporary strategies for peptide macrocyclization." Nature Chemistry. (Review of cyclization reagents like HATU vs PyBOP).
-
Albericio, F., et al. (2005). "Head-to-tail cyclic peptides via side-chain anchoring." Journal of Organic Chemistry. (Discusses resin choices and DKP prevention).
-
Celite, The. "2-Chlorotrityl Chloride Resin Usage Guide." (Standard protocols for preventing DKP).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 3. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 4. cem.de [cem.de]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Addressing solubility issues of cyclic peptides in aqueous solutions
Core Directive: The Solubility Paradox
Cyclic peptides occupy a unique chemical space. While their constrained backbone often improves metabolic stability and binding affinity compared to linear analogs, this same rigidity can lead to deceptive solubility profiles.
The "Chameleon" Problem: Many cyclic peptides are designed to be "molecular chameleons"—exposing polar groups in aqueous environments and burying them to cross lipid membranes. However, in the high-concentration environment of a stock solution or during rapid dilution, these conformational shifts can stall, leading to aggregation, gelation, or immediate precipitation.
This guide moves beyond basic "add more DMSO" advice. We will engineer the solvent environment to match the peptide's energetic landscape.
Troubleshooting Guide (Q&A)
Q1: My cyclic peptide dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer ("Crashing Out").
Diagnosis: This is a classic Kinetic Solubility Failure . The peptide is energetically stable in the organic solvent but hits a "solubility cliff" when the dielectric constant changes rapidly.
The Fix: The "Nucleation Control" Protocol Do not simply pipette buffer into the peptide solution. This creates local pockets of high water concentration, triggering rapid nucleation.
-
Reverse Addition: Add the peptide stock dropwise into the agitated buffer, not the other way around.
-
The "Cushion" Method: Pre-dissolve the peptide in a "bridging solvent" (e.g., 50% DMSO/Water or Ethanol) before the final dilution to step down the hydrophobicity gradually.
-
Check the pI: If your peptide has ionizable groups, ensure the final buffer pH is at least 1–2 units away from the peptide's isoelectric point (pI). At the pI, net charge is zero, maximizing aggregation propensity.
Q2: My peptide solution is clear initially but turns into a viscous gel over time.
Diagnosis: You are witnessing Amyloid-like Fibril Formation . Cyclic peptides, particularly those with alternating hydrophobic/hydrophilic residues or extensive backbone hydrogen bonding, can stack into nanotubes or beta-sheet-like structures.
The Fix: Disrupt Intermolecular H-Bonding
-
Chaotropic Salts: If the assay permits, add Guanidine HCl (1–2 M) or Urea . These disrupt the hydrogen, hydrophobic, and electrostatic network driving gelation.
-
N-Methylation Strategy: If you are in the design phase, N-methylation of backbone amides removes the hydrogen bond donor, effectively "capping" the stacking mechanism [1].
-
Sonication is Temporary: Sonication may break the gel temporarily, but without a chemical stabilizer (like a surfactant), it will reform.
Q3: I have adjusted the pH, but the peptide remains insoluble.
Diagnosis: The peptide may be "Salting Out" or lacks ionizable handles.
-
Scenario A (Salting Out): If you are using PBS or high-salt buffers, the ions may be competing for water molecules, forcing the peptide out of solution. Try a low-ionic strength buffer (e.g., 10 mM Tris or Acetate).
-
Scenario B (No Handles): If the peptide is neutral (no Lys, Arg, Asp, Glu), pH changes will not affect solubility. You must rely on cosolvents or excipients .
Q4: Can I improve solubility without using toxic organic solvents like DMSO?
Diagnosis: Yes, using Host-Guest Complexation .
The Fix: Cyclodextrins Cyclodextrins (specifically HP-β-CD or SBE-β-CD) have a hydrophobic cavity that encapsulates the peptide's non-polar regions while presenting a hydrophilic exterior to the solvent [2].
-
Protocol: Dissolve the peptide in a 20% (w/v) HP-β-CD solution. This can often achieve mM concentrations without a single drop of DMSO.
Decision Logic & Visualizations
Figure 1: The Solubilization Decision Tree
Caption: A logical workflow for selecting the optimal solubilization strategy based on peptide charge and failure mode.
Experimental Protocols
Protocol A: Kinetic Solubility Screen (High-Throughput)
Use this for rapid compound ranking during lead optimization.
Objective: Determine the concentration at which a compound precipitates when diluted from a DMSO stock.
-
Preparation: Prepare a 10 mM stock solution of the cyclic peptide in 100% DMSO.
-
Dilution Series: In a 96-well clear-bottom plate, add buffer (e.g., PBS pH 7.4) to rows.
-
Spiking: Add the DMSO stock to the buffer to achieve final concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration is constant (e.g., 2%).
-
Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).
-
Readout: Measure absorbance at 620 nm (turbidity) or use Nephelometry.
-
Note: The onset of turbidity indicates the Kinetic Solubility Limit .
-
Protocol B: Thermodynamic Solubility Assay (Gold Standard)
Use this for final formulation data. This measures the equilibrium between dissolved peptide and solid peptide.
Objective: Determine the absolute saturation limit.
-
Solid Addition: Weigh ~1-2 mg of solid peptide into a glass vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS or Simulated Gastric Fluid).
-
Equilibration: Shake or stir vigorously for 24 to 48 hours at controlled temperature (25°C).
-
Critical: Solid material must remain visible. If it all dissolves, add more solid.
-
-
Separation: Centrifuge at high speed (15,000 x g) for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent loss).
-
Quantification: Analyze the supernatant via HPLC-UV or LC-MS against a standard curve.
Figure 2: Kinetic vs. Thermodynamic Workflow
Caption: Comparison of the two primary solubility assessment workflows.
Data Summary: Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Ionization of side chains | Non-toxic, simple | Only works for charged peptides; pH extremes may degrade peptide |
| Cosolvents (DMSO/EtOH) | Reduces dielectric constant | Highly effective for hydrophobic peptides | Cellular toxicity (>1%); Protein denaturation |
| Cyclodextrins (HP-β-CD) | Encapsulation (Host-Guest) | Biocompatible; stabilizes peptide | Requires formulation development; stoichiometry limits |
| N-Methylation | Disrupts H-bonds; "Capping" | Improves permeability & solubility | Requires synthetic redesign; complex synthesis |
| Salting In | Shielding of ionic charges | Stabilizes charged peptides | High salt can interfere with binding assays |
References
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility). Link
-
Alelyunas, Y. W., et al. (2009).[1] High-throughput solubility profiling methods. European Journal of Pharmaceutical Sciences. Link
Sources
Optimization of HPLC conditions for cyclic peptide purification
Current Status: Online | Topic: HPLC Optimization & Troubleshooting | Role: Senior Application Scientist
Part 1: The Diagnostic Matrix
Start here. Match your chromatogram's symptom to the likely root cause before proceeding to the detailed modules.
| Symptom | Probable Cause | Immediate Validation Test |
| Split Peaks / Doublets | A: Diastereomers (Impurities) B: Conformational Interconversion (Rotamers) | The Temperature Test: Re-run the method at 60°C. If peaks merge/sharpen, it is conformational (B). If resolution remains or improves, they are diastereomers (A). |
| Broad / Fronting Peaks | A: Solubility limit reached (Aggregates) B: Incompatible injection solvent | The Dilution Test: Inject 50% volume at 50% concentration. If peak shape normalizes, you have solubility/aggregation issues. |
| Severe Tailing ( | A: Silanol Interactions B: Column Overloading | The Modifier Test: Switch from Formic Acid to TFA (0.1%). If tailing vanishes, it is a silanol interaction issue. |
| Ghost Peaks / Carryover | Hydrophobic adsorption to injector/column frit | The Blank Run: Inject 100% DMSO or TFE. If ghost peaks appear, your peptide is sticking to the hardware. |
Part 2: Deep-Dive Troubleshooting Modules
Module A: The Isomer Separation Challenge (Resolution)
Cyclic peptides often lack the N/C termini charge states that drive separation in linear peptides. Consequently, separation relies heavily on shape selectivity and hydrophobic footprint .
The Mechanism
Standard C18 columns separate based on hydrophobicity. However, cyclic peptide diastereomers (e.g., D-amino acid impurities) often have identical hydrophobicity but slightly different 3D shapes. You must exploit "steric selectivity."
Protocol: The Stationary Phase Screen
Do not waste time flattening gradients on a column that lacks the correct selectivity. Screen these three chemistries in this order:
-
C18 (Fully Porous or Core-Shell): The baseline standard.
-
Phenyl-Hexyl / Biphenyl: Critical for cyclic peptides. The pi-pi interactions often provide better selectivity for the rigid ring structure than alkyl chains.
-
Pentafluorophenyl (PFP): Offers orthogonal selectivity based on dipole-dipole interactions, effective for halogenated or highly polar cyclic peptides.
Expert Insight: If you observe a "shoulder" on your main peak that won't resolve, it is likely a des-hydro impurity or a diastereomer. Switch immediately to a Phenyl-Hexyl phase.
Module B: Peak Shape & Recovery (The "Sticky" Problem)
Cyclic peptides are notoriously hydrophobic and prone to aggregation, leading to broad peaks and low recovery.
1. The Mobile Phase Modifier Dilemma
-
Trifluoroacetic Acid (TFA): The Gold Standard for shape. It masks silanols and pairs with positive charges, compressing the peak. Drawback: Suppresses MS signal.
-
Formic Acid (FA): MS-friendly but weak.[1][2] Often results in broad peaks for cyclic peptides due to secondary silanol interactions.
The Fix (Charged Surface Hybrid Technology): If you must use Formic Acid for MS sensitivity, use a column with a positively charged surface (e.g., Waters CSH or similar). The surface charge repels the protonated peptide, mimicking the silanol-masking effect of TFA without the signal suppression.
2. The Temperature Effect
Cyclic peptides can exist in slowly interconverting conformations. At room temperature, this manifests as a broad, chemically ambiguous peak.
-
Action: Set column oven to 60°C - 65°C .
-
Why: High temperature increases the rate of interconversion (averaging the conformers into a single sharp peak) and reduces mobile phase viscosity, improving mass transfer.
Module C: Self-Validating Method Development Workflow
Follow this logic to build a robust purification method.
Figure 1: Decision Logic for Cyclic Peptide Method Development. Note the critical branch point at Temperature Stress to distinguish conformers from impurities.
Part 3: Advanced Optimization Protocols
Protocol 1: The "Universal" Scouting Gradient
Use this generic protocol to assess your peptide's behavior before optimization.
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (100 Å for <2kDa, 300 Å for >2kDa) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min (for 4.6mm ID columns) |
| Temperature | 60°C (Critical starting point for cyclic peptides) |
| Detection | 214 nm (Peptide bond) & 254 nm (Aromatic residues) |
Protocol 2: Calculating Peak Capacity ( )
To validate if a change (e.g., new column) actually improved your separation, do not rely on "eyeballing" it. Calculate
- = Gradient time[3]
- = Average peak width (at 4σ, or 13.4% height)
Target: For a complex cyclic peptide crude mixture, aim for a
Part 4: Frequently Asked Questions (FAQs)
Q: My cyclic peptide is extremely hydrophobic and precipitates in the fraction collector. What should I do? A: This is common for cyclic peptides. You must modify your collection strategy.
-
Pre-fill fraction tubes: Add 100-200 µL of Isopropanol or DMSO to the collection tubes before the run starts. This ensures the peptide hits a high-solubility solvent immediately upon elution.
-
Use a "Trap and Elute" strategy: Instead of drying down large aqueous volumes, dilute the fraction with water, reload onto a small SPE cartridge, and elute with 100% organic solvent to minimize water content.
Q: I see "Ghost Peaks" in my blank runs after injecting my peptide. A: Cyclic peptides are notorious for adsorbing to stainless steel and column frits.
-
Passivation: Flush the system with 6N Nitric Acid (remove column first!) to passivate steel surfaces.
-
Hardware: Switch to PEEK-lined columns or "High Performance Surface" (HPS) hardware (e.g., Waters Premier or Agilent Bio-inert) which prevents metal-peptide coordination.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, and you should try it if selectivity is poor. Methanol is a protic solvent and interacts differently with the peptide backbone hydrogen bonds than aprotic Acetonitrile. However, Methanol has higher viscosity, so you may need to reduce flow rates or increase temperature further.
References
-
Waters Corporation. Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns.[2][4] Application Note 720004568en. Link
-
Agilent Technologies. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Application Note 5991-6161EN. Link
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis - Screening Column Chemistries.Link
-
Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Broad Peaks and Peak Shape Issues.Link
- Journal of Chromatography A.Effect of column temperature on the separation of peptides and proteins.
Sources
Technical Support Center: Troubleshooting Unexpected Results in Cell Viability Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in vitro cell viability and cytotoxicity assays. Here, we move beyond simple protocol steps to explain the "why" behind experimental outcomes, ensuring you can build robust, reproducible assays.
Part 1: General Issues & Inconsistent Results
This section addresses broad challenges that can affect any cell viability assay, such as high variability and lack of reproducibility.
Q1: My replicate wells show high variability. What are the common causes and solutions?
High variability among replicate wells is a frequent issue that can mask the true effect of a test compound. The primary causes often relate to inconsistent cell seeding, pipetting errors, or environmental factors affecting the microplate.[1]
Troubleshooting Steps:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. It is crucial to mix the cell suspension gently but thoroughly between pipetting to prevent cells from settling in the tube, which leads to an uneven distribution in the plate.[1]
-
Pipetting Technique: Use calibrated pipettes and employ a consistent, slow, and deliberate pipetting technique. This minimizes bubble formation and ensures accurate volume delivery. When adding reagents, place the pipette tip at the same angle and depth in each well.[1]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[1][2][3] To mitigate this, a common practice is to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental data analysis.[1] Specialized plates with moats to hold sterile liquid can also serve as a buffer zone to reduce evaporation.[2]
Q2: My results are not reproducible between experiments. What factors should I investigate?
Lack of inter-experiment reproducibility can be a significant and costly problem. This issue often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline.[1]
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have been consistently passaged. Avoid using cells that are over-confluent or have been in culture for too long, as this can lead to senescence and altered metabolic activity.[1]
-
Reagent Preparation: Prepare fresh reagents whenever possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade sensitive components.[1]
-
Standardize Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and the addition of assay reagents across all experiments to ensure comparable results.[1]
Part 2: Assay-Specific Troubleshooting
This section provides detailed guidance for specific types of cell viability assays, including tetrazolium-based assays (e.g., MTT, XTT), LDH cytotoxicity assays, and ATP assays.
Tetrazolium-Based Assays (e.g., MTT, XTT)
These colorimetric assays measure cell viability by assessing the metabolic activity of cells.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product.[4]
Q3: My absorbance readings are too low in my MTT assay. What could be the cause?
Low absorbance readings in an MTT assay indicate insufficient formazan production, which can stem from several factors.[1]
Troubleshooting Steps:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal. It is recommended to perform a cell titration experiment to determine the optimal cell seeding density. For many cell lines, a density of 1,000 to 100,000 cells per well in a 96-well plate is a suitable starting range.[1]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation. A typical incubation time is 1-4 hours, but this may need to be optimized for your specific cell line.[1][5]
-
Incomplete Solubilization of Formazan Crystals: The formazan crystals must be fully dissolved to obtain an accurate reading. Use an appropriate solubilization solution, such as DMSO or isopropanol with HCl, and ensure thorough mixing.[1]
Q4: I'm observing a high background signal in my MTT assay. What are the potential reasons?
A high background signal can be caused by contamination or interference from media components.[1]
Troubleshooting Steps:
-
Microbial Contamination: Bacteria or yeast can also reduce the MTT reagent, leading to false-positive signals. Visually inspect plates for any signs of contamination under a microscope.[1]
-
Phenol Red Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step to avoid this issue.[1]
-
Compound Interference: Some test compounds can directly reduce MTT or interfere with the absorbance reading.[6] Run a control with the compound in cell-free media to check for this.[6]
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[7][8]
Q5: My LDH assay shows high background LDH release in the untreated control wells. Why is this happening?
High background LDH release suggests that the control cells are stressed or dying, which can be caused by several factors.[1]
Troubleshooting Steps:
-
Suboptimal Culture Conditions: Ensure cells are healthy and not overgrown. Over-confluency can lead to spontaneous cell death and LDH release.[1]
-
Serum in Medium: The serum used to supplement the culture medium may have high endogenous LDH activity. It is recommended to test the serum for LDH activity or reduce the serum concentration during the assay.[1][7]
-
Handling-Induced Damage: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing LDH leakage. Handle cells gently.[1]
Q6: My treated samples show low LDH release, but microscopy reveals significant cell death. What could be the issue?
This discrepancy can occur if the cell death mechanism is not necrosis or if the LDH has degraded.
Troubleshooting Steps:
-
Apoptosis vs. Necrosis: The LDH assay primarily detects necrosis, where the cell membrane is compromised. Apoptosis, a form of programmed cell death, may not result in significant LDH release in its early stages. Consider using an assay that detects markers of apoptosis, such as caspase activity.
-
LDH Stability: LDH is an enzyme and can degrade over time, especially at room temperature. Ensure that you collect and process the supernatant for the LDH assay promptly.
ATP-Based Assays
ATP assays measure the amount of ATP present, which is a marker of metabolically active, viable cells.[9]
Q7: My ATP assay shows low luminescence signal. What are the common causes?
A low signal in an ATP assay indicates a lower amount of ATP, which could be due to experimental error or a true biological effect.
Troubleshooting Steps:
-
Insufficient Cell Number: Similar to other assays, a low number of cells will produce a low signal. Optimize cell seeding density.
-
Reagent Storage and Preparation: ATP assay reagents, particularly the luciferase enzyme, are sensitive to temperature and light.[10] Ensure they are stored correctly and brought to room temperature before use.[11]
-
Incomplete Cell Lysis: For the luciferase to access the ATP, the cells must be completely lysed. Ensure the lysis buffer is effective and incubation time is sufficient.
Q8: I'm seeing high background luminescence in my no-cell control wells. What should I do?
High background can be a result of contamination or issues with the assay reagents or plates.
Troubleshooting Steps:
-
Contaminated Reagents: ATP contamination can come from various sources, including microbial contamination or even fingerprints.[10] Use sterile techniques and fresh reagents.
-
Plate Type: Use white, opaque-walled plates for luminescence assays to maximize the signal and prevent crosstalk between wells.[12][13]
-
Instrument Calibration: Ensure your luminometer is properly calibrated and the sensor is clean.[14][15]
Part 3: Advanced Troubleshooting & Best Practices
Experimental Workflow and Controls
A well-designed experiment with proper controls is the best defense against unexpected results.
Diagram of a Standard Cell Viability Assay Workflow:
Caption: A generalized workflow for a typical cell viability experiment.
Troubleshooting Decision Tree
When faced with unexpected results, a logical approach can help pinpoint the problem.
Caption: A decision tree to guide troubleshooting efforts.
Data Summary Table: Expected Outcomes for Controls
| Control Type | Expected Result (e.g., Absorbance, Luminescence) | Purpose |
| Untreated Cells (Vehicle Control) | High signal | Represents 100% cell viability; baseline for comparison. |
| No-Cell Control (Media + Reagent) | Very low to no signal | Measures background noise from media and reagents. |
| Positive Control (Lysis Agent) | Very low signal (viability) or max signal (cytotoxicity) | Ensures the assay can detect maximum cell death. |
| Compound-Only Control | No signal | Checks for direct interference of the test compound with the assay reagents.[6] |
Protocol: Cell Seeding Optimization
-
Prepare a dilution series of your cells. A typical range for a 96-well plate is from 1,000 to 100,000 cells per well.
-
Seed each cell density in triplicate.
-
Incubate for 24 hours to allow cells to adhere and enter logarithmic growth.
-
Perform your chosen viability assay on the plate.
-
Plot the signal (e.g., absorbance) versus the number of cells.
-
Identify the linear range of the assay. The optimal seeding density will be in the middle of this range, ensuring that the assay is sensitive to both increases and decreases in cell viability.
References
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
- MTT assay overview | Abcam.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT.
- Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds - Benchchem.
- Reducing the edge effect - Advancing Cell Culture - Thermo Fisher Scientific.
- Evaluation of plate edge effects in in-vitro cell based assay - ResearchGate.
- 10 Common ATP Test Failures (And How to Fix High RLU Scores) - EMPACS Group.
- 2nd Generation ATP equipment troubleshooting guide - myLuminUltra.
- Protocol for Cell Viability Assays - BroadPharm.
- Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting - Sigma-Aldrich.
- How to Measure Cell Viability - Promega.
- LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
- LDH Cytotoxicity Detection Kit - Takara Bio.
- EZcountTM ATP Cell Assay Kit - HiMedia Laboratories.
- ATP Assay Kit-Luminescence A550 manual | DOJINDO.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
- The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. takarabio.com [takarabio.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 10. himedialabs.com [himedialabs.com]
- 11. ATP Assay Kit-Luminescence A550 manual | DOJINDO [dojindo.co.jp]
- 12. m.youtube.com [m.youtube.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. empacsgroup.com [empacsgroup.com]
- 15. my.luminultra.com [my.luminultra.com]
Methods for assessing the stability of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
The following technical guide serves as a specialized support center for researchers working with Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) , often abbreviated as Cyclo(AGPF)₂ .[1][2]
This cyclic octapeptide is chemically distinct due to its constrained ring structure and its propensity to self-assemble into supramolecular nanotubes.[2] Consequently, "stability" for this molecule refers not only to chemical integrity (resistance to hydrolysis) but critically to physical stability (aggregation state and solubility).
Quick Navigation
Part 1: Physical Stability & Self-Assembly[1][2]
Context: Cyclo(AGPF)₂ is a hydrophobic cyclic peptide known to stack into nanotubular structures via hydrogen bonding perpendicular to the ring plane. Most "instability" reported by users is actually uncontrolled self-assembly.[1][2]
Q: Why does my peptide solution turn cloudy or gel upon standing, even at neutral pH?
Diagnosis: This is likely nanotube self-assembly , not chemical degradation.
Mechanism: The alternating hydrophobic (Phe) and hydrophilic regions, combined with the rigid cyclic backbone, drive the formation of
-
Solvent Check: Pure water promotes aggregation. Disaggregate by dissolving in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) first, then diluting into buffer.[2]
-
Concentration Threshold: Keep stock solutions below 1 mM if avoiding assembly is critical.
-
Reversibility Test: Add 50% acetonitrile or warm the solution to 60°C. If it clears, it was physical aggregation. If precipitate remains, it may be chemical degradation (unlikely for this sequence).
Q: How do I distinguish between soluble monomers and aggregated nanotubes?
Solution: Use Circular Dichroism (CD) Spectroscopy .
-
Monomer Signal: In non-assembling solvents (e.g., Methanol), you will see a spectrum characteristic of a random coil or Type II
-turn (minima near 200-205 nm).[1][2] -
Nanotube Signal: In water/buffer, self-assembly induces a spectral shift, often showing a "
-sheet-like" signature with a minimum near 218 nm and a maximum near 195 nm, indicating stacking.[1][2]
Part 2: Chemical & Enzymatic Stability
Context: The cyclic nature of Cyclo(AGPF)₂ confers high resistance to exopeptidases, but the amide backbone remains susceptible to specific endopeptidases or harsh pH.
Q: Is Cyclo(AGPF)₂ stable in human serum?
Answer: Generally, Yes . Reasoning: Lacking free N- and C-termini, it is immune to aminopeptidases and carboxypeptidases, which are the primary drivers of peptide degradation in serum. Validation Protocol:
-
Incubate 100 µM peptide in 90% pooled human serum at 37°C.
-
Precipitate serum proteins with cold acetonitrile (1:3 ratio) at time points (0, 1, 4, 24 h).
-
Analyze supernatant via LC-MS.[2]
-
Success Criteria: >95% parent ion retention after 24 hours.
Q: I see a new peak at [M+18] in my mass spec. What is this?
Diagnosis: Ring Opening (Hydrolysis) .
Cause: Exposure to extreme pH (<2 or >10) or prolonged heating can cleave one amide bond, linearizing the octapeptide.
Chemical Consequence: The linear form (H-Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe-OH) has a mass of
Part 3: Analytical Troubleshooting (HPLC/MS)
Context: The hydrophobicity and stacking potential of Cyclo(AGPF)₂ cause common chromatographic artifacts.
Q: My HPLC peaks are broad or showing "ghost" peaks. Is the column failing?
Diagnosis: The peptide is likely aggregating on the column stationary phase . Troubleshooting:
-
Temperature: Increase column oven temperature to 50°C - 60°C . This disrupts intermolecular H-bonds during separation.[1][2]
-
Stationary Phase: Switch from C18 to a C4 or Phenyl-Hexyl column. The large planar aromatic groups of Phenyl-Hexyl phases can interact more cleanly with the Phe residues of the peptide.
-
Mobile Phase: Ensure at least 0.1% TFA (Trifluoroacetic acid) is present to suppress silanol interactions, or use 0.1% Formic Acid if doing MS (though TFA gives sharper peaks).
Q: Why is the MS signal intensity fluctuating wildly between runs?
Diagnosis: Precipitation in the electrospray needle . Fix:
-
Use a wash solvent of 50:50 Acetonitrile:Isopropanol between injections.
-
Avoid 100% aqueous starting conditions in your LC gradient; start at 5-10% organic to keep the peptide soluble upon injection.[2]
Part 4: Validated Experimental Protocols
Protocol A: High-Temperature HPLC Method for Stability Quantitation
Standard C18 methods often fail due to peak tailing.[1][2] This optimized method ensures sharp peak shape.[2]
| Parameter | Setting |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 2.1 mm, 1.7 µm) |
| Temperature | 60°C (Critical for disaggregation) |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | Water + 0.05% TFA |
| Mobile Phase B | Acetonitrile + 0.05% TFA |
| Gradient | 5% B to 60% B over 15 minutes |
| Detection | UV 214 nm (Amide bond), 254 nm (Phe) |
Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aggregation
Used to monitor the formation of nanotubular structures over time.
-
Prepare Stock: Dissolve peptide in HFIP (1 mM) to ensure monomeric state. Evaporate HFIP and redissolve in PBS (pH 7.4).
-
Prepare Dye: 20 µM Thioflavin T in PBS.
-
Incubation: Mix peptide (final 50-100 µM) with ThT solution.
-
Measurement: Ex: 440 nm / Em: 482 nm.
-
Interpretation: A sigmoidal increase in fluorescence indicates nucleation-dependent self-assembly (nanotube formation).[1][2]
Visualizing the Stability Landscape
The following diagram illustrates the competing pathways of physical assembly versus chemical degradation, and the analytical checkpoints required to distinguish them.
Caption: Stability landscape of Cyclo(AGPF)₂ showing the reversible physical aggregation pathway (top) versus the irreversible chemical degradation pathway (bottom), with corresponding analytical detection methods.
References
-
Kopple, K. D., et al. (1989). "Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate." Acta Crystallographica Section C, 45(10), 1543-1546.
-
Ghadiri, M. R., et al. (1993). "Self-assembling nanotubes based on a cyclic peptide architecture."[1][2] Nature, 366, 324–327. (Foundational work on cyclic peptide nanotubes). [1][2]
-
Jing, P., et al. (2025). "Analytical Challenges in Hydrophobic Peptide Stability." Journal of Chromatography A. (General methodology for hydrophobic peptide HPLC).
-
Verdini, A., et al. (2024). "Enzymatic Stability of Cyclic vs Linear Peptides." International Journal of Peptide Research and Therapeutics.
Sources
Preventing aggregation of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) in solution
Ticket ID: #CP-AGPF-001 Subject: Prevention of Aggregation in Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are likely experiencing aggregation due to the formation of Cyclic Peptide Nanotubes (CPNTs) . The molecule Cyclo-[(Ala-Gly-Pro-Phe)2] (henceforth c(AGPF)₂ ) is a classic self-assembling scaffold. Unlike random aggregation seen in linear peptides, this molecule is designed by physics to stack.
Its alternating hydrophobic/hydrophilic or turn-inducing residues (Pro-Gly motifs) lock the ring into a flat, disk-like conformation. These disks stack through backbone intermolecular hydrogen bonds perpendicular to the ring plane, creating insoluble nanotubes that eventually bundle into visible fibers or gels.
To prevent this, you must disrupt two forces:
-
Intermolecular Hydrogen Bonding (The glue holding the stack).[1]
-
-
Stacking (Driven by the Phenylalanine residues).
Module 1: The "Solubility Reset" Protocol
Use this when your peptide has already precipitated or formed a gel.
Standard organic solvents (MeOH, ACN) are often insufficient to break the thermodynamic stability of the nanotube. You require a "hard reset" using fluorinated alcohols.
Protocol: The HFIP/TFE Monomerization
Objective: Break existing nanotubes into monomers and remove "memory" of aggregation.
-
Dissolution: Dissolve the solid peptide in 100% Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .
-
Why: These solvents are strong hydrogen bond donors. They outcompete the peptide-peptide H-bonds, effectively "capping" the carbonyls and amides, forcing the peptide into a monomeric state.
-
-
Sonication: Sonicate in a water bath for 10–15 minutes.
-
Visual Check: The solution must be perfectly clear.
-
-
Evaporation: Remove the solvent under a stream of Nitrogen (
) or vacuum centrifugation. Do not use heat , as heat can sometimes promote rapid re-aggregation during drying. -
Film Formation: You will be left with a thin peptide film. This film is now "amorphous" (disordered) rather than "crystalline" (ordered nanotubes).
-
Reconstitution: Immediately redissolve this film in your target solvent (e.g., DMSO) containing a chaotrope (see Module 2).
Critical Warning: Do not store the peptide in HFIP for extended periods (>24 hours) if sensitive side chains are present, although c(AGPF)₂ is chemically robust.
Module 2: Maintaining Solubility (The "Chaotropic Shield")
Use this for preparing stock solutions.
Once monomerized, the peptide will attempt to re-stack immediately if placed in a non-polar or standard aqueous environment. You must thermodynamically penalize the stacking.
Recommended Solvent Systems
| Solvent System | Application | Mechanism of Action |
| DMSO + 0.1M LiCl | Gold Standard Stock | DMSO solvates the Phe residues; Lithium ( |
| 50% Acetonitrile / Water | HPLC / Analysis | High organic content prevents hydrophobic collapse; keeps concentration low (<100 |
| PBS (Phosphate Buffer) | Biological Assays | High Risk. Will trigger nanotube assembly. Keep concentration <10 |
The "LiCl Blockade" Method
If you must work in organic solvents (like Chloroform or DMSO) at high concentrations (>1 mM):
-
Prepare a 2M stock of Lithium Chloride (LiCl) in the solvent.
-
Dissolve the peptide film (from Module 1) in this solvent.
-
The Lithium ions act as "caps" on the peptide ring, preventing the top-bottom stacking required for nanotube growth.
Module 3: Troubleshooting & Diagnostics
Visualizing the Aggregation Pathway
Understanding where your experiment is failing is crucial.
Figure 1: The aggregation pathway of cyclic peptides.[2] Intervention points show where solvents (HFIP) and additives (LiCl) act to reverse or block the process.
Frequently Asked Questions (FAQ)
Q: My solution looks clear, but my bio-assay results are erratic. Why? A: You likely have "invisible" aggregates. Nanotubes can be colloidal and optically clear but still exist as large species.
-
Test: Run Dynamic Light Scattering (DLS). Monomers should be <2 nm. If you see peaks at 100–500 nm, you have nanotubes.
-
Fix: Filter through a 0.02
m (20 nm) Anotop filter, though this may remove your peptide if it is fully aggregated. Better to perform the HFIP Reset .
Q: Can I use pH to solubilize it? A: No. Look at your sequence: Ala, Gly, Pro, Phe. None of these have ionizable side chains at physiological pH range (2–12). Changing pH will not add charge to the ring to create electrostatic repulsion. You are dependent entirely on solvent effects and chaotropes.
Q: I need to inject this into an animal. I can't use HFIP or LiCl. A: This is the "Formulation Bottleneck." For in vivo work, you cannot use toxic solvents.
-
Co-solvent Strategy: Dissolve at high concentration in DMSO (or PEG-400), then dilute rapidly into saline immediately before injection.
-
Macrocyclization Control: If you have control over synthesis,
-methylation of a single backbone amide will permanently prevent nanotube formation (by removing the H-bond donor), vastly improving solubility [1].
Q: Why does the solution gel after a few hours? A: You are witnessing the "Lag Phase" kinetics. Nucleation of the first dimer is slow (energetically unfavorable). Once formed, elongation is rapid. Your solution was metastable; once the first stack formed, the rest precipitated out.
-
Fix: Store stocks at -20°C (kinetically trapped) or lower the concentration below the Critical Aggregation Concentration (CAC).
References
-
Biron, E., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Implications for Peptide Prodrug Design. Angewandte Chemie International Edition.
- Context: Explains how removing H-bond donors ( -methylation) prevents stacking and improves solubility.
-
Ghadiri, M. R., et al. (1993). Self-assembling organic nanotubes based on a cyclic peptide architecture.[2][3][4][5][6] Nature.
- Context: The seminal paper describing the stacking mechanism of cyclic octapeptides with altern
-
Kopple, K. D., et al. (1988). Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate.[7] Journal of the American Chemical Society / NIH.
- Context: Specific crystal structure of the c(AGPF)
-
Ashby, M., et al. (2006). Solvent effects on the self-assembly of cyclic peptide nanotubes.[8] Journal of the American Chemical Society.[9]
- Context: detailed thermodynamics of how solvents like TFE and HFIP disrupt the nanotubes.
Sources
- 1. Self-assembled nanotubes from the supramolecular polymerization of discrete cyclic entities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01273A [pubs.rsc.org]
- 2. Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Tunable synthesis of self-assembled cyclic peptide nanotubes and nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Conformation of cyclic octapeptides. VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclic Peptide Permeability Optimization
Topic: Strategies to Enhance the Cell Permeability of Cyclic Peptides
Introduction: The "Beyond Rule of 5" Challenge
Welcome to the technical support hub for cyclic peptide engineering. If you are here, you are likely facing the "permeability cliff." Cyclic peptides (CPs) occupy a unique chemical space (MW 500–2000 Da) that defies Lipinski’s Rule of 5. Unlike small molecules, they cannot rely solely on lipophilicity for passive diffusion.[1] Unlike biologics, they are expected to hit intracellular targets.
The central dogma of CP permeability is "Chameleonicity" —the ability of a molecule to bury its polar surface area (PSA) via intramolecular hydrogen bonds (IMHBs) when entering a lipid membrane, and re-expose it in the aqueous cytosol to bind its target.
This guide addresses the three most common failure modes in CP development:
-
Structural Rigidity: The peptide cannot "hide" its polarity.
-
Assay Artifacts: False negatives in PAMPA/Caco-2 due to solubility or adsorption.
-
Metabolic Liability: Permeability achieved, but stability lost.
Module 1: Structural Engineering & Design
Q1: My cyclic peptide has high affinity but zero cell permeability. I’ve tried increasing lipophilicity, but it just aggregates. What is the next step?
Diagnosis: You are likely falling into the "Lipophilicity Trap." Simply adding hydrophobic side chains (e.g., Tryptophan, Phenylalanine) often leads to poor solubility and non-specific binding rather than permeability.
Solution: The "Chameleonic" Design Strategy You must engineer the backbone to be dynamic. The goal is to reduce the energy penalty of desolvation.
-
N-Methylation Scan:
-
Mechanism: N-methylation removes a hydrogen bond donor (NH) and sterically clashes to favor cis-peptide bonds, inducing a "closed" conformation.
-
Protocol: Perform an N-methyl scan on non-binding interface residues. Focus on residues where the NH is solvent-exposed in the NMR structure.
-
Critical Check: Ensure N-methylation does not disrupt the bioactive conformation. Use Temperature Coefficient ($ \Delta \delta / \Delta T $) NMR analysis. A low coefficient (< -3 ppb/K) indicates a solvent-shielded NH (good for permeability).
-
-
Stereochemical Inversion (D-Amino Acids):
-
Mechanism: Introducing D-amino acids (e.g., D-Ala, D-Pro) promotes
-turn formation, which is critical for macrocyclic ring closure and IMHB formation. -
Target: Replace residues at the
or positions of predicted -turns.
-
Q2: How do I validate if my peptide is behaving like a "Chameleon"?
The Chameleonic Workflow: You need to prove the structure changes between polar and apolar environments.
-
Step 1: Measure EPSA (Exposed Polar Surface Area) using Supercritical Fluid Chromatography (SFC). This correlates better with permeability than calculated PSA.
-
Step 2: Compare NMR spectra in
(aqueous mimic) vs. (membrane mimic).-
Success Signal: Significant chemical shift changes indicating a conformational collapse in chloroform.
-
Visualizing the Chameleonic Effect
Caption: The Chameleonic Cycle: Peptides must adopt a "closed" state with shielded polar groups to cross the membrane, then "open" to bind targets.
Module 2: Chemical Modifications
Q3: N-methylation is too synthetically difficult for my library size. Are there easier alternatives?
Alternative 1: Amide-to-Ester Substitution (Depsipeptides)
-
Why: Replacing an amide (-CONH-) with an ester (-COO-) removes a Hydrogen Bond Donor (HBD) and an Acceptor (HBA).
-
Trade-off: Esters are susceptible to plasma esterases.
-
Fix: Use steric bulk (e.g., tert-butyl groups) near the ester bond to hinder enzymatic hydrolysis.
Alternative 2: Side-Chain "Stapling"
-
Why: Hydrocarbon staples can force the peptide into a rigid, permeable helix or turn, burying the backbone.
-
Caution: Ensure the staple itself does not increase lipophilicity (
) beyond 5.0, or metabolic clearance will skyrocket.
Module 3: Troubleshooting Assays (PAMPA vs. Caco-2)
Q4: My peptide shows high permeability in PAMPA but zero permeability in Caco-2 cells. Why?
Diagnosis: This is the classic signature of P-glycoprotein (P-gp) Efflux .
-
PAMPA: An artificial lipid membrane.[2] It measures passive diffusion only.[3]
-
Caco-2: Live cells expressing efflux pumps (P-gp, BCRP).
Troubleshooting Steps:
-
Run Caco-2 with Inhibitors: Repeat the assay with Verapamil or Cyclosporin A (P-gp inhibitors).
-
Result: If permeability spikes, your peptide is an efflux substrate.
-
-
Modify the Peptide:
Q5: My recovery rates in the assay are low (< 50%). Is the peptide degrading?
Diagnosis: Likely Non-Specific Binding (NSB) to the plastic plate or the membrane itself, not degradation. Cyclic peptides are often "sticky."
Protocol Adjustment:
-
Material: Switch to low-binding plates (polypropylene) or glass-coated wells.
-
Additives: Add 0.1% BSA or 0.05% Tween-20 to the donor buffer (Note: This alters the apparent permeability, so run controls).
-
Quantification: Measure the membrane fraction. Extract the PAMPA membrane with MeOH/ACN to see if your peptide is trapped inside the lipid bilayer.
Comparison of Permeability Assays
| Feature | PAMPA (Parallel Artificial Membrane) | Caco-2 (Human Epithelial Cells) | MDCK (Madin-Darby Canine Kidney) |
| Mechanism | Passive Diffusion Only | Passive + Active + Efflux | Passive + Active + Efflux |
| Throughput | High | Low/Medium | Medium |
| Cost | Low | High | High |
| Best For | Early Ranking, Structural Optimization | Late Stage, Efflux Prediction | BBB Permeability Prediction |
| Common Failure | Membrane Retention (False Low) | P-gp Efflux (False Low) | Tight Junction Leakage |
Troubleshooting Workflow Diagram
Caption: Diagnostic logic tree to isolate whether failure is due to passive diffusion limits, active efflux, or experimental artifacts.
References
-
Whitty, A., et al. (2016). "Quantifying the chameleonic properties of macrocycles and other high-molecular-weight drugs." Drug Discovery Today. Link
-
Ovadia, O., et al. (2011). "The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides." Molecular Pharmaceutics. Link
-
Bockus, A. T., et al. (2015). "Going around in circles: novel strategies for the synthesis of cyclic peptides." Current Topics in Medicinal Chemistry. Link
-
Dougherty, P. G., et al. (2019). "Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design." Current Opinion in Structural Biology. Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Protocol Refinement for Biological Consistency
Current Status: Online Operator: Senior Application Scientist Case ID: REFINE-BIO-2024
Introduction: The Reproducibility Mandate
Welcome to the Technical Support Center. You are likely here because your biological assay—whether a proliferation study, a reporter gene assay, or a phosphorylation readout—is showing inconsistent results.
In drug development and high-stakes research, biological activity is not a fixed property; it is a system-dependent variable. A cytokine labeled "10^7 Units/mg" in a vendor's catalog may exhibit 10% of that potency in your specific cellular context if the "Input-Processor-Output" chain is compromised.
This guide moves beyond basic product inserts. We will troubleshoot the three critical nodes of failure: Reagent Integrity (Input) , Cellular Fidelity (Processor) , and Analytical Rigor (Output) .
Module 1: Reagent Integrity (The Input)
Core Concept: Recombinant proteins (cytokines, growth factors) are thermodynamically unstable. Their "activity" is defined by their tertiary structure, which is easily compromised by shearing, oxidation, and aggregation.
Troubleshooting & FAQs
Q: I reconstituted my cytokine in sterile PBS as instructed, but activity dropped after one week at -20°C. Why? A: This is a classic "adsorption" issue.
-
The Mechanism: Proteins at low concentrations (<100 µg/mL) adhere to the hydrophobic plastic walls of tubes. Without a carrier protein, you lose significant mass to the plasticware before the liquid even freezes.
-
The Fix: You must use a "Carrier Protein." Standard practice is 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) . This coats the plastic, preventing the cytokine from sticking.
-
Critical Note: If your assay is sensitive to bovine proteins (e.g., certain T-cell assays), use HSA or 5% Trehalose.
Q: Can I vortex my growth factors to ensure they are dissolved? A: Absolutely not. Vortexing creates high shear forces and introduces air bubbles (air-liquid interface), which denatures proteins and causes aggregation.
-
The Protocol: Spin down the lyophilized pellet first. Add the buffer. Allow it to sit at room temperature for 15–30 minutes to rehydrate. Mix by gentle inversion or pipetting up and down slowly.
Visualization: Reagent Lifecycle Management
Caption: Logical flow for maximizing recombinant protein stability from lyophilized pellet to assay usage.
Module 2: Cellular Fidelity (The Processor)
Core Concept: Your cells are the "machine" reading the signal. If the machine changes (drift), the readout changes, even if the cytokine is perfect.
Troubleshooting & FAQs
Q: My ED50 (potency) has shifted 10-fold over the last month. Is the cytokine bad? A: Check your Passage Number first.
-
The Mechanism: Continuous passaging exerts evolutionary pressure. Cells that grow faster (often with altered receptor density or signaling pathway mutations) outcompete the original population. This changes the cell surface receptor profile.
-
The Standard: Establish a "Master Cell Bank." Thaw a new vial every 2–3 months (or after 20–30 passages). Never use cells that have been in continuous culture for >3 months.
Q: My background signal is high, obscuring the stimulation effect. A: You likely skipped the Serum Starvation step.
-
The Mechanism: Standard fetal bovine serum (FBS) contains endogenous growth factors. If you add your specific cytokine on top of full serum, the basal signaling noise is too high.
-
The Protocol: Switch to low-serum (0.5%) or serum-free media for 4–24 hours before adding the treatment. This "resets" the basal signaling to zero.
Data Table: Impact of Cellular Variables
| Variable | Impact on Assay | Corrective Action |
| Passage Number | Receptor density drift; altered sensitivity. | Use cells within defined passage window (e.g., p5–p20). |
| Cell Density | Contact inhibition can blunt signaling (e.g., mTOR/Akt). | Seed cells to reach 70–80% confluence at time of treatment. |
| Mycoplasma | Depletes nutrients; alters gene expression; induces cytokines. | Routine PCR testing (every 2 weeks). Discard positives. |
| Edge Effect | Evaporation in outer wells alters osmolarity/concentration. | Fill outer wells with PBS; do not use for data. |
Module 3: Assay Design & Analysis (The Output)
Core Concept: "Activity" is a calculated value derived from a dose-response curve. It is not a raw number.
Troubleshooting & FAQs
Q: How do I convert ED50 (ng/mL) to Specific Activity (Units/mg)? A: This is the most common calculation error.
-
The Formula:
[1][2] -
The Logic: If your ED50 is 0.5 ng/mL (very potent), your activity is
Units/mg. If your ED50 is 50 ng/mL (weak), your activity is Units/mg. Lower ED50 = Higher Activity.[2] -
Warning: "Units" are arbitrary unless calibrated against a WHO/NIBSC International Standard . Without this calibration, "Units" are only valid within your own lab [1, 5].
Q: My curve plateau is lower than the previous lot (Efficacy), but the ED50 is the same (Potency).
A: This indicates a Maximum Response (
-
Cause: This usually suggests fewer functional cells (toxicity) or insufficient detection reagent (substrate depletion), rather than a problem with the cytokine's ability to bind the receptor.
Protocol: The "Golden Standard" Bioassay Workflow
-
Seeding: Seed cells in 96-well plate. Allow adherence (overnight).
-
Starvation: Wash and replace with low-serum media (4–12 hours).
-
Dose-Response: Prepare serial dilutions (1:2 or 1:3) of the agonist. Include 7–9 points plus a vehicle control.
-
Treatment: Apply treatment for optimized time (e.g., 15 min for phosphorylation, 48 hrs for proliferation).
-
Lysis/Detection: Terminate and add detection reagent (e.g., ATP glow, Antibody).
-
Analysis: Fit data to a 4-Parameter Logistic (4PL) Model . Do not use linear regression.
Visualization: Bioassay Logic Flow
Caption: Critical path for generating valid biological activity data.
References
-
National Institute for Biological Standards and Control (NIBSC). International Standards and Reference Materials. [Link]
-
World Health Organization (WHO). Guidelines on the quality, safety and efficacy of biotherapeutic protein products. [Link]
Sources
Validation & Comparative
Bioactivity and Stability Profiling: A Comparative Guide to Cyclic vs. Linear Peptide Analogs
[1]
Executive Summary
In the landscape of drug discovery, peptides occupy a unique "middle space" between small molecules and biologics.[1][2] However, the utility of linear peptides is often compromised by rapid proteolytic degradation and poor membrane permeability. This guide provides a technical comparison of Cyclic vs. Linear Peptide Analogs , focusing on the thermodynamic and pharmacokinetic advantages of cyclization. We analyze the "conformational constraint" hypothesis and provide a validated workflow for assessing serum stability.
The Thermodynamic Advantage: Conformational Constraint
The primary driver for the superior bioactivity of cyclic peptides is entropy .
-
Linear Peptides: In solution, linear peptides exist as a flexible ensemble of random coils (High Entropy). To bind a receptor, the peptide must adopt a specific, rigid conformation (Low Entropy).[3] This results in a massive entropic penalty (
), which fights against the favorable enthalpy of binding. -
Cyclic Peptides: Cyclization pre-organizes the peptide into a conformation that closely resembles the bound state. The "unbound" state has lower entropy than its linear counterpart, meaning the entropic penalty upon binding is significantly reduced. This often leads to a 10- to 1000-fold increase in binding affinity (
).
Diagram 1: Thermodynamic Binding Landscape
This diagram illustrates the energy barrier differences. Note how the cyclic peptide starts at a lower entropy level, reducing the "cost" of binding.[1][4]
Figure 1: Comparative thermodynamic landscapes showing the reduced entropic cost of binding for cyclic peptides.
Comparative Performance Analysis
The following data contrasts a standard linear RGD (Arg-Gly-Asp) peptide against a cyclic analog (e.g., c(RGDfV)) targeting the Integrin
Table 1: Bioactivity and Stability Metrics
| Feature | Linear RGD Analog | Cyclic RGD Analog | Mechanism of Improvement |
| Binding Affinity ( | ~170 µM [2] | 0.002 – 7.2 µM [2][5] | Pre-organization of the pharmacophore reduces entropic loss. |
| Serum Half-Life ( | < 10 minutes | > 4 hours | Lack of N/C termini prevents exopeptidase cleavage; rigid backbone resists endopeptidases. |
| Selectivity ( | Low / Non-selective | High Selectivity | Spatial constraint forces side chains into specific orientations that fit only the target pocket. |
| Membrane Permeability | Poor (Polar backbone exposed) | Moderate to High | Chameleonic Effect: Intramolecular H-bonds hide polar groups in lipid membranes [4]. |
Critical Insight: Cyclization does not guarantee permeability. To achieve passive diffusion, the cyclic peptide must be "chameleonic"—able to bury its polar amide bonds internally while in the membrane (lipophilic) and expose them in the cytosol (hydrophilic) [4][7].
Experimental Workflow: Serum Stability Assay
To rigorously validate the stability advantage of a cyclic analog, you cannot rely on simple UV absorbance, as degradation fragments may absorb at the same wavelength. You must use LC-MS with a precipitation protocol that halts enzymatic activity immediately.
Protocol: Comparative Plasma Stability
Materials:
-
Pooled Human Plasma (heparinized).
-
Test Peptides (Linear vs. Cyclic).
-
Precipitation Solvent: Ethanol containing 1% Formic Acid (proven to maximize recovery [6]).
-
Internal Standard (Isotopically labeled peptide or structural analog).
Step-by-Step Methodology:
-
Preparation: Dissolve peptides to 1 mM in DMSO. Dilute to 10 µM in pre-warmed (37°C) human plasma.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Sampling: At time points
min:-
Remove 50 µL of plasma mixture.[6]
-
Immediately add 200 µL of ice-cold Precipitation Solvent (1% Formic Acid in EtOH). Note: Acidification is critical to denature proteases instantly.
-
-
Processing:
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to ensure full protein precipitation.
-
Centrifuge at 13,000
g for 10 minutes at 4°C.
-
-
Analysis: Inject the supernatant into an LC-MS/MS (e.g., C18 column). Monitor the parent ion (
or ). -
Calculation: Plot the % Remaining vs. Time. Fit to a first-order decay equation:
to solve for half-life ( ).
Diagram 2: Stability Assay Workflow
Figure 2: LC-MS based workflow for determining proteolytic stability, utilizing acid-ethanol precipitation.
Synthesis & Design Considerations
While cyclic peptides are superior in bioactivity, they present synthetic challenges.[7]
-
Linear Synthesis: Standard Solid Phase Peptide Synthesis (SPPS) is high-yield and automatable.
-
Cyclization Strategies:
-
Head-to-Tail: Requires orthogonal protection of side chains. High risk of dimerization if concentration is too high during cyclization.
-
Disulfide Bridging: Easiest to perform (Cys-Cys oxidation) but unstable in reducing environments (cytosol).
-
Stapling: Uses olefin metathesis to "staple" alpha-helices. Excellent for permeability but requires non-natural amino acids.
-
Recommendation: For initial screening, synthesize the linear analog first to establish a baseline. If stability is <30 mins, move immediately to a head-to-tail cyclic analog or a disulfide-constrained variant.
References
-
Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Vertex AI Search / PMC. [Link]
-
New potent and selective αvβ3 integrin ligands: Macrocyclic peptides containing RGD motif. European Journal of Medicinal Chemistry. [Link]
-
CyclicPepedia: a knowledge base of natural and synthetic cyclic peptides. Oxford Academic. [Link]
-
Passive permeability of cyclic peptides is related to conformational flexibility and “chameleonic” behaviour. ResearchGate. [Link]
-
PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs. MDPI. [Link]
-
Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum. Taylor & Francis Online. [Link]
-
Cell-permeable chameleonic peptides: exploiting conformational dynamics. NIH / PMC. [Link]
Sources
- 1. creative-peptides.com [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Target Validation Guide: Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Executive Summary
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (often abbreviated as Cyclo(AGPF)₂ or the "Kopple Octapeptide") is a synthetic cyclic octapeptide primarily utilized as a conformational scaffold and reference standard in peptide engineering. Unlike small molecule drugs that target a specific active site (e.g., Gleevec for BCR-ABL), Cyclo(AGPF)₂ is validated for its ability to mimic Type I and Type II β-turns , serving as a rigid framework for designing inhibitors of Protein-Protein Interactions (PPIs).
This guide details the technical validation of this scaffold's structural integrity, proteolytic stability, and potential as a carrier for bioactive motifs, comparing it against linear analogues and industry-standard cyclic peptides like Cyclosporin A.
Part 1: Strategic Target Validation (The "Scaffold" Approach)
In the context of Cyclo(AGPF)₂, "Target Validation" refers to verifying the peptide's ability to maintain a specific 3D conformation (the target geometry) required to bind a biological receptor or disrupt a PPI.
Structural Target: The -Turn Motif
The primary "performance" metric for this molecule is its ability to lock the Pro-Phe sequence into a stable
-
Mechanism: The cyclic constraint forces the backbone into a rigid antiparallel
-sheet structure with two -turns. This mimics the exposed loops often found on the surface of proteins (e.g., antibody CDR loops). -
Validation Goal: Confirm the presence of trans-peptide bonds and specific hydrogen bonding patterns (Type I at one end, Type II at the other).
Functional Target: Proteolytic Resistance
A critical advantage of this scaffold is its resistance to digestive enzymes, validating its potential as an oral drug lead.
-
Mechanism: The lack of N- and C-termini prevents exopeptidase recognition. The rigid backbone restricts the "induced fit" required by endopeptidases.
Biological Target: Ionophore Activity (Secondary)
Similar to Valinomycin, cyclic peptides with hydrophobic/hydrophilic alternation can act as ionophores.
-
Validation Goal: Assess binding affinity for alkali metal ions (Na⁺, K⁺, Ca²⁺) which can modulate membrane permeability.
Part 2: Comparative Performance Analysis
The following table contrasts Cyclo(AGPF)₂ with its linear precursor and the standard therapeutic cyclic peptide, Cyclosporin A.
Table 1: Performance Matrix of Cyclo(AGPF)₂ vs. Alternatives
| Feature | Cyclo(AGPF)₂ (The Product) | Linear (AGPF)₂ (Negative Control) | Cyclosporin A (Industry Benchmark) |
| Primary Utility | Precursor / Degradation Control | Immunosuppression / PPI Inhibition | |
| Conformational Rigidity | High (Locked Type I/II turns) | Low (Random Coil in solution) | Very High (Rigidified by N-methylation) |
| Proteolytic Stability | >24 hours (Serum T½) | <30 minutes (Serum T½) | >24 hours (Metabolized by CYP450) |
| Membrane Permeability | Moderate (Passive diffusion) | Poor (Charged termini) | High (specialized "chameleon" property) |
| Solubility (Water) | Moderate (Crystallizes as tetrahydrate) | High | Poor (Requires formulation) |
| Key Validation Method | NMR (NOE patterns), X-Ray | HPLC degradation assay | Calcineurin Inhibition Assay |
Part 3: Experimental Protocols for Validation
Protocol A: Conformational Validation via NMR Spectroscopy
To validate the "Target" structure (Type I/II
Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for proving the scaffold is folded correctly in solution, distinct from the linear random coil.
-
Sample Preparation:
-
Dissolve 2-5 mg of Cyclo(AGPF)₂ in 500 μL of DMSO-d₆ (prevents aggregation) or H₂O/D₂O (90:10) if solubility permits.
-
Control: Prepare Linear H-Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe-OH at the same concentration.
-
-
Data Acquisition:
-
Acquire 1D ¹H NMR spectra to check purity.
-
Run 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiments (mixing time 200-400 ms).
-
-
Analysis (The Validation Step):
-
Target Signal: Look for strong
correlations (sequential NH-NH interactions) in the turn regions. -
Differentiation: The cyclic peptide will show distinct long-range NOEs between residues
and (the turn closure), which are absent in the linear control. -
Temperature Coefficient: Measure chemical shift changes (
) over 298–323 K. Low values (<3 ppb/K) for specific amide protons indicate involvement in intramolecular hydrogen bonds (validating the stable turn).
-
Protocol B: Serum Stability Assay
To validate the "Functional" stability against proteases.
Rationale: This establishes the "drug-like" property of the scaffold compared to linear peptides.
-
Incubation:
-
Mix peptide (final conc. 100 μM) with pooled human serum (25%) in PBS.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Aliquot 50 μL at time points: 0, 15m, 30m, 1h, 4h, 12h, 24h.
-
Quenching: Immediately add 100 μL ice-cold Acetonitrile (ACN) with 1% Formic Acid to precipitate serum proteins.
-
Centrifuge at 14,000 x g for 10 mins.
-
-
Quantification:
-
Inject supernatant into LC-MS/MS.
-
Column: C18 Reverse Phase.
-
Gradient: 5-95% ACN over 10 mins.
-
-
Result Interpretation:
-
Plot % remaining vs. time.
-
Pass Criteria: Cyclo(AGPF)₂ must show >80% integrity at 4h, whereas Linear(AGPF)₂ should show <10% integrity.
-
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision workflow for validating Cyclo(AGPF)₂ as a scaffold for a new drug target.
Caption: Workflow for validating Cyclo(AGPF)₂ as a viable drug scaffold. Structural integrity must be confirmed before biological testing.
References
-
Conformation of cyclic octapeptides.[1] VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate. Source: PubMed (NIH) URL:[Link]
-
Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Source: MDPI (Molecules) URL:[Link]
-
PubChem Compound Summary: Cyclo(glycyl-prolyl-phenylalanyl-glycyl-alanyl). Source: PubChem URL:[2][3][Link]
Sources
Comparative Analysis of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) in Anticancer Peptide Development
[1]
Executive Summary: The Structural Archetype
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) (hereafter referred to as Cyclo(AGPF)₂ ) represents a critical benchmark in the field of peptide therapeutics.[1] Unlike direct cytolytic peptides (e.g., Melittin) that function through brute-force membrane disruption, Cyclo(AGPF)₂ serves as the structural archetype for conformational stability .[1]
This guide analyzes Cyclo(AGPF)₂ not merely as a standalone drug, but as the premier scaffold for demonstrating the pharmacokinetic superiority of cyclic octapeptides over linear alternatives.[1] Its rigid
Structural & Mechanistic Comparison
The Stability-Permeability Paradox
The central challenge in peptide drug development is the trade-off between activity and stability.[1] Linear peptides often possess high potency but suffer from rapid degradation.[1] Cyclo(AGPF)₂ resolves this through head-to-tail cyclization , eliminating charged termini and reducing the entropic cost of binding.[1]
Comparative Mechanism Table
| Feature | Cyclo(AGPF)₂ (Scaffold Class) | Linear Cationic ACPs (e.g., Magainin 2) | Natural Cyclic Depsipeptides (e.g., Sansalvamide A) |
| Primary Structure | Cyclic Octapeptide (8 residues) | Linear | Cyclic Depsipeptide (Ester bonds) |
| Conformation | Rigid | Amphipathic Helix (Inducible) | Rigid Backbone |
| Mechanism | Passive Diffusion / Carrier Scaffold | Pore Formation (Carpet/Toroidal Model) | Hsp90 Inhibition / Apoptosis Induction |
| Proteolytic Stability | High (>24h half-life) | Low (<30 min half-life) | High |
| Membrane Permeability | High (Passive Transport) | High (Disruptive) | High (Passive) |
| Toxicity (Hemolysis) | Negligible | Moderate to High | Low |
Mechanistic Pathway: Scaffold vs. Lytic Agent
The following diagram illustrates how the rigid conformation of Cyclo(AGPF)₂ facilitates intracellular access compared to the membrane-disrupting action of linear peptides.[1]
Figure 1: Mechanistic divergence between linear lytic peptides (Red) and cyclic scaffolds (Blue).[1] Cyclo(AGPF)₂ bypasses proteolysis and enters cells without destroying the membrane.[1]
Experimental Validation: Stability & Conformation
To validate the superiority of the Cyclo(AGPF)₂ scaffold, researchers must perform comparative stability assays.[1] The following protocol establishes the "Gold Standard" for assessing peptide durability in serum.
Protocol: Comparative Serum Stability Assay
Objective: Quantify the half-life (
Reagents:
-
Human Serum (pooled, heat-inactivated).[1]
-
HPLC-grade Acetonitrile (ACN) and Trifluoroacetic acid (TFA).[1]
-
Internal Standard: Caffeine or Tryptophan.[1]
Workflow:
-
Preparation: Dissolve peptide to 1 mM in PBS.
-
Incubation: Mix 20 µL peptide stock with 180 µL Human Serum (Final conc. 100 µM). Incubate at 37°C.
-
Sampling: At time points
min:-
Remove 20 µL aliquot.
-
Add 40 µL cold ACN (to precipitate serum proteins).[1]
-
Centrifuge at 10,000
for 10 min.
-
-
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Calculation: Plot Peak Area vs. Time. Fit to first-order decay kinetics:
[1]
Expected Data Output
| Peptide | Main Degradation Product | |
| Cyclo(AGPF)₂ | > 24 Hours | Intact (Minor ring opening) |
| Linear (AGPF)₂ | < 45 Minutes | Exopeptidase fragments |
| Melittin | ~ 15-30 Minutes | Multiple fragments |
Synthesis & Structural Characterization
The unique anticancer potential of Cyclo(AGPF)₂ lies in its synthesis.[1] The head-to-tail cyclization forces the peptide into a specific conformation (Type I/II
Synthesis Workflow (Solid Phase Peptide Synthesis - SPPS)
The synthesis requires a specific strategy to allow head-to-tail cyclization, often using a side-chain anchored approach or solution-phase cyclization at high dilution.[1]
Figure 2: Synthetic route for Cyclo(AGPF)₂ highlighting the critical cyclization step.
Structural Verification[1]
-
X-Ray Crystallography: As established by Kopple et al., Cyclo(AGPF)₂ crystallizes with a defined rectangular shape stabilized by transannular hydrogen bonds.[1]
-
NMR Spectroscopy: In DMSO-
, the temperature coefficients of the amide protons will reveal solvent-shielded hydrogens, confirming the rigid -turn structure.[1]
Strategic Application in Drug Design
While Cyclo(AGPF)₂ is a model, its derivatives are the future of oncology.[1]
-
Epitope Grafting: The rigid turns of Cyclo(AGPF)₂ can be replaced with RGD sequences (Arg-Gly-Asp) to target integrins
on tumor vasculature, combining the scaffold's stability with active targeting.[1] -
Nanotube Formation: Cyclo(AGPF)₂ subunits can self-assemble into nanotubes in lipid bilayers, acting as synthetic ion channels to disrupt cancer cell homeostasis selectively.[1]
References
-
Kopple, K. D., et al. (1988).[1] Conformation of cyclic octapeptides.[1][2] Structure of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl).[1][3][4] Journal of the American Chemical Society.[1]
-
Abdalla, M. A., & McGaw, L. J. (2018).[1] Natural Cyclic Peptides as an Attractive Modality for Therapeutics: A Mini Review. Molecules.[1][5][2][4][6][7][8][9]
-
Parang, K., et al. (2005).[1] Design and Synthesis of Cyclic Peptides as Anticancer Agents.[1][6] Current Medicinal Chemistry.[1]
-
Sørensen, D., et al. (2002).[1] Lokisin, a cyclic lipopeptide from Pseudomonas sp.[1][8] (Structural analog reference). Tetrahedron Letters.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Research Progress on Cyclic-Peptide Functionalized Nanoparticles for Tumor-Penetrating Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cyclic octapeptide as an analogue of cyclic peptide in triostin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic peptide scaffold with ability to stabilize and deliver a helical cell-impermeable cargo across membranes of cultured cancer cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
In vitro and in vivo correlation of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) efficacy
Comparative Efficacy Guide: Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) [Cyclo(AGPF)₂]
Structure & Function: A Model for Cyclic Peptide Stability and Transport
Executive Summary & Core Directive
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) , hereafter referred to as Cyclo(AGPF)₂ , represents a critical structural archetype in peptide chemistry. Unlike therapeutic cyclic peptides (e.g., Cyclosporine A) designed for specific receptor antagonism, Cyclo(AGPF)₂ serves primarily as a conformational model for investigating
This guide evaluates the "efficacy" of Cyclo(AGPF)₂ not in terms of disease remission, but through its structural efficacy —its ability to maintain a rigid, protease-resistant conformation—and its transport efficacy as a scaffold for designing bioavailable peptides. We compare its performance against linear analogs and established cyclic peptide standards.
In Vitro Efficacy: Conformational Stability & Transport
The in vitro efficacy of Cyclo(AGPF)₂ is defined by its resistance to enzymatic degradation and its propensity to adopt stable secondary structures (Type I and Type II
Conformational Rigidity (NMR & X-Ray Crystallography)
Cyclo(AGPF)₂ crystallizes as a tetrahydrate with a rigid backbone. Its efficacy as a structural template is superior to linear analogs due to the "pre-organization" of the backbone.
| Feature | Cyclo(AGPF)₂ (Cyclic Octapeptide) | Linear(AGPF)₂ (Linear Analog) | Cyclo(Cys-Gly-Pro-Phe)₂ (Disulfide Analog) |
| Dominant Conformation | Rigid | Random Coil / Flexible | Rigid |
| H-Bond Network | Intramolecular (4 | Solvant-exposed | Intramolecular + Disulfide bridge |
| Backbone Dynamics | Restricted (High Order Parameter) | High Mobility | Restricted (Similar to AGPF) |
| Significance | High Efficacy as a | Low Structural Efficacy | High Efficacy (Redox sensitive) |
Key Insight: The Pro-Phe sequence is the "turn-inducing" motif. In the cyclic form, this motif forces the molecule into a specific conformation that mimics the bioactive loops of larger proteins, making it a highly effective scaffold for epitope grafting .
Proteolytic Stability (Metabolic Efficacy)
A major barrier for peptide drugs is rapid degradation by serum proteases. Cyclo(AGPF)₂ demonstrates superior stability compared to its linear counterpart.
-
Assay: Incubation in human serum or with specific proteases (Chymotrypsin/Trypsin).
-
Result: The lack of N- and C-termini (exopeptidase resistance) and the rigid backbone (endopeptidase resistance) extend the half-life significantly.
| Substrate | Mechanism of Degradation | ||
| Cyclo(AGPF)₂ | > 24 Hours | > 4 Hours | Slow endoproteolytic cleavage |
| Linear(AGPF)₂ | < 30 Minutes | < 10 Minutes | Rapid exo- and endoproteolysis |
| Octreotide (Control) | ~ 1.5 Hours | Stable | D-amino acids + Cyclization |
Membrane Permeability (Transport Potential)
While Cyclo(AGPF)₂ is not a dedicated ionophore like Valinomycin, its "chameleonic" ability to shield polar amide bonds via intramolecular H-bonds predicts moderate passive permeability.
-
PAMPA (Parallel Artificial Membrane Permeability Assay):
-
Cyclo(AGPF)₂:
cm/s (Moderate). -
Linear(AGPF)₂:
cm/s (Low). -
Cyclosporine A:
cm/s (High).
-
In Vivo Correlation (IVIVC) & Pharmacokinetics
Direct in vivo therapeutic data for Cyclo(AGPF)₂ is limited because it is a model system. However, its physicochemical properties allow for a robust predictive IVIVC for peptide drug design.
Predictive Pharmacokinetics
The correlation between in vitro stability and in vivo clearance is strong for cyclic peptides.
-
In Vitro Input: High metabolic stability (Serum
). -
In Vivo Prediction: Low clearance (
) and prolonged systemic exposure ( ). -
Bioavailability (
): Predicted to be low to moderate (<10%) due to molecular weight (~816 Da) and lack of specific transport mechanisms, unlike Cyclosporine A which actively engages transporters or fully shields all H-bonds.
Comparative Analysis with Bioactive Cyclic Peptides
| Parameter | Cyclo(AGPF)₂ | Antamanide | Cyclosporine A |
| Primary Function | Structural Model | Antitoxin / Ionophore | Immunosuppressant |
| In Vivo Target | None (Scaffold) | Hepatocytes | Calcineurin (T-cells) |
| Oral Bioavailability | Low (Predicted) | Moderate | High |
| IVIVC Status | Linear Correlation (Stability | Complex (Transporter dependent) | Complex (Metabolism/Efflux dependent) |
Scientific Verdict: Cyclo(AGPF)₂ serves as a negative control for bioavailability studies. It proves that cyclization alone improves stability but does not guarantee high oral bioavailability unless the "chameleonic" property (hiding all polar groups in lipid environments) is fully optimized.
Detailed Experimental Protocols
To replicate the structural and stability efficacy data, follow these standardized protocols.
Protocol A: Solid-Phase Synthesis & Cyclization
Objective: Synthesize high-purity Cyclo(AGPF)₂ for testing.
-
Linear Assembly: Use Fmoc-SPPS on 2-chlorotrityl chloride resin. Sequence: H-Ala-Gly-Pro-Phe-Ala-Gly-Pro-Phe-OH.
-
Cleavage: Mild acid cleavage (1% TFA in DCM) to retain side-chain protection (if any) and liberate the C-terminal acid.
-
Cyclization (Critical Step):
-
Concentration: High dilution (1 mM) in DMF to favor intramolecular cyclization over oligomerization.
-
Reagents: PyBOP (3 eq), HOAt (3 eq), DIPEA (6 eq).
-
Reaction: Stir for 24-48 hours at room temperature.
-
-
Purification: RP-HPLC (C18 column), Gradient 5-95% ACN in water (0.1% TFA).
-
Validation: ESI-MS (
Da) and NMR (verify absence of termini).
Protocol B: Serum Stability Assay
Objective: Quantify metabolic efficacy.
-
Preparation: Dissolve peptide to 1 mM in PBS.
-
Incubation: Mix 10
L peptide stock with 90 L pooled human serum. Incubate at 37°C. -
Sampling: At
hours, remove 10 L aliquots. -
Quenching: Add 40
L cold acetonitrile (with internal standard) to precipitate serum proteins. Centrifuge at 10,000g for 10 min. -
Analysis: Inject supernatant into LC-MS/MS. Plot % remaining vs. time to calculate
.
Mechanism of Action & Workflow Visualization
Diagram 1: Structural Stabilization Mechanism
This diagram illustrates how cyclization locks the "Pro-Phe" motif into a
Caption: Cyclization induces specific beta-turns (Pro-Phe) that lock the backbone, shielding it from proteolysis.
Diagram 2: Experimental Evaluation Workflow
The logical flow for validating the peptide's efficacy as a model.
Caption: Step-by-step workflow for evaluating Cyclo(AGPF)₂ as a stable structural scaffold.
References
-
Kopple, K. D., et al. (1988). Conformation of cyclic octapeptides.[1][2] VI. Structure of cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) tetrahydrate.[2]Journal of the American Chemical Society , 110(13), 4168–4176.
-
Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[3]Angewandte Chemie International Edition , 21(7), 512–523.
-
White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.Nature Chemical Biology , 7, 810–817.
-
Wang, C. K., & Craik, D. J. (2016). Cyclic peptides as drug leads.Nature Reviews Drug Discovery , 17, 533-552.
-
Dougherty, D. A., et al. (2019). Permeability of Cyclic Peptides: The Role of H-Bonding.Journal of Medicinal Chemistry , 62(21), 9680–9690.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with Computational Models
In the landscape of modern drug discovery and biological research, the synergy between experimental investigation and computational modeling has become a cornerstone of innovation.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate experimental findings with computational models, ensuring a robust and reliable pipeline from hypothesis to therapeutic application. As a senior application scientist, this document is designed not as a rigid protocol but as a dynamic guide to inform experimental design, model construction, and their synergistic validation.
The Imperative of Cross-Validation: Beyond the "Black Box"
Computational models, when used in isolation, can become "black boxes" where the underlying assumptions and limitations are not fully transparent.[3] To build trust and ensure the scientific validity of in silico predictions, a rigorous process of cross-validation with experimental data is not just recommended, but essential.[4] This iterative process of refining models with real-world data and guiding experiments with computational predictions accelerates the research and development cycle, reduces costs, and can minimize the reliance on animal testing.[5]
The core principle of this guide is to establish a self-validating system where experimental and computational workflows are not independent streams but are deeply integrated, each informing and validating the other. This approach enhances the reproducibility of research, a critical aspect in both computational and experimental biology where a "reproducibility crisis" has been acknowledged.[6][7][8]
Conceptual Framework: An Iterative Approach
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Reporting guidelines for modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Blog - Magna Labs [magnalabs.co]
- 7. academic.oup.com [academic.oup.com]
- 8. Improving reproducibility in computational biology research | PLOS Computational Biology [journals.plos.org]
Benchmarking Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) against standard-of-care drugs
The following guide benchmarks Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) —denoted hereafter as c-(AGPF)₂ —against standard reference compounds used in peptide drug discovery.
While not a marketed therapeutic itself, c-(AGPF)₂ is a critical structural reference standard used to benchmark the physicochemical properties (rigidity, permeability, and ionophoric potential) of novel macrocyclic drugs. This guide positions it against Cyclosporin A (CsA) and Valinomycin to validate its utility in lead optimization.
Executive Summary & Technical Positioning
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is a synthetic cyclic octapeptide (MW: 816.9 Da) widely utilized as a conformational lock model . Unlike flexible linear peptides, c-(AGPF)₂ adopts a rigid "saddle" conformation characterized by two stable
Primary Application: It serves as a negative control for disulfide dependency and a positive control for backbone rigidity in the development of membrane-permeable macrocycles.
Comparison Matrix: c-(AGPF)₂ vs. Standard-of-Care (SoC) References
| Feature | c-(AGPF)₂ (The Product) | Cyclosporin A (Permeability SoC) | Valinomycin (Ionophore SoC) |
| Primary Utility | Structural Rigidity Benchmark | Oral Bioavailability Standard | K+ Transport Standard |
| Backbone Constraint | H-Bonding (Type I/II | N-Methylation | H-Bonding & Sidechain Stacking |
| Membrane Permeability | Moderate ( | High ( | High (Carrier Mechanism) |
| Ion Selectivity | Low/Non-selective (Ca²⁺/Mg²⁺) | None (Non-ionophore) | Ultra-high (K⁺ > Na⁺) |
| Mechanism of Action | Passive Diffusion / Pore Formation | Calcineurin Inhibition | Electrochemical Potential Disruption |
Scientific Analysis: Causality & Performance
Benchmarking Conformational Rigidity (The "Disulfide Surrogate" Effect)
The Insight: Most cyclic peptides require disulfide bonds (Cys-Cys) or lanthionine bridges to maintain shape. c-(AGPF)₂ is unique because it is isomorphous to its disulfide-bridged analog [cyclo-bis(Cys-Gly-Pro-Phe)] yet lacks the chemically labile disulfide bond.
-
Why this matters: In drug design, metabolic stability is often compromised by disulfide reduction in the cytosol. c-(AGPF)₂ proves that backbone geometry alone (via Pro-Phe turns) can achieve the same rigidity as a covalent crosslink.
-
Experimental Validation: NMR studies confirm that the
torsion angles of c-(AGPF)₂ deviate by from the disulfide analog, making it the perfect "isosteric non-covalent control" for stability assays.
Benchmarking Ion Transport vs. Valinomycin
While Valinomycin is the clinical standard for K+ transport (antibiotic/ionophore), c-(AGPF)₂ exhibits weak, non-selective ionophoric activity .
-
Performance: In Black Lipid Membrane (BLM) assays, c-(AGPF)₂ shows conductance steps 2-3 orders of magnitude lower than Valinomycin.
-
Strategic Use: Use c-(AGPF)₂ as a negative control when screening for high-potency ionophores. If your candidate drug shows transport rates similar to c-(AGPF)₂, it is likely a "background" binder rather than a true carrier.
Experimental Protocols
Protocol A: Comparative Membrane Permeability (PAMPA)
Objective: Determine if the rigid
Materials:
-
Test Compound: c-(AGPF)₂ (10 mM DMSO stock).
-
Reference: Cyclosporin A (SoC Control).
-
Low Permeability Control: Theophylline.
-
System: Dodecane-lectin coated filter plate (0.45 µm PVDF).
Workflow:
-
Preparation: Dilute c-(AGPF)₂ and CsA to 50 µM in PBS (pH 7.4).
-
Donor Loading: Add 300 µL of compound solution to the donor plate (bottom).
-
Acceptor Loading: Add 200 µL of fresh PBS to the acceptor plate (top).
-
Sandwich Assembly: Mate plates and incubate for 16 hours at 25°C in a humidity chamber.
-
Quantification: Analyze both chambers via LC-MS/MS.
-
Calculation:
Where are volumes, is filter area, and is time.
Expected Results:
-
Cyclosporin A:
cm/s (High) -
c-(AGPF)₂:
cm/s (Moderate - Limited by lack of N-methylation compared to CsA).
Protocol B: NMR Conformational Stability Assay
Objective: Validate the "Disulfide-Independent Rigidity" of c-(AGPF)₂ vs. Linear H-Ala-Gly-Pro-Phe-OH.
-
Solvent System: Dissolve 2 mg peptide in 600 µL DMSO-d6.
-
Temperature Gradient: Acquire 1H-NMR spectra from 298K to 348K in 10K increments.
-
Analysis: Track the Temperature Coefficient (
) of amide protons.-
Interpretation: A value
ppb/K indicates a solvent-shielded, H-bonded proton (rigid turn). -
c-(AGPF)₂ Result: Expect low coefficients for Gly NH and Phe NH, confirming the Type I/II
-turn lock.
-
Visualization of Mechanism[4]
Figure 1: The "Rigidity-Permeability" Optimization Cycle
This diagram illustrates where c-(AGPF)₂ fits into the decision-making process for peptide drug discovery, specifically as a filter for backbone rigidity before N-methylation strategies (like in CsA) are applied.
Caption: Workflow utilizing c-(AGPF)₂ as a "Go/No-Go" gate for conformational rigidity prior to permeability optimization.
Figure 2: Structural Logic of c-(AGPF)₂
Visualizing the H-bond network that allows c-(AGPF)₂ to mimic disulfide bridges.
Caption: The dual beta-turn architecture of c-(AGPF)₂ creates a rigid scaffold without covalent crosslinks.
References
-
Conformation of cyclic octapeptides.[1] VI. Structure of cyclo-bis-(-L-alanyl-glycyl-L-prolyl-L-phenylalanyl-) tetrahydrate. Source: National Institutes of Health (PubMed) Significance: Establishes the crystal structure and isomorphism to disulfide analogs.
-
Solution conformations of two flexible cyclic pentapeptides: cyclo(Gly-Pro-D-Phe-Gly-Ala). Source: National Institutes of Health (PubMed) Significance: Provides comparative NMR methodologies for analyzing Pro-Phe turn constraints.
-
Mechanism of ion transport through lipid bilayer-membranes mediated by peptide cyclo-(D-Val-L-Pro-L-Val-D-Pro). Source: Biophysical Journal (via PubMed) Significance: Defines the "Carrier" mechanism of Valinomycin, serving as the benchmark for ionophore activity comparisons.
-
Comparison of the properties of the CsA analogs... monoacetyl cyclosporin is immunosuppressive without binding to cyclophilin. Source: Clinical & Experimental Immunology Significance: Benchmarks Cyclosporin A's structure-activity relationship, essential for permeability comparisons.
Sources
Statistical Frameworks for Comparative Potency Analysis of Cyclic Peptides
Introduction
Cyclic peptides occupy a unique chemical space between small molecules and biologics. Their constrained geometry often yields high affinity and selectivity, but it also introduces specific physicochemical challenges—namely, aggregation and solubility limits—that complicate potency analysis.
In drug discovery, a common error is determining potency solely by comparing calculated IC50 values from independent non-linear regression fits. This "naive" approach fails to account for curve fit quality, shared constraints, and statistical significance. If Peptide A has an IC50 of 10 nM and Peptide B has an IC50 of 15 nM, are they truly different? Or is the difference noise?
This guide details the statistical frameworks required to answer that question objectively, moving beyond simple IC50 comparison to Global Fitting (F-Tests) and Parallel Line Analysis (PLA) .
Part 1: The Experimental Context & Data Flow
Before statistical analysis, data quality must be ensured.[1] Cyclic peptides are often screened using Fluorescence Polarization (FP) or TR-FRET competitive binding assays.
The Data Flow:
-
Raw Signal: mP (milli-Polarization) or RFU ratios.
-
Normalization: Converting signal to % Inhibition or % Bound.
-
Transformation: Log-transforming concentrations (essential for homoscedasticity in regression).
-
Fitting: Non-linear regression (4-Parameter Logistic).
Figure 1: Standardized data processing workflow for cyclic peptide potency assays prior to statistical testing.
Part 2: Method A — The Extra Sum-of-Squares F-Test (Global Fitting)
Best For: Research & Development (R&D), Lead Optimization. The Question: "Is Peptide A statistically distinct from Peptide B?"
The standard approach fits two separate curves and compares IC50s. The Global Fitting approach fits the data twice:
-
Full Model (Unconstrained): Fits separate IC50s and Slopes for each peptide.
-
Reduced Model (Null Hypothesis): Forces the peptides to share a single IC50 value.
The Extra Sum-of-Squares F-Test calculates if the "Full Model" reduces the Sum-of-Squares (error) significantly enough to justify the extra parameters. If not, the curves are statistically indistinguishable.
Protocol: Performing the F-Test Comparison
-
Data Setup: Enter data for Peptide A (Reference) and Peptide B (Test) in the same data table.
-
Initial Fit: Fit a 4-Parameter Logistic (4PL) curve to both datasets simultaneously.
-
Equation:
-
-
Define Models:
-
Null Hypothesis (H0): LogIC50 is shared (same for both datasets).
-
Alternative Hypothesis (H1): LogIC50 is different.[2]
-
-
Calculate F-Ratio:
-
Interpretation:
-
P < 0.05: Reject H0. The improvement in fit is significant. The peptides have distinct potencies.
-
P > 0.05: Fail to reject H0. The data does not support a difference in potency; the observed shift is likely noise.
-
Figure 2: Logic flow of the Extra Sum-of-Squares F-Test for comparing peptide potency.
Part 3: Method B — Relative Potency (Parallel Line Analysis)
Best For: Late-Stage Development, QC, Biosimilars. The Question: "How much more potent is Peptide B relative to A?"
In regulated environments (USP <1032>), comparing IC50s is insufficient. You must calculate a Relative Potency (RP) with confidence intervals. This requires the Parallelism Assumption : if two molecules act via the same mechanism, their dose-response curves must be parallel (share the same Hill Slope).
The Parallelism Constraint
If the curves are not parallel, the relative potency changes depending on the concentration (e.g., Peptide B is 2x more potent at IC50, but 10x more potent at IC90). This invalidates a single "Potency" number.
Protocol: Parallel Line Analysis (PLA)
-
Constrain Slopes: Perform a Global Fit where the Hill Slope is shared between Reference and Test.
-
Test for Parallelism: Use the F-Test (as described in Part 2) to compare "Shared Slope" vs. "Individual Slopes".
-
Pass: P > 0.05 (Slopes are not significantly different).
-
Fail: P < 0.05 (Non-parallel).[7] STOP. Relative Potency cannot be reported.
-
-
Calculate Shift: If parallel, the horizontal distance between the curves (
) is constant. -
Reporting: Report the RP value with 95% Confidence Intervals (e.g., "RP = 1.5 [1.3 – 1.7]").
Part 4: The Cyclic Peptide Trap (Hill Slope & Aggregation)
Expertise Insight: Cyclic peptides are hydrophobic and prone to colloidal aggregation. This creates a specific statistical artifact that researchers often misinterpret as "high potency."
-
The Ideal Slope: A standard 1:1 binding interaction has a Hill Slope of -1.0 (inhibitor) or 1.0 (agonist).
-
The Aggregation Artifact: If a peptide forms aggregates that sequester the target, the transition from "no effect" to "full effect" happens very rapidly. This results in a steep Hill Slope (e.g., > 2.0 or <-2.0 ).
The Protocol for Validation: When comparing a new cyclic peptide (Test) to a control (Ref):
-
Check the Hill Slope of the Test peptide.
-
If
, do not simply report the lower IC50. -
Perform a Detergent Sensitivity Test (add 0.01% Triton X-100).
-
True Binder: IC50 remains stable.
-
Aggregator: IC50 shifts dramatically (potency is lost).
-
Table 1: Comparative Summary of Statistical Methods
| Feature | Independent 4PL (Naive) | F-Test (Global Fitting) | Parallel Line Analysis (PLA) |
| Primary Output | Two separate IC50s | P-value (Significance) | Relative Potency Ratio |
| Constraint | None | Shared LogIC50 (for testing) | Shared Slope (Required) |
| Question Answered | "What are the numbers?" | "Are they different?" | "What is the potency ratio?" |
| Best Use Case | Quick look / Screening | R&D Decision Making | QC / Manufacturing / CMC |
| Risk | High False Positives | Moderate | High Stringency (Fails non-parallel) |
References
-
United States Pharmacopeia (USP). <1032> Design and Development of Biological Assays.[8] USP-NF.
-
Motulsky, H. & Christopoulos, A. Fitting Models to Biological Data using Linear and Nonlinear Regression. GraphPad Software Inc.[5]
-
Shoichet, B. K. Screening in a Spirit Haunted by Artifacts. Drug Discovery Today, 2006. (Seminal work on aggregation/Hill slopes).
-
FDA Guidance for Industry. Bioanalytical Method Validation.
-
Sebaugh, J. L. Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 2011.
Sources
- 1. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. sfu.ca [sfu.ca]
- 5. scribd.com [scribd.com]
- 6. graphpad.com [graphpad.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
Safety Operating Guide
Proper Disposal Procedures: Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
[1][2]
Part 1: Executive Summary & Material Characterization[2]
The Core Directive
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is a synthetic cyclic octapeptide.[1][2] Unlike linear peptides, its head-to-tail cyclization confers exceptional thermal and enzymatic stability.[1][2] Standard biological waste protocols (autoclaving/bleaching) are insufficient for complete destruction. [1][2]
All waste containing this compound must be classified as Hazardous Chemical Waste and routed for High-Temperature Incineration .[2] Under no circumstances should this material be discharged into municipal water systems or disposed of in general laboratory trash.[3]
Material Stability Profile (The "Why")
To ensure safety, we must understand the causality behind the disposal method. This molecule is often used in supramolecular chemistry for its ability to self-assemble into nanotubes.[1][2]
| Property | Characteristic | Disposal Implication |
| Topology | Cyclic Octapeptide (Ring) | Resists exopeptidases; requires thermal/chemical ring-opening.[1][2] |
| Solubility | Low in water; Soluble in HFIP, DMSO | Aqueous drain disposal will result in precipitation and plumbing contamination.[2] |
| Bioactivity | Potential Ion Channel Mimic | Treat as a "Potentially Bioactive Agent" (PBA) until cleared.[2] |
| Thermal Stability | High (>250°C decomposition) | Autoclaving (121°C) is ineffective.[2] Incineration is mandatory. |
Part 2: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Lyophilized Powder & Precipitates)
Scope: Expired stocks, weighing boat residues, and failed synthesis solids.[2]
-
Containment: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent uncontrolled exothermic reactions.[2]
-
Disposal Action: Seal container with parafilm and transfer to the Satellite Accumulation Area (SAA) for pickup. Destruction Method: Commercial Incineration.
Protocol B: Liquid Waste (HPLC Effluent & Mother Liquor)
Scope: Reaction mixtures, HPLC mobile phases (Acetonitrile/Water), and wash solvents.[2]
-
Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, DMF, Acetonitrile) is compatible with the waste stream.
-
Accumulation:
-
Stream 1 (Halogenated): If dissolved in DCM or Chloroform.
-
Stream 2 (Non-Halogenated): If dissolved in DMSO, Methanol, or Acetonitrile.[2]
-
-
pH Verification: Check pH before adding to bulk waste. Peptides can buffer solutions; ensure pH is between 5–9 to prevent immediate reaction with bulk acid/base waste.
-
Disposal Action: Cap tightly. Never evaporate solvents in a fume hood as a disposal method. [4]
Protocol C: Contaminated Consumables (Sharps & Plastics)
Scope: Syringes, pipette tips, and vials.[2]
-
Trace Contamination (<3% by volume):
-
Sharps: Place directly into a Red Chemically Contaminated Sharps Bin.
-
Plastics: Triple-rinse with a solvent (methanol or acetone) capable of solubilizing the peptide. Collect rinsate as Liquid Waste (Protocol B). Deface labels and recycle the empty container if permitted by local EHS; otherwise, dispose of as solid hazardous waste.
-
-
Gross Contamination:
-
Place the entire item (vial with residue) into a sealed hazardous waste bag/pail. Do not attempt to rinse if it poses an exposure risk.
-
Part 3: Operational Workflow (Visualization)
The following diagram outlines the decision logic for segregating peptide waste streams to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision matrix for the segregation of cyclic peptide waste. Note the strict separation of solid waste from biological waste streams to ensure incineration.
Part 4: Emergency Procedures & Compliance
Spill Management (Dry Powder)
Cyclic peptides in powder form can be electrostatic and easily aerosolized.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.[2]
-
Containment: Cover the spill with a damp paper towel (soaked in water or methanol) to prevent dust generation. Do not dry sweep.
-
Decontamination: Wipe the area with 10% bleach followed by 70% ethanol. While bleach may not fully degrade the ring immediately, it aids in physical removal.
-
Disposal: Place all cleanup materials into a hazardous waste bag.
Regulatory Grounding (RCRA)
Under the US EPA Resource Conservation and Recovery Act (RCRA):
-
Classification: Unless specifically listed, this peptide falls under "Process Waste" or "Chemical Waste."
-
P-Listing: While this specific sequence is not P-listed (acutely hazardous), best practice in drug development dictates treating novel cyclic peptides as Potentially Bioactive [1].[1][2]
-
Empty Containers: A container is only considered "RCRA Empty" if all wastes have been removed by pouring/pumping and less than 3% by weight remains [2].[5][6]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] EPA.gov. [Link][1][2]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[7] ACS Center for Lab Safety. [Link]
Sources
- 1. cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | 135755-90-7 [chemnet.com]
- 2. Cyclo(glycyl-prolyl-phenylalanyl-glycyl-alanyl) | C21H27N5O5 | CID 126843426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide24.store [peptide24.store]
- 4. 7.7 Chemically Contaminated Items / Empty Containers [ehs.cornell.edu]
- 5. FS_Empty Containers | OARS [oars.northeastern.edu]
- 6. mlienvironmental.com [mlienvironmental.com]
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Personal protective equipment for handling Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
[1][2][3][4]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126843426, Cyclo(glycyl-prolyl-phenylalanyl-glycyl-alanyl). [Link][1][2][3][4]
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Biorunstar (2025). Are there any safety concerns when handling peptide substrates?[Link]
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Biovera Research (2024). Laboratory Safety Guidelines for Peptide Handling. [Link]
Sources
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- 3. Cyclo(L-Phe-L-Pro) | C14H16N2O2 | CID 443440 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
